m-PEG8-NHS ester
描述
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNTYBFTKFSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679824 | |
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-90-3 | |
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
m-PEG8-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and diagnostics. It is a monofunctional PEGylation reagent featuring a chain of eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a reactive N-hydroxysuccinimide (NHS) ester. The methoxy-capped PEG chain imparts hydrophilicity, enhances biocompatibility, and can reduce the immunogenicity of conjugated molecules. The NHS ester group allows for the efficient and specific covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, detailed experimental protocols, and key applications, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Core Properties and Specifications
The physical and chemical properties of this compound are critical for its application in bioconjugation. These properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | N-Succinimidyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | N/A |
| Molecular Formula | C22H39NO12 | [1] |
| Molecular Weight | 509.54 g/mol | [1] |
| CAS Number | 756525-90-3 | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Appearance | Colorless to yellowish viscous liquid or solid | N/A |
| Spacer Arm Length | 29.8 Å (26 atoms) | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Reaction Mechanism and Kinetics
The primary utility of this compound lies in its ability to react with primary amines (-NH2), which are abundantly found on the surface of proteins (e.g., the ε-amine of lysine (B10760008) residues) and at the N-terminus of polypeptides.
Amine Acylation
The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.[2]
Caption: Amine acylation reaction of this compound.
Competing Hydrolysis
In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the carboxylic acid form, rendering it unreactive towards amines. This competing reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly with higher pH.
NHS Ester Hydrolysis Half-Life
The stability of the NHS ester in aqueous buffers is a critical factor for successful conjugation. The table below summarizes the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Half-Life | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.6 | 4°C | 10 minutes | [2] |
Experimental Protocols
The following section provides a detailed methodology for a typical protein PEGylation experiment using this compound.
Materials Required
-
This compound
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)
Experimental Workflow Diagram
Caption: General workflow for protein PEGylation.
Detailed Procedure
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a solution of the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein).
-
Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer to consume any unreacted this compound. Add Tris or glycine (B1666218) to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
Remove unreacted PEG reagent and the NHS byproduct using a size-based separation method.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Perform several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): Load the quenched reaction mixture onto an SEC column equilibrated with a suitable buffer. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.
-
-
Analysis and Characterization:
-
The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.
-
HPLC (SEC or RP-HPLC): Can be used to separate and quantify the PEGylated product from the un-PEGylated protein and impurities.[3][4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[5]
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research.
-
Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of therapeutic proteins and peptides, which can reduce renal clearance and extend their circulation half-life in vivo.[6]
-
Reducing Immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[6]
-
Enhancing Solubility and Stability: Attaching PEG chains can improve the solubility of hydrophobic molecules in aqueous solutions and protect proteins from enzymatic degradation.
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used as a non-cleavable linker in the synthesis of ADCs.[7][8][9] In this context, it connects the antibody to a cytotoxic payload. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.
Logical Relationship in ADC Synthesis
Caption: Role of this compound in ADC construction.
Troubleshooting and Considerations
-
Low PEGylation Efficiency:
-
Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).
-
Verify the reactivity of the this compound; it is moisture-sensitive and should be stored properly.
-
Increase the molar excess of the PEG reagent or prolong the reaction time.
-
-
Protein Aggregation:
-
High concentrations of organic solvent can cause aggregation. Keep DMSO/DMF concentration below 10%.
-
Perform the reaction at a lower temperature (4°C).
-
-
Heterogeneity of Conjugates:
-
The reaction with lysine residues is often non-specific, leading to a mixture of products with varying numbers of PEG chains attached.
-
Analytical characterization is crucial to understand the distribution of species. For more controlled conjugation, site-specific methods may be required.
-
Conclusion
This compound is a versatile and powerful reagent for the modification of biomolecules. Its well-defined structure, hydrophilic properties, and specific reactivity with primary amines make it an essential tool for drug development professionals seeking to improve the therapeutic properties of proteins, peptides, and antibodies. A thorough understanding of its reaction chemistry and adherence to optimized protocols are critical for achieving successful and reproducible bioconjugation outcomes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to m-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its use in bioconjugation, including experimental protocols and data presentation.
Core Concepts: Structure and Properties
This compound is a heterobifunctional crosslinker that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and flexibility to the molecule, while the NHS ester allows for covalent conjugation to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies.[1][2]
Chemical Structure:
The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C22H39NO12 | [1] |
| Molecular Weight | 509.6 g/mol | [1] |
| CAS Number | 756525-90-3 | [1] |
| Appearance | Colorless to yellowish oil or solid | [3][4] |
| Purity | Typically ≥95-98% (HPLC) | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [1][3] |
| Storage Conditions | -20°C, protected from moisture | [1] |
Quantitative Data for Bioconjugation
The efficiency of the conjugation reaction with this compound is highly dependent on the reaction conditions. The following tables provide quantitative data to guide the design of experimental protocols.
Table 2.1: NHS Ester Reaction Kinetics and Conditions
| Parameter | Recommended Range or Value | Notes | References |
| Optimal pH | 7.2 - 8.5 | The reaction rate increases with pH, but the rate of hydrolysis of the NHS ester also increases. A common compromise is pH 7.4-8.0. | [5][6] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions at room temperature are faster, while reactions at 4°C can proceed overnight to control the reaction rate. | [5][7] |
| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress. | [5][7] |
| Molar Excess of Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio depends on the concentration of the protein and the desired degree of labeling. | [5][7] |
Table 2.2: Hydrolysis of NHS Ester
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | ~4-5 hours |
| 8.6 | 4 | ~10 minutes |
Note: This data highlights the importance of preparing fresh solutions of this compound and performing the conjugation reaction promptly.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, focusing on the preparation of an antibody-drug conjugate (ADC) as a representative application.
General Workflow for ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for synthesizing and characterizing an ADC using a PEG linker.
Detailed Protocol: Synthesis of an Anti-HER2-PEG8-MMAE ADC
This protocol describes the conjugation of a methoxy-PEG8 linker to an anti-HER2 antibody and the subsequent attachment of the cytotoxic drug Monomethyl Auristatin E (MMAE).
Materials:
-
Anti-HER2 antibody (e.g., Trastuzumab)
-
This compound
-
MMAE (with a suitable reactive group for attachment to the PEG linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.0) for quenching
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Hydrophobic Interaction Chromatography (HIC) column (for DAR characterization)
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the anti-HER2 antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound solution to the antibody solution.
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Antibody-PEG8 Conjugate:
-
Purify the antibody-PEG8 conjugate using an SEC column equilibrated with PBS, pH 7.4, to remove excess PEG linker and quenching reagent.
-
Collect the fractions corresponding to the antibody conjugate.
-
-
Drug Conjugation (Example with pre-activated MMAE):
-
This step assumes the use of an MMAE derivative that can react with the terminal group of the PEG linker. The specific chemistry will depend on the chosen MMAE derivative.
-
Add the activated MMAE derivative to the purified antibody-PEG8 conjugate at a defined molar ratio.
-
Incubate under the recommended conditions for the specific drug-linker chemistry.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove any unconjugated drug.
-
Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay:
-
This assay determines the potency of the ADC in killing cancer cells that express the target antigen (e.g., HER2-positive breast cancer cell lines like SK-BR-3).
-
Procedure:
-
Seed HER2-positive and HER2-negative (as a control) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.[8][9][10][11][12]
-
3. Pharmacokinetic (PK) Analysis:
-
PK studies in animal models (e.g., mice or rats) are performed to evaluate the in vivo stability and clearance of the ADC.[13][14][15][16][17]
-
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points.
-
Quantify the concentration of the ADC in the plasma using an appropriate method (e.g., ELISA).
-
Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of an anti-HER2-PEG8-MMAE ADC, from receptor binding to the induction of apoptosis.
Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized via endocytosis.[18][19] The ADC-receptor complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, MMAE.[20][] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[20][][22][23][24] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[23] Concurrently, the binding of the antibody to the HER2 receptor can also block downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[18][25][26][27]
Conclusion
This compound is a versatile and valuable tool for bioconjugation, offering a balance of hydrophilicity, flexibility, and reactivity. Its application in the development of ADCs and other targeted therapeutics is well-established. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their work, from initial conjugation to the characterization and evaluation of the final bioconjugate. A thorough understanding of its properties and reaction kinetics is crucial for the successful design and execution of experiments, ultimately contributing to the advancement of targeted therapies.
References
- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 2. This compound|CAS 756525-90-3|DC Chemicals [dcchemicals.com]
- 3. This compound CAS#: 756525-90-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity assay [bio-protocol.org]
- 13. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach [boa.unimib.it]
- 15. mdpi.com [mdpi.com]
- 16. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HER2 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester), a widely utilized crosslinker in bioconjugation. It details the underlying chemistry, reaction kinetics, and practical considerations for its application in modifying proteins, antibodies, and other biomolecules.
Core Mechanism of Action: Covalent Amide Bond Formation
The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and a primary amine (-NH2). This reaction results in the formation of a highly stable and irreversible amide bond, covalently linking the m-PEG8 moiety to the target molecule.
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. This reaction is most efficient with unprotonated primary amines, which are typically found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.
Caption: Reaction mechanism of this compound with a primary amine.
Reaction Kinetics and Influencing Factors
The efficiency of the conjugation reaction is influenced by several key parameters:
-
pH: The reaction rate is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often cited as optimal for labeling.[1][2] At lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amidation reaction.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C overnight.[2] Lower temperatures can be used to slow down the competing hydrolysis reaction, particularly when working with sensitive proteins.
-
Molar Ratio: The molar excess of this compound over the amine-containing molecule is a critical factor in determining the degree of labeling. A higher molar excess will generally result in a higher degree of substitution. For example, a 20-fold molar excess of a PEG NHS ester linker used to label an antibody (IgG) at a concentration of 1-10 mg/mL typically results in 4-6 PEG chains being conjugated per antibody molecule.[1] However, an excessively high molar ratio can lead to protein aggregation and precipitation.[2] The optimal molar ratio should be determined empirically for each specific application.
Competing Reaction: Hydrolysis of the NHS Ester
The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which converts the reactive ester into an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple references.[2]
This data underscores the importance of preparing the this compound solution immediately before use and performing the conjugation reaction in a timely manner, especially at higher pH values.
Role of the m-PEG8 Moiety
The methoxy-polyethylene glycol (8) component of the molecule plays a crucial role in the properties of the resulting conjugate:
-
Hydrophilicity: The PEG chain is highly hydrophilic, which increases the solubility of the modified protein or molecule in aqueous media.[3] This can be particularly advantageous for hydrophobic molecules or to prevent aggregation of the final conjugate.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.
-
Pharmacokinetics: In drug delivery applications, the PEG chain can increase the hydrodynamic radius of the molecule, leading to a longer circulation half-life in vivo.
Experimental Protocols
Below is a general protocol for the conjugation of this compound to a protein, such as an antibody.
Materials
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Protocol
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[2] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Caption: A typical experimental workflow for protein PEGylation with this compound.
Summary of Quantitative Data
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[1][2] Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[2] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time for the specific application.[2] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | A 20-fold excess typically yields 4-6 PEGs per antibody.[1] The optimal ratio should be determined empirically. |
Conclusion
This compound is a versatile and effective reagent for the modification of biomolecules. A thorough understanding of its mechanism of action, the influence of reaction conditions, and the competing hydrolysis reaction is essential for its successful application. By carefully controlling parameters such as pH, temperature, and molar ratio, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics, diagnostics, and research tools.
References
The Pivotal Role of PEG8 in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise linkage of molecules is paramount to the efficacy and safety of therapeutic and diagnostic agents. Polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, prized for their ability to modulate the physicochemical properties and biological performance of conjugates.[1] Among the various discrete PEG (dPEG®) linkers, the eight-unit polyethylene glycol spacer, PEG8, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a cornerstone in the design of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides an in-depth exploration of the role of PEG8 in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.
Core Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into bioconjugates confers several strategic advantages that address common challenges in drug development. These benefits are rooted in the inherent properties of the polyethylene glycol chain.[1]
-
Enhanced Solubility and Reduced Aggregation : A significant hurdle in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of the payload molecules. The hydrophilic PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[1][4] This is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[1]
-
Mitigation of Steric Hindrance : The well-defined and flexible nature of the PEG8 spacer provides sufficient distance between the conjugated molecules, overcoming steric hindrance.[1] This is particularly important in applications like biotin-avidin interactions, where the biotin-binding sites are located deep within the protein structure.[1]
-
Improved Pharmacokinetics : The hydrophilic PEG8 chain can shield the bioconjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] Studies on ADCs have demonstrated that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with benefits often plateauing around eight PEG units.[1][5]
-
Optimal for Ternary Complex Formation in PROTACs : In the field of targeted protein degradation, the length and flexibility of the linker in a PROTAC are critical for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[3][6] PEG linkers, including PEG8, are frequently used in PROTAC design to provide the optimal spacing and flexibility required for efficient ubiquitination and subsequent degradation of the target protein.[3][6]
Data Presentation: Quantitative Impact of PEG8 Linkers
The decision to employ a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key quantitative data on the physicochemical properties of PEG8 and its impact on the pharmacokinetics and efficacy of ADCs and PROTACs.
| Property | Value | Source(s) |
| Chemical Formula (backbone) | C16H34O9 | [7] |
| Molecular Weight (backbone) | ~370.4 g/mol | [7] |
| Molecular Weight (m-PEG8-acid) | 412.48 g/mol | [8] |
| Spacer Arm Length | ~29.8 Å | [9] |
| Number of PEG Units | 8 | [] |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.
| Linker | ADC Model | Animal Model | Clearance Rate | Half-life | Source(s) |
| < PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Increased rapidly for conjugates with PEGs smaller than PEG8 | Shorter | [2] |
| PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Clearance rate plateaus at PEG8 | Longer | [2][5] |
| > PEG8 | MMAE-based ADCs | Sprague-Dawley Rats | Slower clearance | Longer | [5] |
| Linker | Target Protein | Cell Line | DC50 | Dmax | Source(s) |
| PEG8 | BRD4 | HEK293T | 19 ± 1 nM | >95% | [11][12] |
| < PEG8 | HaloTag | - | Minimal degradation | ≤20% | [12] |
| > PEG8 | HaloTag | - | - | ~80% | [12] |
| Linker | ADC Model | Cell Line | IC50 (ng/mL) | Source(s) |
| PEG8 | MMAE-based ADCs | High Her2 expressing cell lines (N87, BT474) | 13-50 | [4][13] |
| PEG0 | MMAE-based ADCs | High Her2 expressing cell lines (N87, BT474) | 13-43 | [4][13] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Mal-PEG8-NHS Ester
This protocol describes the heterobifunctional crosslinking of two proteins (Protein A, amine-containing; Protein B, sulfhydryl-containing) using a Mal-PEG8-NHS ester.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Protein B (with a free sulfhydryl group)
-
Mal-PEG8-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
L-cysteine
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of Protein A with Mal-PEG8-NHS Ester
-
Preparation of Reactants:
-
Dissolve Protein A in PBS (pH 7.2-8.5) to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Mal-PEG8-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[14]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Mal-PEG8-NHS ester to the Protein A solution.[15] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
-
Removal of Excess Linker:
-
Remove the unreacted Mal-PEG8-NHS ester by passing the reaction mixture through a desalting column or by dialysis against PBS (pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the second protein.[15]
-
Step 2: Conjugation of Maleimide-Activated Protein A with Protein B
-
Preparation of Protein B:
-
Ensure Protein B is in a buffer at pH 6.5-7.5 for optimal maleimide (B117702) reactivity.
-
-
Conjugation Reaction:
-
Add the maleimide-activated Protein A to the solution of Protein B. A 1.5- to 20-fold molar excess of the maleimide-activated protein over the sulfhydryl-containing protein is often used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching:
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.[16]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-PEG8 Labeled Detection Antibody
This protocol outlines a sandwich ELISA for the detection of a target antigen using a biotin-PEG8 labeled detection antibody and a streptavidin-HRP conjugate.
Materials:
-
96-well microplate
-
Capture antibody specific for the target antigen
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotin-PEG8 labeled detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in Coating Buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the antigen standard or sample to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Biotin-PEG8 labeled detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
The Unseen Architect: A Technical Guide to the Advantages of Discrete PEG Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the linker molecule, though often overlooked, plays a pivotal role in determining the success or failure of a drug candidate. Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have emerged as a superior class of molecules, offering unparalleled precision and control in the design of sophisticated drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core benefits of utilizing discrete PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of their role in critical biological and developmental processes.
The Discrete Advantage: Moving Beyond Polydispersity
Traditionally, PEGylation has involved the use of polydisperse PEGs, which are mixtures of polymers with varying chain lengths and molecular weights.[1] This heterogeneity introduces significant challenges in the synthesis, purification, and characterization of PEGylated drugs, leading to batch-to-batch variability and potentially impacting therapeutic efficacy and safety.[1][2] Discrete PEGs, in stark contrast, are single molecular entities with a precisely defined number of ethylene (B1197577) glycol units, resulting in a uniform molecular weight.[1] This fundamental difference underpins the numerous advantages they offer in drug development.
The homogeneity of discrete PEG linkers ensures the production of well-defined conjugates, which is a critical requirement for regulatory approval and consistent clinical performance.[2] By eliminating the variability inherent in polydisperse PEGs, researchers can establish clear structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of their drug candidates with much greater precision.
Quantitative Impact of Discrete PEG Linkers
The use of discrete PEG linkers translates into measurable improvements across several key parameters in drug development. The following tables summarize the quantitative benefits observed in various studies.
| Parameter | Molecule Type | Linker Type | Improvement with Discrete PEG Linker | Reference |
| Circulation Half-Life | Recombinant Human TIMP-1 | 20 kDa mPEG | Extended from 1.1 hours to 28 hours | [3] |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold extension | [4] | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold extension | [4] | |
| Exenatide (39-aa peptide) | Releasable PEG conjugate | 56-fold extension in rats | [5] | |
| Drug-to-Antibody Ratio (DAR) | Antibody-Drug Conjugate (ADC) | Hydrophilic PEG linker | Enables higher DAR (up to 8) by solubilizing hydrophobic payloads | [6][7] |
| Solubility | Gliclazide | PEG 6000 (Solid Dispersion) | 4.04-fold increase in aqueous solubility | [8] |
| Diltiazem | PEG 6000 (Solid Dispersion) | Significant increase in solubility (e.g., from ~40 µg/mL to over 260 µg/mL) | [9] | |
| In Vivo Tolerability (MTD) | Affibody-MMAE Conjugate | 10 kDa PEG | MTD increased by at least 4-fold compared to conjugate without PEG | [4] |
Table 1: Pharmacokinetic and Physicochemical Improvements with Discrete PEG Linkers. This table highlights the significant enhancements in circulation half-life, achievable drug loading, solubility, and tolerability conferred by the use of discrete PEG linkers.
| Linker Type | Stability Metric | Result | Reference |
| Pendant-shaped PEGylated linker | Aggregation (Accelerated Stability Study) | Reduced aggregation propensity compared to non-PEGylated linkers, especially at higher DARs. | [10] |
| Pendant-shaped PEGylated linker | Drug Shedding (Accelerated Stability Study) | Lower percentage of drug shedding over time compared to some other linker types. | [10] |
Table 2: Enhanced Stability of ADCs with Discrete PEG Linkers. This table showcases the improved stability of Antibody-Drug Conjugates, a critical factor for ensuring efficacy and reducing off-target toxicity.
Key Applications and Mechanisms of Action
Discrete PEG linkers are instrumental in optimizing the performance of two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Enhancing Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The properties of this linker are critical to the ADC's success. Discrete PEG linkers offer several advantages in this context:
-
Increased Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[11] The inherent hydrophilicity of PEG linkers improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[6][12]
-
Improved Pharmacokinetics: The hydrophilic PEG chain forms a hydration shell around the ADC, which shields it from proteolytic degradation and reduces non-specific clearance, thereby extending its circulation half-life.[6][12]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, reducing the risk of an immune response against the ADC.[6][12]
-
Spatial Optimization: The defined length of a discrete PEG linker provides precise control over the distance between the antibody and the payload, which can be crucial for efficient internalization and release of the drug at the target site.
Enabling PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[13][14] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy.
-
Facilitating Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[13]
-
Enhancing Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility and cell permeability of the PROTAC molecule, which is often a major challenge in their development.[15]
-
Tunability: Discrete PEG linkers offer the ability to systematically vary the linker length, allowing for the fine-tuning of the PROTAC's degradation efficiency.[16]
Experimental Protocols
The following are detailed methodologies for key experiments involving discrete PEG linkers.
Protocol 1: Site-Specific PEGylation of an Antibody with a Maleimide-Functionalized Discrete PEG Linker
Objective: To conjugate a discrete PEG linker to a monoclonal antibody at a specific cysteine residue.
Materials:
-
Monoclonal antibody (mAb) with an engineered free cysteine residue.
-
Maleimide-functionalized discrete PEG linker (e.g., MAL-PEGn-payload).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Sephadex G-25 desalting column.
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus.
-
Size-exclusion chromatography (SEC) system.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds and expose the free cysteine.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Remove excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS.
-
-
PEGylation Reaction:
-
Immediately after desalting, add the maleimide-functionalized discrete PEG linker to the reduced antibody solution. A molar ratio of PEG to antibody of 20:1 is a good starting point.[17]
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide (B117702) groups, add a 100-fold molar excess of N-acetylcysteine.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the PEGylated antibody from unreacted PEG linker and other small molecules using a desalting column or tangential flow filtration.
-
Analyze the purified conjugate by SDS-PAGE under non-reducing conditions to visualize the increase in molecular weight corresponding to the PEGylated antibody.
-
Determine the drug-to-antibody ratio (DAR) and the distribution of different PEGylated species using SEC-HPLC and mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using a Bifunctional Discrete PEG Linker
Objective: To synthesize a PROTAC molecule by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a discrete PEG linker.
Materials:
-
Amine-containing POI ligand.
-
Amine-containing E3 ligase ligand.
-
Hydroxy-PEGn-acid bifunctional linker.
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
High-performance liquid chromatography (HPLC) system for purification.
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and characterization.
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation.
Procedure:
-
Step 1: Coupling of POI Ligand to the PEG Linker:
-
Dissolve the Hydroxy-PEGn-acid linker (1.0 equivalent), the amine-containing POI ligand (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.[15]
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature for 4 hours under a nitrogen atmosphere.[15]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker intermediate by preparative HPLC.
-
-
Step 2: Activation of the Hydroxyl Group and Coupling of the E3 Ligase Ligand:
-
Dissolve the purified POI-linker intermediate (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) and triethylamine (B128534) (TEA) (1.5 equivalents) and stir at room temperature for 4-6 hours to form the tosylated intermediate.[15]
-
Monitor the reaction by LC-MS.
-
After concentrating the reaction mixture, dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.[15]
-
Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight under a nitrogen atmosphere.[15]
-
-
Purification and Characterization:
-
Monitor the final reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Conclusion
The adoption of discrete PEG linkers represents a significant advancement in the field of drug development. Their well-defined structure provides an unprecedented level of control, enabling the rational design of therapeutics with optimized properties. From enhancing the stability and pharmacokinetic profiles of ADCs to facilitating the precise assembly of PROTACs, the benefits of discrete PEG linkers are clear and quantifiable. As the demand for more sophisticated and targeted therapies continues to grow, the "unseen architect" – the discrete PEG linker – will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. dovepress.com [dovepress.com]
An In-Depth Technical Guide to m-PEG8-NHS Ester for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-8-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester), a discrete PEGylation reagent widely utilized for the modification of proteins and other biomolecules. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing actionable data and protocols for laboratory use.
Introduction to this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a chain length of eight ethylene (B1197577) glycol units. It is functionalized with an N-hydroxysuccinimidyl (NHS) ester at one terminus and a methoxy (B1213986) group at the other. The NHS ester group facilitates the covalent attachment of the PEG chain to primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2] The methoxy group provides a chemically inert terminus.
The defined chain length of this compound offers significant advantages over traditional polydisperse PEG reagents by ensuring homogeneity in the final conjugated product, which is crucial for therapeutic applications where batch-to-batch consistency and precise characterization are required. Its hydrophilic PEG spacer can enhance the solubility and stability of the modified protein and may reduce its immunogenicity.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C22H39NO12 | [5] |
| Molecular Weight | 509.55 g/mol | [5] |
| CAS Number | 756525-90-3 | [5] |
| Appearance | Colorless oil or solid | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [5][6] |
| Storage Conditions | -20°C, desiccated | [5][7] |
Reaction Mechanism and Experimental Workflow
The primary application of this compound is the PEGylation of proteins through the reaction of its NHS ester group with primary amines. This reaction is a nucleophilic acyl substitution, where the amine group of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]
A general experimental workflow for protein modification with this compound involves several key stages: preparation of the protein and reagent, the conjugation reaction, quenching of the reaction, and finally, purification of the PEGylated protein.
Quantitative Data on Reaction Parameters
The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes recommended starting conditions for the conjugation of this compound to proteins.
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Molar Excess of this compound | 5 to 20-fold | A 20-fold excess typically yields 4-6 PEGs per antibody. The optimal ratio should be determined empirically. | [2][7] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 for NHS ester reactivity. | [8] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Reactions at 4°C are slower and can be performed overnight, which may be gentler for sensitive proteins. | [6][8] |
| Reaction Time | 30 min - 2 hours at RT; Overnight at 4°C | Reaction progress should be monitored to determine the optimal time. | [6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency. | [8] |
Detailed Experimental Protocols
General Protocol for Antibody PEGylation
This protocol provides a general procedure for the conjugation of this compound to an antibody, such as IgG.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
PEGylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the antibody solution with gentle mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.[7]
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[9]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or by dialysis against a suitable buffer.[7]
Characterization of PEGylated Antibody
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugated antibody and calculate the degree of PEGylation (number of PEG chains per antibody).[10]
-
Size-Exclusion Chromatography (SEC): To separate the PEGylated antibody from unconjugated antibody and reaction byproducts, and to assess for aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity and heterogeneity of the PEGylated product.
Application in Antibody-Drug Conjugate (ADC) Development
This compound is frequently used as a linker in the development of antibody-drug conjugates (ADCs).[5] In this context, the PEG linker can improve the solubility and pharmacokinetic properties of the ADC. The following diagram illustrates a simplified workflow for the synthesis of an ADC where the this compound is first conjugated to a drug molecule, which is then attached to an antibody.
Impact on Protein Properties
Stability and Solubility
The covalent attachment of the hydrophilic m-PEG8 chain generally increases the overall hydrophilicity of the protein, which can lead to enhanced solubility in aqueous buffers.[3] PEGylation can also improve the thermal and proteolytic stability of proteins by sterically hindering the approach of proteases and preventing aggregation.[11]
Immunogenicity
PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes on the protein surface, thereby reducing recognition by the immune system.[12][13] However, the effect of PEGylation on immunogenicity can be complex and depends on the protein, the degree of PEGylation, and the size of the PEG chain. It is important to note that while often reduced, the potential for an immune response to the PEGylated protein is not entirely eliminated and should be assessed on a case-by-case basis.[12][13]
Signaling Pathway Example: HER2 and Trastuzumab
This compound is relevant in the context of ADCs targeting the HER2 receptor. Trastuzumab, an antibody that targets HER2, is a cornerstone of therapy for HER2-positive breast cancer. The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates a simplified representation of the HER2 signaling pathway and the inhibitory action of Trastuzumab.
Conclusion
This compound is a valuable tool for the precise modification of proteins, offering enhanced homogeneity compared to traditional polydisperse PEG reagents. Its ability to improve the physicochemical and pharmacokinetic properties of biomolecules makes it particularly relevant for the development of protein therapeutics, including antibody-drug conjugates. This guide provides a foundational understanding and practical protocols for the application of this compound in a research and drug development setting. For any specific application, empirical optimization of the reaction conditions is recommended to achieve the desired degree of modification and to ensure the retention of the protein's biological activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation. Their widespread use in research, diagnostics, and drug development stems from their ability to efficiently form stable amide bonds with primary amines on biomolecules under physiological conditions. This guide provides a comprehensive overview of NHS ester chemistry, including its core principles, reaction kinetics, detailed experimental protocols, and troubleshooting strategies to enable robust and reproducible bioconjugation.
Core Principles of NHS Ester Chemistry
The primary application of NHS esters is the covalent modification of biomolecules, predominantly targeting the primary amino groups found at the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, although these reactions are generally less favorable and the resulting ester bonds are less stable than amide bonds.[1][2]
A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester and renders it inactive for conjugation. The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.
Signaling Pathways and Experimental Workflows
NHS ester chemistry is a versatile tool employed in a wide array of experimental workflows. For instance, in the development of antibody-drug conjugates (ADCs), NHS esters are used to attach cytotoxic drugs to antibodies. In cellular imaging, fluorescent dyes functionalized with NHS esters are conjugated to proteins to study their localization and interactions.
A typical experimental workflow for protein conjugation using NHS esters.
Quantitative Data on NHS Ester Chemistry
The efficiency and outcome of an NHS ester conjugation reaction are governed by several quantitative parameters. The following tables summarize key data to aid in experimental design and optimization.
| Parameter | Optimal Range/Value | Notes | References |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal. | [1][3] |
| Temperature | Room Temperature (RT) or 4°C | RT reactions are faster (1-4 hours), while 4°C (overnight) can be gentler for sensitive proteins. | [4] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [4][5] |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Dye:Protein) | The optimal ratio depends on the protein and desired degree of labeling. | [6] |
| Organic Solvent | < 10% of final volume | For dissolving water-insoluble NHS esters (e.g., in DMSO or DMF). | [7] |
| pH | Temperature | Half-life of NHS Ester | References |
| 7.0 | 0°C | 4 - 5 hours | [8] |
| 7.0 | RT | ~7 hours | [9] |
| 8.0 | RT | 1 hour | [10][11] |
| 8.5 | RT | 10 - 180 minutes | [11][12] |
| 8.6 | 4°C | 10 minutes | [8] |
| 9.0 | RT | Minutes | [9] |
| Solvent | Solubility of NHS Esters | Notes | References |
| Dimethyl Sulfoxide (B87167) (DMSO) | Generally high (e.g., ≥ 100 mg/mL for some) | A common solvent for preparing concentrated stock solutions. Must be anhydrous. | [7][13] |
| Dimethylformamide (DMF) | Generally high | Another common solvent for initial dissolution. Must be amine-free. | [7][13] |
| Aqueous Buffers (e.g., PBS) | Variable, often low for non-sulfonated esters (~10 mM for some) | Sulfo-NHS esters have significantly higher aqueous solubility. | [7][14] |
| Dichloromethane (DCM) | Soluble for many non-sulfonated esters | An organic solvent in which many NHS esters are soluble. | [7] |
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of NHS esters to proteins. Optimization may be required for specific applications.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size exclusion chromatography column)
Protocol for Antibody Labeling with an NHS Ester
-
Protein Preparation:
-
Ensure the antibody solution is free of amine-containing stabilizers like Tris, glycine, or BSA. If present, remove them by dialysis or buffer exchange into an amine-free buffer (e.g., PBS).
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4][5]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[15]
-
Vortex briefly to ensure the NHS ester is fully dissolved.
-
-
Conjugation Reaction:
-
Add the calculated amount of the NHS ester stock solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar excess of the NHS ester to the antibody.[6]
-
Mix gently by pipetting. Avoid vortexing to prevent protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a size exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).[5][15]
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
-
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the concentration of the label using the Beer-Lambert law and the extinction coefficient of the label at its Amax.
-
Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.
-
The DOL is the molar ratio of the label to the protein.
A detailed step-by-step guide with an example calculation can be found in various online resources.[16][17]
Mandatory Visualizations
The reaction mechanism of an NHS ester with a primary amine.
A troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
The Strategic Integration of m-PEG8-NHS Ester in Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth examination of m-PEG8-NHS ester, a discrete polyethylene (B3416737) glycol (PEG) linker, and its role in the development of next-generation ADCs. We will explore its chemical properties, detailed experimental protocols for conjugation and characterization, and the impact of its PEG moiety on the overall pharmacological profile of ADCs. This guide aims to equip researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their ADC programs.
Introduction: The Critical Role of Linker Technology in ADCs
The therapeutic concept of an ADC is elegantly simple: to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1] The reality, however, is a complex interplay between three key components: the antibody, the payload, and the linker. The linker is arguably the most nuanced component, as it must remain stable in circulation to prevent premature drug release, yet efficiently liberate the payload upon internalization into the target cancer cell.[2]
Linkers are broadly categorized as cleavable or non-cleavable.[3] Non-cleavable linkers, such as this compound, offer enhanced stability in the bloodstream.[4] The payload is released only after the degradation of the antibody backbone within the lysosome of the target cell. This stability is a key advantage in reducing off-target toxicity.[2]
The incorporation of a polyethylene glycol (PEG) spacer, such as the eight-unit PEG chain in this compound, offers several distinct advantages in ADC design:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate the propensity for aggregation, which can otherwise lead to rapid clearance and reduced efficacy.[5][6]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life.[3][7] Studies have shown that longer PEG chains generally lead to slower clearance, with a threshold effect observed around a PEG8 chain, where clearance rates remain relatively stable with further increases in PEG length.[7]
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[6]
Physicochemical Properties and Reactivity of this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated eight-unit polyethylene glycol (m-PEG8) chain and a reactive N-hydroxysuccinimide (NHS) ester group.[8][9]
| Property | Description |
| Molecular Formula | C22H39NO12 |
| Molecular Weight | 509.54 g/mol |
| Appearance | Solid or viscous liquid |
| Solubility | Soluble in DMSO, DCM, DMF |
| Reactivity | The NHS ester reacts with primary amines (-NH2) on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH of 7-9. |
The methoxy (B1213986) cap on the PEG chain prevents crosslinking and ensures that the linker is monofunctional with respect to the antibody. The discrete length of the PEG8 chain (as opposed to a polydisperse mixture) is crucial for producing homogeneous ADCs with a well-defined structure and predictable properties.
Experimental Protocols
The following protocols provide a general framework for the conjugation, purification, and characterization of ADCs using this compound. These should be optimized for each specific antibody-drug combination.
Antibody-Drug Conjugation via Lysine Residues
This protocol describes the stochastic conjugation of a drug-linker construct, where the drug is pre-attached to the this compound, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
This compound pre-conjugated to the cytotoxic payload (drug-linker).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the conjugation buffer using a desalting column or tangential flow filtration.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Drug-Linker Preparation:
-
Dissolve the drug-m-PEG8-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the drug-linker solution to the antibody solution. The molar ratio will determine the average drug-to-antibody ratio (DAR) and should be optimized.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-8 hours.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from the smaller impurities.
-
Characterization of the ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different hydrophobicities and can be resolved by HIC.[10][11]
Materials:
-
HIC column (e.g., Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).
Procedure:
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the payload.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DARs.
-
Integrate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas.
-
3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture and is a primary indicator of its potency.[12][13]
Materials:
-
Target cancer cell line (expressing the antigen of interest).
-
Control cell line (not expressing the antigen).
-
96-well cell culture plates.
-
Cell culture medium.
-
ADC and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Treat the cells with the different concentrations for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy in a Xenograft Model
This protocol provides a general outline for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[2][14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human tumor cell line that expresses the target antigen.
-
ADC, unconjugated antibody, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Treatment: Administer the treatments intravenously at a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or when signs of toxicity are observed.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Visualization of Key Processes
General Mechanism of Action of an ADC with a Non-Cleavable Linker
Caption: General mechanism of action of an ADC with a non-cleavable linker.
Experimental Workflow for ADC Development and Evaluation
Caption: A typical experimental workflow for the development and evaluation of an ADC.
Impact of PEG8 Linker on ADC Properties: A Summary
While specific quantitative data for ADCs utilizing this compound is often proprietary, the broader literature on PEGylated linkers provides a strong indication of its impact.
| ADC Property | Expected Impact of this compound | Rationale |
| Solubility & Aggregation | Improved solubility and reduced aggregation | The hydrophilic PEG8 chain counteracts the hydrophobicity of the payload, preventing self-association.[5] |
| Drug-to-Antibody Ratio (DAR) | Potential for higher achievable DAR | Improved solubility allows for the attachment of more drug molecules before aggregation becomes a limiting factor.[6] |
| Pharmacokinetics (PK) | Slower clearance and longer half-life compared to non-PEGylated linkers | The PEG8 chain increases the hydrodynamic radius of the ADC, reducing renal clearance.[7] A PEG8 linker is often sufficient to achieve a significant improvement in PK.[7] |
| In Vitro Potency (IC50) | May be slightly reduced compared to shorter linkers | The PEG spacer may introduce some steric hindrance, potentially affecting antigen binding or the efficiency of payload release. |
| In Vivo Efficacy | Generally enhanced | The improved PK profile leads to greater drug exposure at the tumor site, often outweighing any minor reduction in in vitro potency. |
| Immunogenicity | Potentially reduced | The PEG chain can shield the linker-payload from the immune system, reducing the potential for an anti-drug antibody response. |
Conclusion
The this compound is a valuable tool in the design of next-generation antibody-drug conjugates. Its discrete PEG8 chain provides a balance of improved hydrophilicity and pharmacokinetics, without the complexities of polydisperse PEG linkers. The non-cleavable nature of the linker ensures high stability in circulation, a critical factor in minimizing off-target toxicity. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to incorporate this compound into their ADC development programs. As the field of ADCs continues to evolve, the rational design of linkers, including the strategic use of PEGylation, will remain a cornerstone of developing safer and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
The Hydrophilic Advantage: A Technical Guide to m-PEG8-NHS Ester in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core hydrophilic properties of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with an eight-unit PEG chain (m-PEG8-NHS ester). We delve into the quantitative measures of its hydrophilicity, provide detailed experimental protocols for its application, and present visual workflows to enhance understanding and implementation in your research and development endeavors.
Core Hydrophilic Properties of this compound
The defining characteristic of this compound is its significant hydrophilicity, a property conferred by the polyethylene (B3416737) glycol (PEG) spacer. This feature is paramount in its wide-ranging applications, from enhancing the solubility of hydrophobic drugs to improving the pharmacokinetic profiles of protein therapeutics.
The PEG chain's ability to create a hydration shell around the conjugated molecule effectively increases its hydrodynamic radius and masks it from the immune system, leading to reduced immunogenicity and longer circulation times.
Quantitative Hydrophilicity Data
To provide a clear and comparative overview of the hydrophilic nature of this compound, the following table summarizes key quantitative metrics.
| Property | Value/Range | Significance in Bioconjugation |
| Calculated LogP | Approximately -1 (estimated)[1] | A negative LogP value indicates a preference for the aqueous phase over an organic phase (octanol), confirming the hydrophilic nature of the molecule. This property is crucial for improving the solubility of hydrophobic payloads. |
| Water Contact Angle (PEG) | 20° - 30° | Surfaces coated with PEG exhibit low water contact angles, indicating good wettability and a high affinity for water. This translates to reduced protein adsorption and biofouling on PEGylated surfaces. |
| Solubility | Soluble in DMSO, DMF | While readily soluble in common organic solvents for reaction setup, the resulting PEGylated bioconjugate typically exhibits enhanced aqueous solubility. |
Bioconjugation with this compound: Reaction Pathway
The primary application of this compound is the covalent modification of biomolecules, primarily through the reaction of its N-hydroxysuccinimidyl (NHS) ester with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). This reaction forms a stable amide bond.
Figure 1. Reaction of this compound with a primary amine on a biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Protein PEGylation
This protocol outlines a general procedure for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Figure 2. Experimental workflow for protein PEGylation.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis (Amine Conjugation)
This protocol provides a general framework for the synthesis of an ADC by conjugating a drug to an antibody via this compound. This method targets primary amines on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Drug molecule with a primary amine handle
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.
-
Linker-Drug Conjugation (if necessary): If the drug does not already contain the PEG linker, first react the amine-containing drug with a molar excess of this compound in an anhydrous organic solvent. Purify the drug-linker conjugate.
-
Antibody-Linker-Drug Conjugation:
-
Dissolve the this compound or the purified drug-linker conjugate in a small volume of anhydrous DMSO.
-
Add the dissolved linker-drug to the antibody solution at a defined molar ratio (e.g., 5-10 fold molar excess over the antibody) while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted drug-linker and antibody using a suitable chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.
Figure 3. Workflow for Antibody-Drug Conjugate (ADC) synthesis via amine conjugation.
Characterization of PEGylated Bioconjugates
Thorough characterization of the final PEGylated product is crucial to ensure its quality, efficacy, and safety.
Experimental Workflow for Characterization
Figure 4. Logical workflow for the characterization of PEGylated bioconjugates.
Key Characterization Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To determine protein concentration and, in the case of ADCs, the DAR by measuring the absorbance of both the protein and the drug.
-
Functional Assays: To ensure that the biological activity of the protein or antibody is retained after PEGylation.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its inherent hydrophilicity offers significant advantages in improving the physicochemical and pharmacokinetic properties of modified biomolecules. By understanding its core properties and utilizing robust experimental protocols, researchers can effectively leverage this compound to advance their therapeutic and diagnostic candidates. This guide provides a foundational framework to support these endeavors, from initial conjugation to final product characterization.
References
An In-depth Technical Guide to Peptide Labeling with m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester) for the covalent modification of peptides. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This document details the underlying chemistry, experimental protocols, and analytical techniques for successful peptide PEGylation with this compound.
Introduction to Peptide PEGylation
The covalent attachment of PEG chains to peptides can significantly improve their therapeutic potential.[1] This modification can increase the hydrodynamic size of the peptide, which in turn can lead to reduced renal clearance, a prolonged circulation half-life, and protection from proteolytic degradation and immune recognition.[2][3] These advantages often translate to improved bioavailability, reduced dosing frequency, and enhanced patient compliance.[4] this compound is a discrete PEGylation reagent, meaning it has a defined molecular weight and spacer arm length, providing high precision in the modification process.[1]
The Chemistry of this compound Labeling
The this compound is a heterobifunctional linker that facilitates the covalent conjugation of the PEG moiety to primary amines on a peptide. The key reactive group is the N-hydroxysuccinimide (NHS) ester.
Reaction Mechanism
The NHS ester reacts with primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues, via nucleophilic acyl substitution. The reaction results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]
Figure 1. Reaction mechanism of this compound with a primary amine on a peptide.
Reaction Kinetics and pH Dependence
The rate of the labeling reaction is highly pH-dependent. The reaction is most efficient in the pH range of 7.2 to 8.5, with an optimal pH often cited as 8.3-8.5.[6][7] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and reduces the labeling efficiency.[3][6] For example, the half-life of an NHS ester can be several hours at pH 7.0 but drops to minutes at pH 8.6.[6]
Experimental Protocols
A successful peptide PEGylation experiment requires careful planning and execution. The following sections provide detailed methodologies for the key steps involved.
Materials and Reagents
-
Peptide: High-purity peptide with at least one primary amine.
-
This compound: Ensure the reagent is stored under dessicated conditions at -20°C to prevent hydrolysis.[8]
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), with a pH between 7.2 and 8.5.[4][5] Avoid buffers containing primary amines like Tris or glycine.[4]
-
Organic Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the this compound.[5]
-
Quenching Reagent (Optional): A small molecule with a primary amine (e.g., Tris or glycine) can be added to stop the reaction.
-
Purification System: Size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or ion-exchange chromatography (IEX) system.
-
Analytical Instruments: Mass spectrometer (MALDI-TOF or ESI-MS) and HPLC for characterization.
Step-by-Step Labeling Procedure
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a desired concentration (typically 1-10 mg/mL).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.[5]
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution.[4][6] The optimal molar ratio should be determined empirically for each specific peptide. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Reaction Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine can be added.
-
Purification: Proceed immediately to the purification step to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts.
Purification of the PEGylated Peptide
The choice of purification method depends on the physicochemical properties of the peptide and the PEGylated product.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.[9][10]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a peptide, leading to an earlier elution time. This method is also useful for assessing the purity of the final product.[]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield charged residues on the peptide, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[9][]
Characterization of the PEGylated Peptide
Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the degree of labeling.
-
Mass Spectrometry (MS): Both MALDI-TOF and ESI-MS can be used to determine the molecular weight of the PEGylated peptide.[12] The mass increase corresponds to the number of attached PEG chains. ESI-MS can be particularly useful as it often produces multiply charged ions, allowing for the analysis of larger molecules.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is used to assess the purity of the PEGylated peptide and to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).[13]
Quantitative Data Summary
The efficiency of peptide labeling with this compound is influenced by several factors. The following tables summarize key quantitative parameters.
| Parameter | Recommended Range | Optimal Condition | Notes |
| pH | 7.2 - 8.5 | 8.3 - 8.5 | Lower pH slows the reaction; higher pH increases NHS ester hydrolysis.[6] |
| Molar Excess | 5 to 20-fold | To be determined empirically | Depends on peptide concentration and the number of available primary amines.[4][6] |
| Temperature | 4°C to 25°C | Room Temperature (20-25°C) | Room temperature reactions are faster; 4°C can be used for overnight reactions.[6] |
| Reaction Time | 30 min - 4 hours | To be determined empirically | Reaction progress should be monitored to determine the optimal time.[6] |
Table 1. Recommended reaction conditions for peptide labeling with this compound.
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Effective for separating by size.[9] | May not resolve species with small size differences.[9][10] |
| Ion-Exchange Chromatography (IEX) | Net Charge | Can separate based on the degree of PEGylation.[] | Effectiveness may decrease with a higher degree of PEGylation.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution and good for purity assessment.[] | May require method development to achieve optimal separation. |
| Hydrophobic Interaction Chrom. (HIC) | Hydrophobicity | Can be a good alternative or complementary method to IEX.[] | Can have lower capacity and resolution compared to other methods.[] |
| Ultrafiltration/Dialysis | Molecular Weight Cutoff | Simple and cost-effective for removing small molecules.[] | Not suitable for separating different PEGylated species from each other.[9] |
Table 2. Comparison of purification methods for PEGylated peptides.
| Analytical Method | Information Provided | Key Considerations |
| MALDI-TOF MS | Molecular weight, degree of labeling.[12] | Typically produces singly charged ions, which may limit the mass range for some instruments.[2] |
| ESI-MS | Molecular weight, degree of labeling, high resolution.[12] | Generates multiply charged ions, extending the effective mass range.[2] |
| RP-HPLC | Purity, heterogeneity of the labeled product.[13] | Retention time shifts can confirm successful PEGylation. |
| UV-Vis Spec. | Degree of Labeling (DOL) calculation.[13] | Requires accurate molar extinction coefficients for the peptide and the PEG reagent. |
Table 3. Analytical techniques for the characterization of PEGylated peptides.
Visualizing the Process and Benefits
Experimental Workflow
The overall process of peptide PEGylation, from initial reaction to final characterization, can be visualized as a streamlined workflow.
Figure 2. A typical experimental workflow for peptide PEGylation.
Pharmacokinetic Benefits of PEGylation
The primary motivation for peptide PEGylation is the enhancement of its pharmacokinetic properties, leading to improved therapeutic efficacy.
Figure 3. Logical flow of the pharmacokinetic benefits derived from peptide PEGylation.
Conclusion
The use of this compound for peptide labeling is a powerful technique for enhancing the therapeutic properties of peptide-based drugs. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate purification and characterization methods, researchers can successfully synthesize high-quality PEGylated peptides. This guide provides a solid foundation for drug development professionals to effectively implement this technology in their research and development endeavors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of m-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with an eight-unit PEG chain (m-PEG8-NHS ester) is a valuable tool for bioconjugation. Its utility in modifying proteins, peptides, and other biomolecules hinges on a thorough understanding of its solubility and stability. This guide provides a comprehensive overview of these critical parameters, supported by quantitative data, detailed experimental protocols, and visual diagrams to ensure successful and reproducible results in your research and development endeavors.
Core Characteristics of this compound
This compound is a PEGylation reagent that features a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG chain enhances the solubility of the molecule and its conjugates in aqueous solutions, a crucial factor for biological applications.[1][2][3][4] The NHS ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[5][6][7]
Solubility of this compound
The solubility of this compound is a balance between its hydrophilic PEG spacer and the more hydrophobic NHS ester functional group. While the PEG chain promotes aqueous solubility, the overall molecule often requires initial dissolution in an organic solvent to prepare a concentrated stock solution.[1][8]
It is crucial to note that direct dissolution in aqueous buffers can be challenging, and preparing a stock solution in a water-miscible organic solvent is the recommended approach.[1][9] The final concentration of the organic solvent in the aqueous reaction mixture should be kept low (typically below 10%) to prevent denaturation of protein reactants.[9]
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (≥ 196.26 mM)[10] | A common solvent for preparing high-concentration stock solutions.[1] Use of anhydrous DMSO is recommended as the NHS ester is moisture-sensitive.[9][10] |
| Dimethylformamide (DMF) | Soluble[1][11][12][13][14] | Another frequently used solvent for initial dissolution.[1][9] |
| Dichloromethane (DCM) | Soluble[1][11][12][13][14] | An organic solvent in which the compound is soluble. |
| Aqueous Buffers (e.g., PBS) | ~10 mM[1][8] | Solubility can be influenced by pH and salt concentration; higher salt concentrations may decrease solubility.[1][8] Direct dissolution can be difficult.[1] |
Stability of this compound
The stability of the this compound is paramount for its successful use in bioconjugation. The primary concern is the hydrolysis of the NHS ester, which competes with the desired amidation reaction with primary amines.[5][] The rate of this hydrolysis is significantly influenced by pH and temperature.[5][16]
NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[17][18] It is recommended to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[17][18] Solutions of this compound should be prepared immediately before use and not stored, as the NHS ester moiety readily hydrolyzes.[9][18]
| Condition | Parameter | Value/Observation |
| pH | Half-life at 0°C | 4-5 hours at pH 7.0[5][9][16] |
| Half-life at 4°C | 10 minutes at pH 8.6[5][9][16] | |
| Half-life at Room Temp | 210 minutes at pH 8.0, 180 minutes at pH 8.5, 125 minutes at pH 9.0 (for a porphyrin-NHS ester)[19] | |
| General Trend | The rate of hydrolysis increases with increasing pH.[5][16][20] | |
| Temperature | General Trend | Higher temperatures accelerate the rate of hydrolysis. |
| Storage (Solid Form) | Recommended | -20°C with desiccant.[11][14][18][21] Can be stored for up to 3 years under these conditions.[10] |
| Storage (In Solvent) | Recommended | -80°C for up to 6 months; -20°C for up to 1 month.[10] Repeated freeze-thaw cycles should be avoided.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[18]
-
Weigh the desired amount of the ester in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube until the ester is completely dissolved.[22]
-
Use the solution immediately for the conjugation reaction. Do not store the stock solution.[9][18]
Protocol 2: General Bioconjugation to an Amine-Containing Protein
Materials:
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[5][9]
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[9]
-
Desalting column or dialysis equipment for purification[9]
Procedure:
-
Ensure the protein solution is in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the reaction.[5][18]
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] The final concentration of the organic solvent should be less than 10%.[8][9]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[9]
-
To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[9]
-
Remove the excess, unreacted this compound and byproducts by using a desalting column or dialysis.[9]
Protocol 3: Assessment of NHS Ester Reactivity
This protocol provides a qualitative assessment of the activity of an NHS ester by measuring the release of NHS upon hydrolysis.[17]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)[17]
-
0.5-1.0 N NaOH[17]
-
UV-Vis spectrophotometer
Procedure:
-
Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not directly water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[17]
-
Prepare a control tube containing the same buffer and solvent mixture without the ester.[17]
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the ester solution at 260 nm.[22]
-
To 1 mL of the ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[17]
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[17]
-
A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs strongly at 260 nm.[17]
Visualizing Key Processes and Relationships
To further clarify the chemical reactions and experimental procedures, the following diagrams have been generated.
Caption: Chemical pathways of this compound reaction and hydrolysis.
Caption: Experimental workflow for protein bioconjugation.
Caption: Key factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 3. This compound | 756525-90-3 [amp.chemicalbook.com]
- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 12. conju-probe.com [conju-probe.com]
- 13. labsolu.ca [labsolu.ca]
- 14. This compound CAS#: 756525-90-3 [m.chemicalbook.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
m-PEG8-NHS Ester (CAS: 756525-90-3): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, applications, and methodologies associated with m-PEG8-NHS ester, a versatile heterobifunctional crosslinker crucial in modern bioconjugation and drug delivery.
Introduction
This compound, with the CAS number 756525-90-3, is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative activated with an N-hydroxysuccinimide (NHS) ester. This compound has emerged as a valuable tool in the fields of biotechnology and pharmaceutical sciences, primarily utilized for the covalent modification of proteins, peptides, and other biomolecules. Its structure combines the benefits of a hydrophilic eight-unit PEG spacer with the amine-reactive functionality of an NHS ester, offering a powerful solution for enhancing the therapeutic properties of bioconjugates.
The PEG component of the molecule, a flexible and water-soluble polymer, imparts several advantageous characteristics to the conjugated molecule. These include increased hydrodynamic size, which can reduce renal clearance and extend in vivo circulation half-life, as well as shielding the biomolecule from proteolytic degradation and immunological recognition.[1] The NHS ester group, on the other hand, provides a mechanism for the straightforward and efficient formation of stable amide bonds with primary amino groups, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 756525-90-3 | [2] |
| Molecular Formula | C22H39NO12 | [2] |
| Molecular Weight | 509.54 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in aprotic organic solvents (e.g., DMSO, DMF, dichloromethane) and has good aqueous solubility. | [2] |
| Storage | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester. | [2] |
Handling and Storage Recommendations:
-
Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis. It is crucial to store the reagent under desiccated conditions and to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solution Preparation: Due to its hydrolytic instability in aqueous solutions, stock solutions of this compound should be prepared fresh in anhydrous aprotic organic solvents like DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions.
The Chemistry of Conjugation: Reaction with Primary Amines
The primary application of this compound is the covalent modification of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction Mechanism and Kinetics
The conjugation reaction is a nucleophilic acyl substitution where the deprotonated primary amine of the biomolecule acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. The reaction rate is highly dependent on the pH of the reaction medium. The optimal pH range for the reaction is typically between 7.2 and 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At higher pH values (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing the conjugation efficiency.
Factors Influencing Conjugation Efficiency
Several factors must be carefully controlled to achieve optimal conjugation results:
-
pH: As discussed, maintaining a pH between 7.2 and 8.5 is critical for balancing amine reactivity and NHS ester stability.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules and to slow the rate of NHS ester hydrolysis.
-
Molar Ratio: The molar ratio of this compound to the biomolecule will determine the extent of modification (degree of labeling). A molar excess of the PEG reagent is typically used to drive the reaction. The optimal ratio should be determined empirically for each specific application.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with the reaction as they will compete with the target biomolecule for the NHS ester. Phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer are commonly used.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Protocol for Protein PEGylation
This protocol describes a general procedure for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein solution contains any primary amine-containing buffers, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Characterize the PEGylated protein to determine the degree of labeling and confirm its integrity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used.
Step-by-Step Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound is frequently employed as a linker in the construction of ADCs. This workflow outlines the key steps in creating an ADC where the PEG linker is attached to the antibody via lysine conjugation.
Detailed Steps:
-
Drug-Linker Synthesis: In many ADC designs, the cytotoxic drug is first attached to a linker that contains the this compound. This can be a multi-step organic synthesis process.
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable amine-free buffer at a specific concentration.
-
Conjugation: The drug-linker-PEG-NHS ester construct is added to the antibody solution at a carefully controlled molar ratio to achieve the desired drug-to-antibody ratio (DAR). The reaction is incubated under optimized conditions of pH, temperature, and time.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other reaction components. Hydrophobic interaction chromatography (HIC) is a common technique for separating ADC species with different DARs.
-
Characterization: The purified ADC is extensively characterized to determine its DAR, purity, aggregation level, and in vitro potency.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable reagent in a variety of applications.
Antibody-Drug Conjugates (ADCs)
As a non-cleavable linker, this compound provides a stable connection between the antibody and the cytotoxic payload. The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the drug, which can otherwise lead to aggregation and rapid clearance of the ADC.[1] This allows for the development of ADCs with higher drug loading without compromising their pharmacokinetic properties.
PEGylation of Therapeutic Proteins and Peptides
PEGylation with this compound can significantly improve the therapeutic profile of protein and peptide drugs by:
-
Increasing serum half-life: The increased hydrodynamic volume reduces renal filtration.
-
Reducing immunogenicity: The PEG chains can mask epitopes on the protein surface.
-
Enhancing stability: PEGylation can protect the biomolecule from proteolytic degradation.
-
Improving solubility: The hydrophilic nature of PEG can enhance the solubility of poorly soluble proteins.
Surface Modification and Nanoparticle Functionalization
This compound can be used to modify surfaces and nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption. The NHS ester group can react with amine-functionalized surfaces to create a hydrophilic PEG layer.
Case Study: HER2-Targeted ADCs and Signaling Pathway Modulation
Antibody-drug conjugates targeting the Human Epidermal Growth Factor Receptor 2 (HER2) have revolutionized the treatment of HER2-positive cancers.[3][4] Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The use of a PEG linker, such as m-PEG8, can enhance the delivery and efficacy of these targeted therapies.
The diagram above illustrates the mechanism of action of a HER2-targeted ADC. The ADC binds to the HER2 receptor, is internalized, and traffics to the lysosome where the cytotoxic payload is released. The payload then induces cell cycle arrest and apoptosis, effectively inhibiting the pro-survival signaling pathways normally activated by HER2.
Conclusion
This compound is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer and an amine-reactive NHS ester, provides a robust method for the covalent modification of biomolecules. The ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins and to serve as a critical component in the design of advanced drug delivery systems like ADCs underscores its importance in modern biotechnology and medicine. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to harnessing its full potential in the development of novel and effective biotherapeutics.
References
In-Depth Technical Guide: m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester), a widely utilized crosslinking agent in bioconjugation and drug development. This document details its physicochemical properties, experimental protocols for its use, and logical workflows for its application in creating antibody-drug conjugates (ADCs).
Core Properties of this compound
The this compound is a heterobifunctional crosslinker characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight repeating units and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG linker imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.[1] The NHS ester facilitates the covalent attachment to primary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | ~509.6 g/mol | [2][3] |
| Chemical Formula | C22H39NO12 | [2][3] |
| CAS Number | 756525-90-3 | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, and DCM. Aqueous solubility is approximately 10 mM. | [2][5] |
| Storage Conditions | -20°C, desiccated | [2][6] |
| Optimal pH for NHS ester reaction | 7.2 - 8.5 | [3][4] |
| Half-life of NHS ester at pH 7.0, 0°C | 4 - 5 hours | [3][4] |
| Half-life of NHS ester at pH 8.6, 4°C | 10 minutes | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the bioconjugation of proteins, such as antibodies.
Preparation of Reagents
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[6][7]
-
Reaction buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[7]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification column (e.g., Sephadex G-25 size-exclusion column).[8]
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Stock Solution: Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to prepare a stock solution of 10 mg/mL.[9][10] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[6]
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.[6] Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer.[9][]
Protein Conjugation Protocol
-
Molar Excess Calculation: Determine the desired molar excess of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.[4][6] The optimal ratio may need to be determined empirically.
-
Reaction Initiation: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[8] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][6] Protect the reaction from light if the conjugate is light-sensitive.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[10] The primary amines in the quenching buffer will react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[8][10] Collect the fractions containing the purified protein conjugate.
-
Characterization and Storage: Characterize the conjugate to determine the degree of labeling. Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[8][9]
Logical Workflow and Signaling Pathway Context
The this compound is a synthetic linker and does not have a signaling pathway of its own. Its primary role is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The resulting antibody-drug conjugate (ADC) then engages with its target on the cell surface, leading to internalization and subsequent release of the payload, which then acts on its intracellular target, often inducing apoptosis or cell cycle arrest.
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound.
The following diagram illustrates the general mechanism of action of an ADC, where the this compound serves as the linker.
Caption: Generalized Mechanism of Action for an Antibody-Drug Conjugate.
References
- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. furthlab.xyz [furthlab.xyz]
Methodological & Application
Application Notes and Protocols: m-PEG8-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. m-PEG8-NHS ester is a specific PEGylation reagent containing a methoxy-terminated polyethylene glycol chain of eight ethylene (B1197577) glycol units, activated with an N-hydroxysuccinimide (NHS) ester. This amine-reactive reagent facilitates the covalent conjugation of the PEG moiety to primary amines (-NH2) on target molecules, such as the lysine (B10760008) residues of proteins, forming a stable amide bond.[1][2] The hydrophilic PEG spacer enhances the solubility and stability of the conjugated molecule.[3] This document provides detailed protocols for the use of this compound in bioconjugation applications.
Data Presentation: Reaction Parameters
Successful PEGylation with this compound is dependent on several key reaction parameters. The following tables summarize the recommended conditions for the conjugation of this compound to amine-containing molecules.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 for efficient reaction with primary amines.[4] Avoid buffers containing primary amines like Tris or glycine.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[4] |
| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring reaction progress.[4] |
| Molar Excess of this compound | 5 to 20-fold over the amine-containing molecule | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of PEGylation.[4] |
Table 2: Buffer and Solvent Recommendations
| Component | Recommendation | Rationale |
| Reaction Buffer | Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffer is crucial to prevent competition with the target molecule.[6] |
| Reagent Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is often not readily soluble in aqueous buffers and should be dissolved in a dry, water-miscible organic solvent immediately before use.[3][4] |
| Final Organic Solvent Concentration | <10% of the total reaction volume | High concentrations of organic solvents can denature proteins.[7] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol describes a general method for the conjugation of this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)[6]
-
Anhydrous DMSO or DMF[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)[5]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, exchange it with the reaction buffer using dialysis or a desalting column.[5]
-
This compound Preparation: Immediately before use, bring the vial of this compound to room temperature.[5] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[4] Gently mix the reaction and incubate for 30-60 minutes at room temperature or overnight at 4°C.[7]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8]
Protocol 2: Modification of Amine-Containing Small Molecules
This protocol outlines the conjugation of this compound to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO, THF)[7]
-
Base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))[6]
-
Analytical method for monitoring reaction progress (e.g., LC-MS or TLC)[7]
-
Purification system (e.g., column chromatography)[7]
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Conjugation Reaction: Under continuous stirring, add the base and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of this compound to the small molecule can be used as a starting point.[7]
-
Reaction Monitoring: Stir the reaction mixture for 3-24 hours, depending on the substrate's properties.[7] Monitor the reaction progress using a suitable analytical technique like LC-MS or TLC.
-
Purification: Upon completion, the final product can be isolated using standard organic synthesis workup procedures or by column purification.[7]
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 3. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing m-PEG8-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with an 8-unit PEG chain (m-PEG8-NHS ester) in protein labeling. This reagent is a valuable tool for modifying proteins, enhancing their solubility, stability, and bioavailability, which is particularly relevant in pharmaceutical research and drug development.[1]
Introduction
This compound is an amine-reactive compound featuring an N-hydroxysuccinimide (NHS) ester functional group that covalently attaches to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins and peptides.[2][3][4] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the modified protein in aqueous solutions.[1][3] This reagent is commonly employed in the development of antibody-drug conjugates (ADCs), enabling targeted drug delivery and reducing systemic toxicity.[5][6]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7]
Reaction Scheme: Protein-NH₂ + m-PEG8-O-NHS → Protein-NH-CO-PEG8-m + NHS
This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[7][8][9] Below this range, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][9]
Key Experimental Parameters
Successful protein PEGylation requires careful optimization of several parameters. The following table summarizes the key quantitative data for consideration.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[8][9] Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the labeling reaction.[4][8][10][11][12] Suitable buffers include phosphate-buffered saline (PBS) and HEPES.[8] |
| Molar Excess of this compound | 5 to 50-fold | The optimal ratio should be determined empirically for each protein.[8][10] A 20-fold molar excess is a common starting point for antibodies, typically resulting in 4-6 PEG linkers per antibody molecule.[4][11][12] |
| Protein Concentration | 1 - 10 mg/mL | Dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of incorporation.[9][12] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Room temperature reactions are faster. Reactions at 4°C can be performed overnight to improve protein stability.[8][13] |
| Reaction Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | The progress of the reaction should be monitored to determine the optimal time.[8] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted NHS ester.[8] |
Experimental Workflow
The overall process of protein labeling with this compound can be broken down into several key stages, from preparation to analysis of the final conjugate.
Caption: Workflow for protein labeling with this compound.
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5)[8]
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[2][3][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[8]
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or desalting columns)[4]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (7.2-8.5). If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[4][10][11][12]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[9][12]
-
Prepare this compound Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[4][10][11][12] Dissolve the required amount of the reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.[4][11] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[4][10][11][12]
-
Initiate Conjugation: Add the calculated volume of the this compound solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is a typical starting point.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein solubility.[4][10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle agitation.[4][11][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for 15-30 minutes.[8][13]
-
Purification: Remove excess, unreacted this compound and byproducts using dialysis, a desalting column, or size-exclusion chromatography (SEC).[4][13]
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[11]
Protocol 2: Quantification of PEGylation
Determining the degree of PEGylation is crucial for ensuring the quality and consistency of the conjugate.
Method 1: Mass Spectrometry (MS)
-
Principle: The mass increase of the protein after conjugation corresponds to the total mass of the attached PEG molecules.
-
Procedure:
-
Purify the PEGylated protein to remove any free PEG reagent.[14]
-
Analyze the unmodified and PEGylated protein samples using MALDI-TOF or ESI-MS to obtain their molecular weights.[14]
-
The difference in molecular weight between the PEGylated and unmodified protein is divided by the molecular weight of the this compound to determine the average number of PEG molecules per protein.[14]
-
Method 2: UV-Vis Spectroscopy
-
Principle: This method is applicable if the PEG reagent contains a chromophore. Since this compound does not have a strong chromophore, this method is less direct and relies on changes in protein absorbance or the use of colorimetric assays.
-
Procedure (Indirect):
-
Measure the absorbance of the PEGylated protein at 280 nm to determine the protein concentration using the Beer-Lambert law.
-
A separate chemical assay, such as the barium chloride-iodine method, can be used to quantify the PEG concentration.[14][15] This assay forms a colored complex with PEG that can be measured at 535 nm.[14]
-
The PEG-to-protein ratio can then be calculated.
-
Troubleshooting
The following table outlines common issues encountered during protein PEGylation and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of the NHS ester. - Inactive protein (no available primary amines). - Incorrect buffer composition (presence of primary amines).[8] - Suboptimal pH.[13] | - Prepare the this compound solution immediately before use.[8] - Confirm the presence of free amines on the protein. - Use an amine-free buffer (e.g., PBS, HEPES).[8] - Ensure the reaction pH is between 7.2 and 8.5.[13] |
| Product Aggregation/Precipitation | - High degree of labeling altering protein properties. - Suboptimal buffer conditions (pH, ionic strength). - Solvent shock from adding the organic solvent too quickly.[13] | - Reduce the molar excess of the this compound.[8] - Optimize the reaction time to control the extent of modification.[8] - Ensure the buffer conditions are suitable for the protein's stability.[8] - Add the dissolved PEG reagent slowly and dropwise to the protein solution while stirring.[13] |
| Non-specific Labeling | - Reaction pH is too high, leading to reactions with other nucleophiles. | - Maintain the reaction pH within the optimal range of 7.2-8.5. |
Logical Relationship Diagram
The decision-making process for a successful PEGylation experiment involves several interconnected steps.
Caption: Decision-making flowchart for protein PEGylation.
References
- 1. M-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 3. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: m-PEG8-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-NHS ester is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to primary amine-containing molecules such as proteins, antibodies, and peptides. This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. The N-hydroxysuccinimide (NHS) ester functional group specifically and efficiently reacts with primary amines under mild conditions to form a stable amide bond. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the modification of primary amines.
Reaction Mechanism
The reaction between this compound and a primary amine proceeds via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, irreversible amide bond.[]
Applications
The primary application of this compound is in the PEGylation of biomolecules to improve their pharmacokinetic and pharmacodynamic properties. Key applications include:
-
Drug Development: Enhancing the in vivo stability and circulation time of protein and peptide therapeutics.[2]
-
Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[3][4][5]
-
Bioconjugation: Modifying the surface of proteins or nanoparticles to improve solubility and reduce non-specific binding.[2]
-
Diagnostics: Creating more stable and effective diagnostic agents.[2]
Quantitative Data Summary
The efficiency of the this compound reaction is influenced by several factors. The following tables summarize key quantitative parameters for successful conjugation.
Table 1: Optimal Reaction Conditions for this compound with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[][6] | The reaction rate increases with pH, but the stability of the NHS ester decreases. A pH of 8.3-8.5 is often cited as optimal.[6] Avoid buffers containing primary amines (e.g., Tris, glycine).[6][7][8][9] |
| Temperature | 4°C to Room Temperature (20-25°C)[6] | Reactions are faster at room temperature. For sensitive proteins, the reaction can be performed at 4°C overnight.[6] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule[6][9][10] | The optimal ratio should be determined empirically. More dilute protein solutions may require a higher molar excess.[7][9] |
| Reaction Time | 30 minutes to 4 hours at Room Temperature; Overnight at 4°C[6] | Reaction progress should be monitored to determine the optimal time.[6] |
| Solvent | Anhydrous DMSO or DMF[6][7][8][10] | The this compound should be dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10%.[6][7][11] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general method for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)[10]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]
-
Purification system (e.g., Size-Exclusion Chromatography or Dialysis)[10]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[10] If the protein buffer contains primary amines, exchange it with an appropriate buffer like PBS.[7][8][9]
-
This compound Preparation: Immediately before use, equilibrate the vial of this compound to room temperature.[7][8][11] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7][8] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[7][8][11]
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.[6][10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[7][11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][10] Longer incubation times (e.g., overnight at 4°C) can also be used.[6]
-
Quenching the Reaction: To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[6] Incubate for an additional 30 minutes at room temperature.[10]
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[7][8][10][]
Protocol 2: Purification of PEGylated Proteins
Purification is a critical step to separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.
1. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, causing it to elute earlier than the un-PEGylated form.[] This method is effective for removing low molecular weight byproducts and unreacted PEG.[]
-
Column: Choose a column with a fractionation range appropriate for the size of your PEGylated protein.
-
Mobile Phase: Use a buffer that is compatible with your protein and will not interfere with downstream applications.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Load the quenched reaction mixture onto the column.
-
Elute with the mobile phase and collect fractions.
-
Analyze the fractions using SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
2. Ion-Exchange Chromatography (IEX):
IEX separates proteins based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its binding to the IEX resin.[][13] This allows for the separation of PEGylated proteins from their un-PEGylated counterparts and can even separate positional isomers.[]
-
Resin: Choose a cation or anion exchange resin based on the pI of your protein and the pH of the buffer.
-
Buffers: Use a low-salt binding buffer and a high-salt elution buffer.
-
Procedure:
-
Equilibrate the column with the binding buffer.
-
Load the sample (ensure the salt concentration is low enough for binding).
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the bound proteins using a salt gradient or a step elution.
-
Collect and analyze fractions to identify the purified PEGylated protein.
-
3. Hydrophobic Interaction Chromatography (HIC):
HIC separates proteins based on their hydrophobicity.[] While not as commonly used as SEC or IEX, it can be a valuable tool for purifying PEGylated proteins, especially as a polishing step.[][14][15]
-
Resin: Select a resin with an appropriate level of hydrophobicity.
-
Buffers: Use a high-salt binding buffer and a low-salt elution buffer.
-
Procedure:
-
Equilibrate the column with the high-salt binding buffer.
-
Add salt to your sample to match the binding buffer and load it onto the column.
-
Wash the column with the binding buffer.
-
Elute the proteins by decreasing the salt concentration.
-
Collect and analyze fractions.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for protein PEGylation.
References
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG8-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing reactions with m-PEG8-NHS ester, focusing on achieving optimal conjugation efficiency through careful control of reaction conditions, particularly pH. The following protocols and data are intended to serve as a starting point for developing robust and reproducible bioconjugation procedures.
Introduction to this compound Chemistry
This compound is a popular reagent for the covalent modification of proteins, peptides, and other biomolecules containing primary amino groups (-NH2). The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form stable amide bonds. This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.
The efficiency of the reaction between the this compound and a primary amine is highly pH-dependent. A critical balance must be struck to ensure the amine is deprotonated and therefore nucleophilic, without promoting significant hydrolysis of the NHS ester, a competing reaction that becomes more prevalent at higher pH.
The Critical Role of pH
The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. For the primary amine to be an effective nucleophile, it must be in its unprotonated form. The pKa of the side chain of lysine (B10760008) is approximately 10.5, but can be lower depending on its microenvironment within a protein. At pH values below the pKa, the amine is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, a greater fraction of the amine groups become deprotonated and available for reaction.
However, the NHS ester itself is susceptible to hydrolysis, a reaction that also accelerates with increasing pH. This hydrolysis reaction results in the regeneration of the original carboxylic acid and renders the PEG reagent inactive. Therefore, an optimal pH range exists where the rate of the desired amine reaction is maximized relative to the rate of NHS ester hydrolysis.
For most applications involving NHS esters, the optimal pH for the reaction is between 7.2 and 8.5.[1][2] Several sources specifically recommend a pH of 8.3-8.5 for achieving the highest labeling efficiency.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound reactions.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 7.2 - 8.5[1][2] | 8.3 - 8.5[1][3] | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C)[1][5] | Application Dependent | Room temperature reactions are faster (30 min - 4 hours). Reactions at 4°C can be performed overnight.[1] |
| Reaction Time | 30 minutes - Overnight[1][5] | Empirically Determined | Monitor reaction progress to determine the optimal time. |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule[1] | Empirically Determined | The optimal ratio depends on the protein and desired degree of labeling.[1] |
Table 2: pH Effect on NHS Ester Stability (Hydrolysis Half-life)
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [2] |
| 7.0 | 4°C | 4 - 5 hours | [1] |
| 8.6 | 4°C | 10 minutes | [1][6] |
| 9.0 | - | Minutes | [7] |
Experimental Protocols
Buffer Selection and Preparation
Choosing the correct buffer is critical for a successful conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer are commonly used.[2][3] A 0.1 M sodium bicarbonate solution or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5 is a good starting point.[3][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2][8] If your protein of interest is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer before initiating the conjugation reaction.
Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][3]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]
-
Size-exclusion chromatography (SEC) column or dialysis equipment for purification[3][10]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8][11]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[8][10] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8]
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound solution to the protein solution.[1] The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% to avoid protein denaturation.[1]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[1]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Characterization:
-
Determine the concentration of the purified PEGylated protein.
-
Assess the degree of labeling (DOL), which is the average number of PEG molecules conjugated per protein molecule, using appropriate analytical techniques.
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Caption: Reaction scheme for this compound conjugation with a primary amine.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. neb.com [neb.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Buffer Selection for Optimal NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized method for the covalent modification of biomolecules, particularly for the labeling of proteins, antibodies, and other amine-containing molecules.[1][2][3] The reaction involves the formation of a stable amide bond between the NHS ester and a primary amine on the target molecule.[1][4] The efficiency and specificity of this conjugation reaction are highly dependent on the reaction conditions, with the choice of buffer being a critical parameter.[5][6] This document provides detailed application notes and protocols for selecting the optimal buffer for NHS ester conjugation reactions to ensure high-yield and reproducible results.
The Chemistry of NHS Ester Conjugation
NHS esters react with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, through nucleophilic acyl substitution.[2][] For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state (-NH2).[5] This is in direct competition with the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive.[5][8] The rates of both the desired aminolysis and the competing hydrolysis are significantly influenced by the pH of the reaction buffer.[5][9]
Key Considerations for Buffer Selection
pH
The pH of the reaction buffer is the most critical factor governing the success of an NHS ester conjugation.[5][9] An optimal pH range of 7.2 to 8.5 is generally recommended.[4][10] A pH of 8.3 to 8.5 is often cited as ideal, providing a good compromise between the reactivity of the primary amines and the stability of the NHS ester.[5][9]
-
Below pH 7.2: A significant portion of primary amines will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester, leading to low labeling efficiency.[5][11]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which can outcompete the desired labeling reaction, resulting in low yields of the conjugated product.[5][9]
Buffer Composition
The chemical composition of the buffer is another crucial consideration. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][12]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4. While the reaction is slower at this pH, the hydrolysis of the NHS ester is also slower, often resulting in good labeling efficiency with longer incubation times.[12][13]
-
Sodium Bicarbonate Buffer: Typically used at a concentration of 0.1 M with a pH range of 8.3-8.5.[9][13]
-
Borate Buffer: Can be used in the pH range of 8.0-9.0.[4]
-
HEPES Buffer: A non-amine containing buffer that can be used in the physiological pH range of 7.2-7.6.[4]
Buffers to Avoid:
-
Tris (Tris-buffered saline, TBS): Contains primary amines and will directly compete with the target molecule for conjugation.[3][4] However, Tris buffer can be useful for quenching the reaction.[4]
-
Glycine: Also contains a primary amine and should be avoided in the reaction mixture but can be used as a quenching agent.[4]
Additives
Certain additives commonly found in protein solutions can interfere with the conjugation reaction.
-
Sodium Azide: Low concentrations (≤ 3 mM or 0.02%) generally do not significantly interfere, but higher concentrations should be avoided.[4]
-
Glycerol: High concentrations (20-50%) can decrease reaction efficiency.[4]
-
Ammonium (B1175870) Salts: Oligonucleotides isolated as ammonium salts should be converted to the sodium salt form before labeling.[1]
Data Presentation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester stability.[4][5][9] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis.[4] |
| Reaction Time | 30 minutes to 4 hours | Dependent on pH, temperature, and reagent concentrations.[4] |
| Buffer Component | Compatibility | Reason |
| Phosphate | Recommended | Inert and maintains pH effectively in the desired range.[4][13] |
| Bicarbonate | Recommended | Effective at maintaining a slightly alkaline pH.[9][13] |
| Borate | Recommended | Suitable for maintaining pH in the higher end of the optimal range.[4] |
| HEPES | Recommended | Non-amine containing zwitterionic buffer.[4] |
| Tris | Avoid in reaction | Contains primary amines that compete with the target molecule.[3][4] |
| Glycine | Avoid in reaction | Contains a primary amine that will compete for reaction.[4] |
| NHS Ester Half-life vs. pH and Temperature | |
| Condition | Half-life |
| pH 7.0, 0°C | 4 - 5 hours[4][8] |
| pH 8.0, 4°C | ~1 hour[14] |
| pH 8.6, 4°C | 10 minutes[4][8] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for the conjugation of an NHS ester to a protein, such as an antibody.
Materials:
-
Protein solution (2-10 mg/mL in a suitable buffer)
-
NHS ester reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 2-10 mg/mL.[13][15]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS or sodium bicarbonate buffer. This can be achieved by dialysis or using a desalting column.[12]
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[16]
-
Mix the reaction gently and incubate for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.[4] The optimal reaction time may need to be determined empirically.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is designed for the labeling of oligonucleotides that have been modified to contain a primary amine.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester reagent
-
Anhydrous DMF or DMSO
-
Ethanol (B145695) or an equivalent for precipitation
Procedure:
-
Prepare the Oligonucleotide:
-
Prepare the NHS Ester Solution:
-
Dissolve 5-10 equivalents of the NHS ester in a small volume of anhydrous DMF or DMSO.[1]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: Buffer pH is too low, leading to protonated, unreactive amines.[5] | Verify the pH of the reaction buffer and adjust to the optimal range of 8.0-8.5.[5] |
| NHS Ester Hydrolysis: Buffer pH is too high, or the NHS ester stock solution is old or was exposed to moisture.[5][12] | Prepare fresh NHS ester solution immediately before use. Ensure the buffer pH is not above 8.5.[12] | |
| Competing Nucleophiles: Presence of primary amine-containing substances (e.g., Tris buffer) in the protein solution.[4] | Ensure the biomolecule is in an amine-free buffer. Perform buffer exchange if necessary.[12] | |
| Protein Aggregation/Precipitation | High Crosslinker Concentration: Excessive crosslinking can lead to aggregation. | Optimize the molar ratio of NHS ester to protein by performing a titration.[16] |
| Solvent Concentration: High concentration of organic solvent (DMSO/DMF) from the NHS ester stock. | Keep the volume of the organic solvent to less than 10% of the total reaction volume.[12] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. broadpharm.com [broadpharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
Application Note: Optimizing Bioconjugation with m-PEG8-NHS Ester: A Guide to Calculating Molar Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability by reducing renal clearance and proteolytic degradation, and decrease immunogenicity. The m-PEG8-NHS ester is a popular reagent for this purpose, featuring a monodisperse chain of eight ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester reacts specifically with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[1][2]
Achieving the desired degree of PEGylation is critical for the efficacy and safety of the final conjugate. Insufficient PEGylation may not confer the desired therapeutic benefits, while excessive modification can lead to a loss of biological activity.[3] The primary method for controlling the extent of PEGylation is by carefully adjusting the molar ratio of the this compound to the amine-containing biomolecule. This application note provides a detailed guide and experimental protocols for calculating and optimizing the molar excess of this compound for successful bioconjugation.
Principles of this compound Conjugation
The conjugation of this compound to a primary amine is a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide linkage.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solution, which inactivates the reagent.[4][5] The rate of hydrolysis increases with pH. Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5, which represents a compromise between efficient amine acylation and minimal hydrolysis.[6] To further drive the reaction towards the desired conjugate and compensate for hydrolysis, a molar excess of the this compound is employed.
Calculating Molar Excess
The appropriate molar excess of this compound is application-dependent and should be determined empirically. However, a common starting point is a 5- to 20-fold molar excess of the PEG reagent over the biomolecule.[6][7] For more dilute protein solutions, a higher molar excess may be necessary to achieve the desired degree of labeling.[7]
The following formula can be used to calculate the mass of this compound required for a specific molar excess:
Mass of this compound (mg) = (Molar Excess) x (Mass of Biomolecule (mg) / MW of Biomolecule (Da)) x MW of this compound (Da)
For example, to label 5 mg of a protein with a molecular weight of 50,000 Da with a 10-fold molar excess of this compound (MW = 509.55 Da):
Mass of this compound (mg) = 10 x (5 mg / 50,000 Da) x 509.55 Da = 0.051 mg
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines. Optimization of the molar excess, reaction time, and temperature may be required for specific applications.
Materials:
-
Protein or other amine-containing biomolecule
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[4][6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2][5]
-
Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2][5] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[2][5]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation.[4][6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C overnight.[5][6]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Conjugate:
Protocol for Optimizing Molar Excess
To determine the optimal molar excess for a specific biomolecule, a series of parallel reactions should be performed with varying molar ratios of this compound to the biomolecule.
Procedure:
-
Set up a series of reactions as described in the general protocol, using different molar excesses of this compound (e.g., 2-fold, 5-fold, 10-fold, 20-fold, and 50-fold).
-
Keep all other reaction parameters (protein concentration, buffer, pH, temperature, and reaction time) constant across all reactions.
-
After the reaction and purification, analyze the resulting conjugates to determine the degree of PEGylation for each molar ratio.
-
Select the molar excess that provides the desired degree of PEGylation while maintaining the biological activity of the biomolecule.
Characterization of PEGylated Conjugates
The degree of PEGylation can be determined using various analytical techniques, including:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel. The shift in molecular weight can be used to estimate the number of attached PEG chains.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can provide a more precise determination of the molecular weight of the conjugate and can be used to identify the distribution of different PEGylated species.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the unreacted protein, the desired PEGylated conjugate, and any multi-PEGylated species.[12]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Condition | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[6] |
| Molar Excess of this compound | 5 to 20-fold | This is a starting range and should be optimized empirically.[6][7] |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess.[7] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines will compete with the reaction.[5][6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[6] |
| Reaction Time | 30 min - 2 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time.[6] |
| Organic Solvent | Anhydrous DMSO or DMF | Use to dissolve the this compound before adding to the aqueous reaction. |
| Final Organic Solvent Concentration | < 10% | To avoid denaturation of the protein.[4][6] |
Table 2: Example Optimization of Molar Excess for a 50 kDa Protein
| Molar Excess of this compound | Average Degree of PEGylation (PEG/Protein) | Biological Activity Retention (%) |
| 2:1 | 0.8 | 98 |
| 5:1 | 1.5 | 95 |
| 10:1 | 2.3 | 85 |
| 20:1 | 3.1 | 70 |
| 50:1 | 4.5 | 50 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for protein PEGylation.
Caption: Decision-making flowchart for optimizing molar excess.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for m-PEG8-NHS Ester in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. The methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with an 8-unit PEG chain (m-PEG8-NHS ester) is a short-chain, amine-reactive PEGylation reagent that offers several advantages for nanoparticle surface modification.
The this compound reacts efficiently with primary amine groups on the surface of nanoparticles under mild conditions to form stable amide bonds.[1][2] This covalent attachment of a hydrophilic PEG layer imparts a "stealth" character to the nanoparticles, which can lead to reduced protein adsorption (opsonization), minimized recognition and uptake by the mononuclear phagocyte system (MPS), and consequently, prolonged systemic circulation time.[3][4] The short chain length of the PEG8 derivative provides a balance between achieving these desirable properties and potentially minimizing the risk of eliciting anti-PEG antibodies, which can be a concern with longer PEG chains.[5]
These application notes provide an overview of the use of this compound for the surface modification of various nanoparticles, along with detailed experimental protocols and characterization methods.
Key Applications
-
Improved Stability: PEGylation with this compound enhances the colloidal stability of nanoparticles in biological media with high ionic strength, preventing aggregation.[6]
-
Reduced Immunogenicity: The hydrophilic PEG layer can reduce the immunogenicity of the nanoparticles.[7]
-
Prolonged Circulation: By reducing opsonization and MPS uptake, PEGylation can significantly increase the in vivo circulation half-life of nanoparticles, allowing for more effective targeting to specific sites.[3][8]
-
Controlled Drug Release: Surface modification can influence the drug release kinetics from nanoparticle formulations.[4]
-
Platform for Further Functionalization: While the this compound itself provides a methoxy-terminated PEG chain, similar PEG-NHS esters with other terminal functional groups can be used to attach targeting ligands, imaging agents, or other molecules.
General Considerations for PEGylation with this compound
-
Reagent Stability: this compound is sensitive to moisture and should be stored at -20°C with a desiccant. The NHS ester group can hydrolyze in aqueous solutions, so it is crucial to prepare solutions of the reagent immediately before use and avoid storing them.[1][2]
-
Reaction Conditions: The reaction between the NHS ester and primary amines is most efficient at a pH range of 7 to 9.[1] Common buffers used include phosphate-buffered saline (PBS) at pH 7.4. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the nanoparticle for reaction with the NHS ester.[1][2]
-
Solvent: this compound is typically first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous nanoparticle suspension.[1][9] The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 10%) to prevent nanoparticle aggregation or denaturation of surface proteins.[10]
-
Molar Excess: A molar excess of this compound relative to the available amine groups on the nanoparticle surface is generally used to drive the reaction to completion. A starting point is often a 10- to 50-fold molar excess.[10]
-
Purification: After the reaction, it is essential to remove unreacted PEG reagent and byproducts. Common purification methods include centrifugation, dialysis, or size-exclusion chromatography.[1]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA)
This protocol describes the covalent attachment of this compound to polymeric nanoparticles that have been synthesized to present primary amine groups on their surface.
Materials:
-
Amine-functionalized PLGA nanoparticles
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the amine-functionalized PLGA nanoparticles in 0.1 M PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound solution to the nanoparticle suspension while gently vortexing. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching of Unreacted NHS Esters:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water using centrifugal filter units. Perform at least three wash cycles to ensure complete removal of unreacted reagents.
-
-
Storage:
-
Resuspend the final PEGylated nanoparticle pellet in an appropriate buffer for storage, typically at 4°C.
-
Protocol 2: Surface Modification of Amine-Functionalized Gold Nanoparticles
This protocol details the PEGylation of gold nanoparticles functionalized with an amine-containing ligand.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
Borate (B1201080) buffer (50 mM, pH 8.5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Centrifugation tubes
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Centrifuge the amine-functionalized AuNP solution to obtain a soft pellet.
-
Resuspend the AuNPs in 50 mM borate buffer (pH 8.5).
-
-
This compound Solution Preparation:
-
Prepare a fresh solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound solution to the AuNP suspension. The optimal molar ratio of PEG to AuNPs should be determined empirically.
-
Incubate the mixture for 2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the PEGylated AuNPs.
-
Carefully remove the supernatant containing unreacted PEG.
-
Resuspend the pellet in deionized water. Repeat the centrifugation and resuspension steps two more times.
-
-
Final Resuspension and Storage:
-
Resuspend the purified PEGylated AuNPs in a suitable buffer for your downstream application and store at 4°C.
-
Protocol 3: Surface Modification of Amine-Functionalized Magnetic Nanoparticles
This protocol outlines the PEGylation of magnetic nanoparticles (MNPs) that have been surface-functionalized with amine groups.
Materials:
-
Amine-functionalized magnetic nanoparticles (e.g., iron oxide)
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Magnetic separator
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Wash the amine-functionalized MNPs with PBS (pH 7.4) three times using a magnetic separator.
-
Resuspend the MNPs in PBS (pH 7.4) to a desired concentration (e.g., 5 mg/mL).
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO immediately before use to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the MNP suspension with continuous mixing.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Collect the PEGylated MNPs using a magnetic separator.
-
Discard the supernatant and wash the MNPs three times with PBS (pH 7.4) and then twice with deionized water to remove any unbound PEG molecules.
-
-
Storage:
-
Resuspend the purified PEGylated MNPs in deionized water or a suitable buffer and store at 4°C.
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
| Parameter | Characterization Technique(s) | Expected Outcome of Successful PEGylation |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential towards neutral. |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | Core size should remain unchanged. The PEG layer is typically not visible. |
| Confirmation of Covalent Attachment | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the amide bond and PEG ether linkages. |
| Quantification of PEG Grafting Density | Thermogravimetric Analysis (TGA), Quantitative Nuclear Magnetic Resonance (qNMR), X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative data on the amount of PEG attached to the nanoparticle surface.[11] |
| Colloidal Stability | DLS measurements over time in relevant biological media (e.g., PBS, cell culture medium with serum) | Enhanced stability with minimal change in size over time compared to unmodified nanoparticles.[6] |
| Protein Adsorption | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Bicinchoninic Acid (BCA) Assay | Reduced protein adsorption from serum or plasma compared to unmodified nanoparticles.[3] |
Visualizations
Caption: Experimental workflow for nanoparticle surface modification with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fortislife.com [fortislife.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation using m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-NHS ester is a hydrophilic, amine-reactive crosslinker widely utilized in bioconjugation.[1] Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight repeating units, providing excellent water solubility, and an N-hydroxysuccinimide (NHS) ester functional group for covalent linkage to primary amines.[1][2] This reagent is instrumental in the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and the functionalization of nanoparticles for targeted drug delivery and imaging applications.[3][4][5] The PEG spacer enhances the stability, solubility, and pharmacokinetic profile of the resulting bioconjugate while minimizing immunogenicity.[5][6]
The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, at a physiological to slightly basic pH (7-9) to form stable amide bonds.[2][7] This reaction is typically rapid and can be performed under mild conditions, making it suitable for a wide range of biological molecules.[8]
These application notes provide detailed protocols for the use of this compound in various bioconjugation techniques, along with data presentation in tabular format and visualizations to guide researchers in their experimental design.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 509.6 g/mol | [1] |
| Formula | C22H39NO12 | [1] |
| Purity | >97% | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, under desiccant | [1][9] |
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Notes | Reference |
| Reaction pH | 7.0 - 9.0 | Optimal pH is often cited as 8.3-8.5 for NHS ester labeling. | [2][10][11] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 minutes), while 4°C reactions can proceed for 2 hours to overnight. | [11][12] |
| Solvent for this compound | Anhydrous DMSO or DMF | The reagent is moisture-sensitive and should be dissolved immediately before use. | [9][12] |
| Final Organic Solvent Concentration | < 10% | To avoid denaturation of proteins. | [9][11] |
| Molar Excess of this compound | 10 to 50-fold | The optimal ratio depends on the concentration of the protein and the desired degree of labeling. | [13] |
| Quenching Reagents | Tris or Glycine (20-50 mM final concentration) | To stop the reaction by consuming unreacted NHS ester. | [11][12] |
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer at pH 7.0-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[12][13]
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[12]
-
Conjugation Reaction:
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against PBS.
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using this compound as a Linker
This protocol outlines the conjugation of a cytotoxic drug (payload) to an antibody through the this compound linker. This is a simplified representation; the payload must have a compatible reactive group.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Payload with a primary amine group
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Purification System: Size exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Conjugation (if necessary): In a separate reaction, conjugate the this compound to the amine-containing payload. This step is highly dependent on the payload's chemistry and may require specific reaction conditions.
-
Antibody-Linker Conjugation:
-
Prepare a fresh solution of this compound in anhydrous DMSO.
-
Add a calculated molar excess of the this compound solution to the antibody solution. The ratio will determine the drug-to-antibody ratio (DAR).
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of Antibody-Linker Intermediate: Remove excess linker using SEC or TFF, exchanging the buffer to one suitable for the next reaction step if necessary.
-
Conjugation of Payload to Antibody-Linker: This step depends on the functional group on the other end of the linker (if it's a heterobifunctional linker). For a simple this compound, this protocol assumes the payload is already attached to the linker.
-
Final Purification: Purify the ADC from unconjugated antibody, free payload, and other impurities using SEC or TFF.
-
Characterization: Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation state of the ADC by SEC.
Protocol 3: Surface Functionalization of Nanoparticles
This protocol details the modification of amine-functionalized nanoparticles with this compound to improve their biocompatibility and circulation time.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Centrifugation and washing buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The amount of ester will depend on the surface density of amine groups on the nanoparticles.
-
Incubate the mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
-
Washing and Purification:
-
Centrifuge the reaction mixture to pellet the nanoparticles.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted this compound.
-
-
Characterization: Confirm the successful PEGylation of the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and zeta potential measurements to assess the change in surface charge.[14]
Visualizations
References
- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. purepeg.com [purepeg.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
PEGylating Antibodies with m-PEG8-NHS Ester: An Application Note and Step-by-Step Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent modification of antibodies with methoxy-polyethylene glycol (m-PEG) using an N-hydroxysuccinimide (NHS) ester functional group. Specifically, this protocol focuses on the use of m-PEG8-NHS ester, a reagent that facilitates the attachment of a discrete PEG chain with eight ethylene (B1197577) glycol units. This process, known as PEGylation, is a widely employed bioconjugation technique in drug development to enhance the therapeutic properties of proteins, including extending circulating half-life, improving stability, and reducing immunogenicity.[1][][3]
Principle of the Method
The PEGylation of antibodies with this compound is a straightforward and robust process that targets primary amines. The NHS ester moiety of the m-PEG8-NHS reagent reacts efficiently with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on the antibody to form stable, covalent amide bonds.[4][5][6][7] The reaction is typically performed in a slightly basic buffer to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[][8] The hydrophilic PEG spacer arm enhances the solubility of the resulting conjugate and can help to minimize steric hindrance.[9]
Materials and Equipment
Reagents
-
Purified antibody in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4][6][7]
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (Do not use buffers containing primary amines like Tris or glycine)[4][5][6][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4][6][8]
-
Desalting columns or dialysis cassettes for purification[4][6][7]
Equipment
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Spectrophotometer (for protein concentration measurement)
-
Apparatus for SDS-PAGE and/or SEC-HPLC analysis
Experimental Protocols
This section details the step-by-step procedure for the PEGylation of an antibody with this compound, followed by purification and characterization of the conjugate.
Antibody Preparation
It is crucial to ensure that the antibody is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[4][5][6]
-
If your antibody solution contains primary amines, perform a buffer exchange into the Reaction Buffer. This can be achieved using a desalting column or dialysis.[5][10]
-
Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm (A280).
This compound Solution Preparation
The this compound is moisture-sensitive and should be handled accordingly to prevent hydrolysis of the NHS ester, which would render it unreactive.[4][5][6][8]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6][7]
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. For example, dissolve ~5 mg in 1 mL to make a 10 mM solution.[4][6][7] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze over time.[4][5]
PEGylation Reaction
The molar ratio of this compound to the antibody is a critical parameter that determines the degree of PEGylation. A 20-fold molar excess of the PEG reagent is a common starting point for antibodies at a concentration of 1-10 mg/mL, which typically results in the conjugation of 4-6 PEG molecules per antibody.[4][5][6][7] This ratio may need to be optimized for your specific antibody and desired level of modification.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid denaturation and precipitation of the antibody.[4][6][7][8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][6][7][8] Incubation at a lower temperature can be gentler on the antibody.[11]
Quenching the Reaction
To stop the PEGylation reaction, a quenching buffer containing a high concentration of primary amines is added to react with any remaining unreacted this compound.
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[8]
Purification of the PEGylated Antibody
Purification is necessary to remove excess, unreacted this compound and byproducts of the quenching reaction.
-
Purify the PEGylated antibody using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4][6][7]
-
If using dialysis, perform it at 4°C with at least three buffer changes.[11]
Characterization of the PEGylated Antibody
The success of the PEGylation reaction can be assessed by analyzing the increase in molecular weight of the antibody.
-
SDS-PAGE: Analyze the purified PEGylated antibody alongside the unmodified antibody using SDS-PAGE. The PEGylated antibody will migrate slower, appearing as a band or a smear of bands at a higher apparent molecular weight. It's important to note that PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.[12][13]
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius of the antibody, leading to an earlier elution time compared to the unmodified antibody.[3][12][]
Data Presentation
The following table summarizes the key quantitative parameters for the antibody PEGylation protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[11] |
| Molar Ratio (Antibody : this compound) | 1 : 10 to 1 : 50 | A 20-fold molar excess is a good starting point. This ratio can be optimized.[4][5][6][11] |
| Reaction Buffer pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[][8][11] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation at lower temperatures can be gentler on the antibody.[4][6][8][11] |
| Quenching Buffer Concentration | 20 - 50 mM | Ensures complete termination of the reaction.[8] |
| Final Organic Solvent Concentration | < 10% | To prevent protein precipitation.[4][6][8] |
Visualizations
Signaling Pathway of Amine-Reactive PEGylation
Caption: Reaction scheme for the PEGylation of an antibody with this compound.
Experimental Workflow for Antibody PEGylation
Caption: Step-by-step experimental workflow for antibody PEGylation.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. confluore.com [confluore.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG8-NHS Ester in ELISA and Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)-8-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester) in the development of Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays. This document outlines the key benefits of PEGylation in this context, presents relevant performance data, and offers detailed protocols for the conjugation of this compound to proteins.
Introduction to this compound in Immunoassays
This compound is a valuable tool for the modification of proteins, such as antibodies and antigens, used in immunoassays. The primary applications of this reagent in assay development are to enhance the solubility and stability of conjugated biomolecules and, most critically, to reduce non-specific binding. The eight-unit polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic spacer arm that effectively minimizes unwanted interactions between the protein and the solid phase (e.g., microplate wells), leading to improved assay performance. The N-hydroxysuccinimide (NHS) ester group allows for the efficient and stable covalent coupling of the PEG chain to primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1][2]
The use of PEGylation in immunoassays can lead to a significant improvement in the signal-to-noise ratio, thereby enhancing assay sensitivity and specificity. By creating a hydration layer around the conjugated protein, the PEG linker sterically hinders the non-specific adsorption of other proteins and macromolecules present in the sample matrix.[3]
Key Advantages of Using this compound:
-
Reduced Non-Specific Binding: The hydrophilic PEG chain creates a barrier that repels non-specific protein adsorption to the solid phase.
-
Improved Signal-to-Noise Ratio: By minimizing background noise, the specific signal from the analyte of interest is more easily detected.
-
Enhanced Sensitivity and Specificity: A lower background allows for the detection of lower concentrations of the analyte and reduces the likelihood of false-positive results.
-
Increased Solubility and Stability: PEGylation can improve the solubility of hydrophobic proteins and protect them from denaturation and degradation.
Quantitative Data on the Impact of PEGylation in Immunoassays
Table 1: Impact of PEGylation on Immunoassay Performance
| Performance Metric | Observation | Reference |
| Non-Specific Binding | In an immunoassay using PEG-modified hydrogels, a 10-fold decrease in non-specific protein binding was observed compared to unmodified hydrogels. | [4] |
| Specific Signal | The same study reported a 6-fold increase in the fluorescence signal for the specific binding of the target antigen to the immobilized antibody on PEG-modified hydrogels. | [4] |
| Limit of Detection (LOD) | An anti-PEG sandwich ELISA for the detection of a 40k-PEGylated protein (Pegasys) showed a detection limit of 0.03 ng/mL . In contrast, a traditional anti-interferon ELISA for the same molecule had a detection limit of 0.42 ng/mL, indicating that PEGylation can influence assay sensitivity depending on the assay format. | [5] |
Experimental Protocols
The following protocols provide a general guideline for the conjugation of this compound to proteins for use in ELISA and other immunoassays. Optimization of the molar excess of the PEG reagent and reaction conditions may be necessary for specific applications.
Protocol 1: Covalent Conjugation of this compound to an Antibody or Antigen
This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody or antigen) for use in an immunoassay.
Materials:
-
Protein (antibody or antigen) solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, spin desalting columns, or size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.0). If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, spin desalting, or size-exclusion chromatography.
-
Characterization and Storage: Characterize the extent of PEGylation using appropriate methods (e.g., SDS-PAGE, MALDI-TOF mass spectrometry). Store the PEGylated protein under conditions suitable for the unmodified protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing an ELISA using a PEGylated antigen.
Caption: Mechanism of reducing non-specific binding via PEGylation.
References
- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of m-PEG8-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) to biomolecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules. The m-PEG8-NHS ester is a specific PEGylation reagent that incorporates an eight-unit PEG chain, offering a balance of hydrophilicity and defined spacer length. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on biomolecules to form stable amide bonds.
Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated conjugate, unreacted biomolecule, excess this compound, and reaction byproducts.[1] Effective purification is therefore a critical step to ensure the homogeneity, purity, and safety of the final product for both research and therapeutic applications.[1]
These application notes provide an overview of common purification techniques for this compound conjugates and detailed protocols for their implementation.
Key Purification Techniques
Several chromatographic and filtration-based methods are employed for the purification of PEGylated conjugates. The choice of technique depends on the physicochemical properties of the conjugate and the impurities to be removed.[1]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective at removing small molecules like unreacted PEG reagents and byproducts from the larger conjugate.[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their surface charge. PEGylation can shield surface charges, altering a molecule's interaction with IEX media and enabling separation of PEGylated species from unreacted protein.[][4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can be used for both analytical characterization and preparative purification of PEGylated conjugates.[][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.[]
-
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange, desalting, and removing small molecule impurities based on molecular weight cutoff membranes.[1][6]
-
Dialysis: A membrane-based technique for removing small, unwanted molecules from a sample.[][7]
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG, byproducts, and aggregates. | High resolution for size variants, mild conditions.[][3] | Not suitable for separating species of similar size, limited sample loading capacity.[8] |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of PEGylated species from unreacted protein, separation of isoforms with different degrees of PEGylation. | High capacity, high resolution for charge variants.[][4] | PEG chains can shield charges, potentially reducing resolution for highly PEGylated species.[4] |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of PEGylated isomers and purity assessment. | Excellent resolving power for positional isomers.[][5] | Can be denaturing for some proteins, use of organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Purification of PEGylated proteins under non-denaturing conditions. | Maintains protein structure and activity.[] | Lower capacity compared to IEX, resolution can be variable.[] |
| Tangential Flow Filtration (TFF) | Molecular Weight Cutoff | Buffer exchange, removal of small molecules, sample concentration. | Fast, scalable, good for large volumes.[1][6] | Not a high-resolution technique, potential for membrane fouling.[1] |
| Dialysis | Molecular Weight Cutoff | Removal of small molecules (e.g., unreacted PEG, salts). | Simple, gentle method. | Slow, not easily scalable, may not be effective for removing all impurities.[7] |
Experimental Workflows and Protocols
Logical Workflow for Purification Strategy Selection
The selection of a suitable purification strategy is critical for achieving the desired purity and yield of the this compound conjugate. The following decision tree provides a general guideline for choosing an appropriate method.
Caption: Decision tree for selecting a purification method.
General this compound Conjugation and Quenching Protocol
This protocol outlines the general steps for conjugating an this compound to a protein and subsequently quenching the reaction.
Caption: General workflow for this compound conjugation.
Protocol Details:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[9] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[9][10]
-
Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][11] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][12]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.[9] The optimal molar ratio should be determined empirically for each specific conjugation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[9]
-
-
Quenching the Reaction:
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, such as the PEGylated conjugate, are excluded from the pores and elute first, while smaller molecules like unreacted this compound and its hydrolysis byproducts enter the pores and elute later.[1]
Materials:
-
SEC column (e.g., with a fractionation range suitable for the size of the conjugate)
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, HEPES, or Tris buffer at a pH of 6.5 - 8.0)[1]
-
Crude, quenched conjugation mixture
-
0.22 µm syringe filter
Procedure:
-
System Preparation:
-
Sample Preparation and Injection:
-
If necessary, concentrate the crude reaction mixture.
-
To ensure optimal resolution, the sample injection volume should ideally be less than 2-5% of the total column volume.[1]
-
Filter the sample through a 0.22 µm filter to remove any particulates.[1]
-
Inject the prepared sample onto the equilibrated column.[1]
-
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the mobile phase.[1]
-
Collect fractions as the peaks elute, monitoring the UV absorbance. The first major peak is typically the PEGylated conjugate, followed by the unreacted protein and then the smaller unreacted PEG and byproducts.
-
Analyze the collected fractions for purity and concentration.
-
Protocol 2: Purification by Tangential Flow Filtration (TFF)
Principle: TFF is a size-based separation method that uses a semi-permeable membrane to separate molecules. The sample solution flows tangentially across the membrane surface, which minimizes membrane fouling. Molecules smaller than the membrane's molecular weight cutoff (MWCO) pass through as permeate, while larger molecules are retained in the retentate.[1]
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (select a MWCO that is at least 3-5 times smaller than the molecular weight of the conjugate)
-
Diafiltration buffer (the desired final buffer for the purified conjugate)
-
Crude, quenched conjugation mixture
Procedure:
-
System Setup and Equilibration:
-
Install the TFF membrane according to the manufacturer's instructions.
-
Equilibrate the system by flushing with the diafiltration buffer.
-
-
Diafiltration (Buffer Exchange):
-
Add the crude conjugation mixture to the sample reservoir.
-
Begin recirculating the sample through the TFF module.
-
Add the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir.[1]
-
Continue this process for 5-7 diavolumes (one diavolume is equal to the initial sample volume) to achieve greater than 99% removal of the original small molecule impurities and buffer components.[1]
-
-
Concentration and Recovery:
Purity Assessment
The purity of the final this compound conjugate should be assessed using appropriate analytical techniques. Analytical SEC-HPLC is a common method to determine the percentage of monomeric conjugate and the presence of aggregates or unreacted protein.[3][13] RP-HPLC can be used to assess the presence of different PEGylated isoforms.[5] SDS-PAGE analysis will also show a shift in the molecular weight of the PEGylated protein compared to the un-PEGylated starting material.
Conclusion
The purification of this compound conjugates is a crucial step in the development of PEGylated biomolecules. A well-designed purification strategy, often involving a combination of the techniques described above, is essential for obtaining a final product with high purity and homogeneity. The choice of the most appropriate purification method or combination of methods will depend on the specific characteristics of the conjugate and the impurities to be removed. Careful optimization of the chosen protocols will ensure a robust and reproducible purification process.
References
- 1. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Characterization of PEGylated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2] However, the inherent heterogeneity of PEGylation reactions presents significant analytical challenges.[1][3] Comprehensive characterization of PEGylated proteins is therefore a critical aspect of drug development and quality control to ensure product consistency, efficacy, and safety.[1][2]
These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of PEGylated proteins, including determination of the degree of PEGylation, identification of PEGylation sites, and assessment of biological activity and immunogenicity.
Key Characterization Parameters and Analytical Techniques
The structural and functional integrity of a PEGylated protein must be thoroughly evaluated. Key parameters include the degree of PEGylation (the number of PEG molecules per protein), the specific sites of PEG attachment, and the impact of PEGylation on the protein's biological activity and potential to elicit an immune response. A multi-faceted analytical approach is typically required for comprehensive characterization.
Table 1: Summary of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter(s) Measured | Principle | Advantages | Limitations |
| SDS-PAGE | Apparent Molecular Weight, Degree of PEGylation (qualitative) | Separates molecules based on size after denaturation with SDS. PEGylation increases the apparent molecular weight. | Simple, widely available, cost-effective for initial assessment.[4] | Provides apparent molecular weight which can be inaccurate for PEGylated proteins; low resolution for complex mixtures.[5] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius, Aggregation, Purity | Separates molecules based on their hydrodynamic volume. PEGylated proteins elute earlier than their unmodified counterparts.[6][] | Can separate different PEGylated species (mono-, di-, etc.) and aggregates from the native protein and free PEG.[8][9] | Resolution may be insufficient to separate positional isomers or species with similar hydrodynamic radii.[10] |
| Mass Spectrometry (MS) | Precise Molecular Weight, Degree of PEGylation, PEGylation Site Identification | Measures the mass-to-charge ratio of ionized molecules. MALDI-TOF and ESI-MS are commonly used.[1][11] | High accuracy and sensitivity; can provide detailed structural information, including the exact location of PEG attachment.[12] | Complex data analysis, especially for heterogeneous PEG mixtures; may require sample de-PEGylation for sequence analysis.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification, Separation of Isoforms | Techniques like Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) separate based on hydrophobicity and charge, respectively.[][13] | High resolution for separating positional isomers and quantifying different PEGylated forms.[14] | Method development can be complex and specific to the protein and PEG conjugate.[13] |
| NMR Spectroscopy | Degree of PEGylation | Quantifies the degree of PEGylation by comparing the integrated signals of PEG protons to those of the protein.[15][16] | Provides a quantitative measure of the average number of PEG chains per protein.[15] | Requires high sample concentration and specialized equipment; may be challenging for large proteins. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Protein Concentration, Immunogenicity | Uses specific antibodies to detect and quantify the protein or anti-PEG antibodies.[13][17] | Highly sensitive for quantifying protein concentration in biological matrices and assessing immune response.[18] | May not distinguish between PEGylated and un-PEGylated protein without specific assay design.[13] |
| Activity Assays | Biological Function | Measures the specific biological activity of the PEGylated protein (e.g., enzyme kinetics, receptor binding). | Directly assesses the impact of PEGylation on the protein's intended function.[19] | Assay development is specific to each protein and its mechanism of action. |
Experimental Protocols
Protocol 1: Determination of Apparent Molecular Weight and Degree of PEGylation by SDS-PAGE
This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the initial assessment of a PEGylation reaction.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Protein molecular weight standards
-
Laemmli sample buffer (2X) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast or hand-casted polyacrylamide gels (appropriate percentage to resolve the expected molecular weights)[20]
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Coomassie Brilliant Blue or Silver staining solution
-
Destaining solution
-
Electrophoresis apparatus and power supply
-
Heating block or water bath
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
In separate microcentrifuge tubes, mix the PEGylated protein sample, unmodified protein control, and molecular weight standards with an equal volume of 2X Laemmli sample buffer.[20]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[20]
-
Briefly centrifuge the tubes to collect the contents at the bottom.[21]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel and fill the inner and outer chambers with running buffer.[20]
-
Carefully load the prepared samples into the wells of the gel.[20]
-
Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[20]
-
-
Gel Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour or with a silver staining kit for higher sensitivity.[4]
-
Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.[21]
-
Image the gel using a gel documentation system.
-
Data Analysis:
-
Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight standards.
-
The PEGylated protein will show a significant increase in apparent molecular weight.
-
The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as unreacted protein.
Protocol 2: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)
This protocol outlines the separation and analysis of PEGylated proteins from the native protein and free PEG using SEC.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Free PEG control
-
SEC column with an appropriate molecular weight range
-
HPLC or UPLC system with a UV detector (and optionally a refractive index or multi-angle light scattering detector)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)[9]
-
Sample vials
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[9]
-
-
Sample Preparation:
-
Filter the protein samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare dilutions of the samples in the mobile phase if necessary.
-
-
Chromatographic Run:
-
Data Analysis:
-
Analyze the resulting chromatograms. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[6]
-
Free PEG will typically elute later than the PEGylated protein.
-
The peak areas can be used to quantify the relative amounts of each species in the sample.
-
Protocol 3: Determination of Precise Molecular Weight by Mass Spectrometry (MALDI-TOF)
This protocol provides a general workflow for determining the molecular weight of a PEGylated protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix a small volume of the protein sample (PEGylated or unmodified) with the MALDI matrix solution.
-
-
Target Spotting:
-
Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weight of the protein species.
-
The mass difference between the PEGylated and unmodified protein can be used to calculate the number of attached PEG molecules. For example, if the mass increase is 10 kDa and a 5 kDa PEG was used, this indicates two PEG molecules per protein molecule.[6]
-
Visualizations
Caption: General workflow for protein PEGylation and subsequent characterization.
Caption: A tiered strategy for the comprehensive characterization of PEGylated proteins.
Conclusion
The characterization of PEGylated proteins is a complex but essential process in the development of biotherapeutics. A combination of analytical techniques is necessary to fully understand the structural and functional consequences of PEGylation. The protocols and information provided in these application notes offer a foundational framework for researchers to establish robust analytical workflows for their PEGylated protein products. Rigorous characterization ensures the development of safe, effective, and consistent biopharmaceuticals.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SDS-PAGE Protocol | Rockland [rockland.com]
- 21. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for m-PEG8-NHS Ester in Biomaterial Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)8-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester) is a monofunctional PEGylation reagent used to covalently attach a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to biomaterials. This process, known as PEGylation, is a widely employed strategy to enhance the physicochemical and biological properties of proteins, peptides, nanoparticles, and surfaces. The this compound features a terminal methoxy (B1213986) group and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester reacts efficiently with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins or amine-functionalized surfaces, to form a stable and irreversible amide bond.[1][2]
The incorporation of the hydrophilic PEG spacer can impart several beneficial characteristics to the modified biomaterial, including:
-
Increased Solubility and Stability: The PEG chain enhances the solubility of hydrophobic molecules in aqueous media and can protect proteins from enzymatic degradation and aggregation.[2]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can shield antigenic sites, reducing the immune response to therapeutic proteins and drug delivery systems.
-
Improved Pharmacokinetics: For therapeutic molecules, PEGylation can increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Non-specific Binding: On surfaces and nanoparticles, a dense PEG layer can prevent the adsorption of proteins and the adhesion of cells, which is crucial for implantable devices and targeted drug delivery.[3]
These application notes provide detailed protocols for the use of this compound in the functionalization of proteins and nanoparticles, along with methods for the characterization of the resulting PEGylated biomaterials.
Data Presentation
Table 1: Reaction Conditions for this compound Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH. A pH of 8.3-8.5 is often cited as optimal. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they compete with the target molecule.[4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally faster. Reactions at 4°C can be performed overnight to minimize potential degradation of sensitive biomolecules.[4] |
| Reaction Time | 30 minutes - 4 hours at Room Temperature; Overnight at 4°C | The optimal reaction time is dependent on the specific biomolecule and should be monitored to achieve the desired degree of PEGylation.[4] |
| Molar Excess of this compound | 5- to 20-fold over the amine-containing molecule | The optimal molar ratio should be determined empirically to control the extent of PEGylation.[4] |
| Solvent | Anhydrous DMSO or DMF | This compound should first be dissolved in a small amount of a dry, water-miscible organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10%. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol describes the covalent attachment of this compound to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the PEGylation of nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction buffer (e.g., PBS or HEPES, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.
-
Conjugation: Add the this compound solution to the nanoparticle suspension. The molar excess of the PEG linker should be optimized to achieve the desired surface density.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Washing: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by using a magnetic separator if the nanoparticles are magnetic.
-
Characterization: Characterize the purified nanoparticles to confirm PEGylation and assess changes in properties such as size, surface charge, and protein adsorption.
Protocol 3: Characterization of PEGylated Biomaterials
1. Degree of PEGylation (for Proteins):
-
SDS-PAGE: Compare the molecular weight of the PEGylated protein to the unmodified protein. The increase in molecular weight corresponds to the attached PEG chains.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise measurement of the molecular weight and can resolve species with different numbers of attached PEG chains.
-
Colorimetric Assays (e.g., TNBSA assay): Quantify the number of remaining free primary amines after PEGylation to indirectly determine the degree of modification.
2. Confirmation of Surface PEGylation (for Nanoparticles and Surfaces):
-
Zeta Potential Measurement: Successful PEGylation should shield the surface charge of the nanoparticles, resulting in a zeta potential closer to neutral.
-
Dynamic Light Scattering (DLS): The hydrodynamic diameter of nanoparticles is expected to increase after PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the elemental composition of the surface, confirming the presence of the C-O-C ether linkages of the PEG chains.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic peaks of the PEG backbone and the newly formed amide bond.[5]
3. Functional Characterization:
-
Protein Adsorption Assays: Quantify the amount of protein that adsorbs to a PEGylated surface or nanoparticle compared to the unmodified material using techniques like Quartz Crystal Microbalance (QCM) or by measuring the protein concentration in solution before and after exposure (e.g., BCA or Bradford assay).
-
Cell Adhesion/Uptake Studies: For biomaterials intended for biological applications, assess the interaction with cells. PEGylation is expected to reduce non-specific cell adhesion and can be tailored to influence cellular uptake.
Visualizations
Caption: Workflow for Protein PEGylation with this compound.
Caption: Workflow for Nanoparticle PEGylation.
Caption: Effects of this compound Functionalization.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Crosslinking Proteins with m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The m-PEG8-NHS ester is a monofunctional, amine-reactive PEGylation reagent. It features a methoxy-capped polyethylene glycol chain of eight ethylene (B1197577) glycol units, which is hydrophilic and helps to increase the solubility and stability of the modified protein. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
These application notes provide detailed protocols for using this compound to crosslink proteins, along with data on the effects of PEGylation and a description of a relevant biological pathway.
Mechanism of Action
The crosslinking reaction with this compound is a nucleophilic substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is typically carried out in a buffer with a pH of 7.2-8.5. While a higher pH can increase the reaction rate, it also accelerates the hydrolysis of the NHS ester, which is a competing reaction.
Data Presentation
The following tables summarize the quantitative effects of PEGylation on protein stability and pharmacokinetics. While specific data for this compound is limited in publicly available literature, the presented data for other PEGylated proteins illustrates the general benefits of this modification.
Table 1: Effect of PEGylation on Protein Thermal Stability
| Protein | PEG Moiety | Measurement | Unmodified Protein | PEGylated Protein | Reference |
| Cytochrome c | 4-arm PEG (unspecified MW) | Half-life at 70°C | 4.00 h | 6.84 h (Cyt-c-PEG-4) | [1][2] |
| Cytochrome c | 8-arm PEG (unspecified MW) | Half-life at 70°C | 4.00 h | 9.05 h (Cyt-c-PEG-8) | [1][2] |
| Trypsin | mPEG (5000 g/mol ) | Thermal Stability | - | Increased thermal stability observed | [1][2] |
| Lysozyme | diPEG (5 kDa) | Micron Aggregate Formation | Higher | ~50% reduction | [3] |
Table 2: Pharmacokinetic Properties of Pegylated Interferon Alfa-2a and Alfa-2b
| Parameter | Interferon Alfa-2a (Unmodified) | Pegylated Interferon Alfa-2a (40 kDa branched PEG) | Interferon Alfa-2b (Unmodified) | Pegylated Interferon Alfa-2b (12 kDa linear PEG) | Reference |
| Dosing Regimen | Three times a week | Once weekly | Three times a week | Once weekly | [4] |
| Absorption Half-life | 2.3 h | ~50 h | - | 4.6 h | [4] |
| Time to Max. Concentration | - | 78 h (single dose), 45 h (multiple doses) | 8 to 12 hours | 15 to 44 hours | [4][5] |
| Clearance | Higher | Lower | Higher | Lower (one-tenth of unmodified) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general method for the covalent attachment of this compound to a protein. The optimal conditions, particularly the molar ratio of the PEG reagent to the protein, should be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Important: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
This compound Preparation:
-
Important: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the PEG reagent over the protein is recommended. For dilute protein solutions, a higher molar excess may be necessary.
-
Add the calculated volume of the this compound solution to the protein solution while gently mixing. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times may be required for reactions at a lower pH.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent, hydrolyzed NHS ester, and quenching agent by size-exclusion chromatography or dialysis.
-
For SEC, use a resin with an appropriate molecular weight cutoff to separate the larger PEGylated protein from the smaller, unreacted components.
-
For dialysis, use a membrane with a suitable molecular weight cutoff and perform multiple buffer changes against a storage buffer of choice.
-
-
Characterization:
-
Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Common analytical techniques include:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and the distribution of PEGylated species.
-
HPLC (SEC or RP-HPLC): To assess the purity and heterogeneity of the PEGylated product.
-
-
Protocol 2: Quantification of Degree of PEGylation by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the number of PEG chains attached to a protein.
Instrumentation:
-
Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometer
-
HPLC system for online separation (optional but recommended)
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto an HPLC column coupled to the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode. The resulting spectrum will show a distribution of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge state mass of the protein species.
-
The mass of the unmodified protein should be known or determined from a control sample.
-
The mass difference between the PEGylated protein peaks and the unmodified protein will correspond to the mass of the attached PEG chains. Since the mass of the m-PEG8 moiety is known, the number of attached PEG chains can be calculated. For a monodisperse PEG reagent like this compound, distinct peaks corresponding to the protein with one, two, three, etc., PEG chains should be observable.[6]
-
Visualization of a Relevant Biological Pathway
PEGylation is often used to improve the therapeutic efficacy of cytokines like interferon-alpha (IFN-α). IFN-α exerts its antiviral, antiproliferative, and immunomodulatory effects through the JAK-STAT signaling pathway. PEGylation of IFN-α increases its circulating half-life, leading to sustained activation of this pathway.
Caption: Interferon-α/JAK-STAT Signaling Pathway.
Experimental Workflow for Protein PEGylation
The following diagram outlines the general workflow for the PEGylation of a protein with this compound, from initial preparation to final analysis.
Caption: General workflow for protein PEGylation.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. enovatia.com [enovatia.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: m-PEG8-NHS Ester Conjugation
Welcome to the technical support center for m-PEG8-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often cited as the most efficient for labeling.[3][4] At a lower pH, the primary amine is protonated, rendering it unreactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and reduces conjugation efficiency.[1][3][5]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][4] Buffers containing Tris or glycine (B1666218) should be avoided during the reaction but can be used to quench the reaction.[1][7]
Q3: My this compound is not dissolving well. What should I do?
A3: Many non-sulfonated NHS esters have poor water solubility and should be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][7][8] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically 0.5-10%) to avoid denaturation of your protein.[7] Always use high-quality, amine-free DMF.[3][4]
Q4: How stable is the this compound in solution?
A4: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent. At pH 7.0 and 0°C, the half-life is 4 to 5 hours, but this decreases to just 10 minutes at pH 8.6 and 4°C.[1][5] Therefore, it is recommended to prepare the this compound solution immediately before use and not to prepare stock solutions for long-term storage in aqueous buffers.[6][9]
Q5: What molar excess of this compound should I use?
A5: A molar excess of the PEG reagent over the amine-containing molecule is generally recommended to drive the reaction to completion. A 5- to 20-fold molar excess is a common starting point for protein labeling.[2][10] However, the optimal ratio should be determined empirically for each specific application.[2] For labeling 1-10 mg/mL of an antibody, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody molecule.[10][11]
Troubleshooting Guide: Low Conjugation Efficiency
If you are experiencing low conjugation efficiency, consult the following guide for potential causes and suggested solutions.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conjugation detected | Hydrolysis of this compound | Prepare the this compound solution immediately before use.[6][9] Avoid storing it in aqueous buffers. Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[6][12] |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][2] Use a calibrated pH meter to verify the buffer pH. | |
| Presence of competing nucleophiles | Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.[1][4] Ensure your biomolecule solution is free from contaminants containing primary amines. | |
| Inactive biomolecule | Confirm the presence of available primary amines on your target molecule. For proteins, ensure that lysine (B10760008) residues are accessible and not sterically hindered. | |
| Insufficient molar excess of PEG reagent | Increase the molar excess of the this compound. The optimal ratio may need to be determined empirically.[2] | |
| High variability in results | Inconsistent reagent preparation | Always prepare fresh solutions of the this compound for each experiment. Use anhydrous DMSO or DMF for initial dissolution.[8] |
| Fluctuations in reaction conditions | Maintain consistent temperature and reaction times. Reactions can be performed at room temperature for 30-60 minutes or on ice for 2 hours to overnight.[3][11] | |
| Formation of precipitates | Poor solubility of the PEG reagent or conjugate | Ensure the final concentration of the organic solvent (DMSO or DMF) is not too high. If precipitates form, consider using a PEG reagent with enhanced water solubility (e.g., Sulfo-NHS ester). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound conjugation reaction.
Table 1: Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[3][4] Avoid buffers containing primary amines (e.g., Tris, glycine).[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[2] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress.[2] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically.[2] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1][5] |
| 8.6 | 4°C | 10 minutes[1][5] |
Experimental Protocols & Workflows
General Protocol for Protein PEGylation
-
Preparation of Protein Solution : Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, perform buffer exchange using dialysis or a desalting column.[6]
-
Preparation of this compound Solution : Immediately before use, equilibrate the this compound vial to room temperature.[6] Dissolve the required amount in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[11]
-
Conjugation Reaction : Add the calculated volume of the this compound solution to the protein solution with gentle mixing.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]
-
Quenching (Optional) : To stop the reaction, a buffer containing primary amines like Tris or glycine can be added to a final concentration of 20-50 mM.[1]
-
Purification : Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography, dialysis, or a desalting column.[3][11]
Analytical Methods for Determining Conjugation Efficiency
Several analytical techniques can be used to assess the efficiency of the PEGylation reaction:
-
SDS-PAGE : A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[13]
-
HPLC/SEC : High-performance liquid chromatography and size-exclusion chromatography can separate PEGylated proteins from unreacted protein and PEG, allowing for quantification of the different species.[13][14]
-
Mass Spectrometry (MS) : Provides precise molecular weight information, allowing for the determination of the number of PEG chains attached to the protein.[14]
-
UV-Vis Spectroscopy : Can be used if the PEG reagent contains a chromophore.[13]
-
Charged Aerosol Detection (CAD) : Can be coupled with HPLC to quantify PEG and PEGylated products that lack a chromophore.[15][16]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction scheme for this compound conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. confluore.com [confluore.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
hydrolysis of m-PEG8-NHS ester and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of m-PEG8-NHS ester, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a molecule that combines a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain of eight ethylene (B1197577) glycol units with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] The PEG chain enhances solubility and biocompatibility, while the NHS ester is a reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and on the N-terminus of polypeptides.[3][4] This makes it a valuable tool for bioconjugation, where it is used to covalently attach the PEG chain to proteins, peptides, antibodies, and other biomolecules.[2][3] This process, known as PEGylation, can improve the stability, reduce immunogenicity, and increase the circulation half-life of therapeutic proteins and drug delivery systems.[2]
Q2: What is NHS ester hydrolysis and why is it a major concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, breaking the ester bond. This results in the formation of an inactive carboxyl group and the release of N-hydroxysuccinimide (NHS).[5] This is a significant problem because the hydrolyzed m-PEG8-ester is no longer capable of reacting with the primary amines on the target molecule.[6] This competing reaction reduces the efficiency of the desired conjugation, leading to lower yields of the PEGylated product and potentially complicating purification processes.[5]
Q3: What are the primary factors that influence the rate of this compound hydrolysis?
A3: The rate of hydrolysis of this compound is primarily influenced by three main factors:
-
pH: The rate of hydrolysis significantly increases as the pH of the solution rises.[5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
-
Moisture: As water is a reactant in the hydrolysis reaction, the presence of moisture, even in storage, can lead to the degradation of the reagent.[7]
Troubleshooting Guide
Problem: Low Yield of PEGylated Product
This is a common issue often attributable to the hydrolysis of the this compound before or during the conjugation reaction.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound due to improper storage | Store the this compound at -20°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the reagent.[8] |
| Hydrolysis in aqueous solution before conjugation | Prepare the aqueous solution of this compound immediately before use. Do not store the reagent in an aqueous solution.[9][10] If the reagent is first dissolved in an organic solvent like DMSO or DMF, use an anhydrous (dry) grade of the solvent.[9] |
| Inappropriate reaction buffer pH | The optimal pH for the reaction of NHS esters with primary amines is a balance between amine reactivity and ester stability. A pH range of 7.2-8.5 is generally recommended.[9][11] While the reaction with amines is faster at higher pH, so is the rate of hydrolysis.[5] A common starting point is a pH of 8.3-8.5.[10] |
| Presence of competing primary amines in the buffer | Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate (B84403) buffers.[9][10] |
| Suboptimal reaction temperature and time | Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[9] Performing the reaction at a lower temperature (4°C) can help to minimize hydrolysis, though it may require a longer incubation time to achieve the desired level of conjugation.[9] |
| Low concentration of reactants | Low concentrations of the protein or the this compound can favor the competing hydrolysis reaction.[9] It is recommended to use a protein concentration of at least 2 mg/mL.[9] |
Quantitative Data: Hydrolysis of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of NHS esters at various pH values and temperatures, compiled from multiple sources. This data highlights the critical importance of performing conjugation reactions promptly after preparing the aqueous NHS ester solution.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 7.4 | Not specified | > 120 minutes[3] |
| 8.0 | 25 | 1 hour[10][11][12] |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes[10][11][12] |
| 9.0 | Not specified | < 9 minutes[3] |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
Protocol 1: General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.[11]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[9][11]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6] This will consume any unreacted this compound.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.[9]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow to prevent this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Troubleshooting Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Section 1: Frequently Asked Questions (FAQs)
Q1: How can I tell if my protein is aggregating during PEGylation?
A1: Protein aggregation can be observed in several ways. Visually, you might notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] For a more quantitative assessment, analytical techniques are employed:
-
Size Exclusion Chromatography (SEC): This technique will show the emergence of high molecular weight (HMW) species that elute earlier than the desired monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI) as measured by DLS indicates the presence of aggregates.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors[1]:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][3] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that may encourage aggregation. The size and structure of the PEG chain can influence these interactions.[1][4]
-
Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of a high percentage of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[1]
Q3: How does the pH of the reaction buffer affect aggregation?
A3: The pH of the reaction is a critical parameter that influences both the specificity of the PEGylation reaction and the stability of the protein, which in turn can affect aggregation.[1][5]
-
Low pH (e.g., 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine group, as its pKa is generally lower than that of the epsilon-amine group of lysine (B10760008) residues.[1][5] This can help reduce the extent of multi-PEGylation and subsequent aggregation.
-
Neutral to High pH (e.g., 7.0 and above): This range increases the reactivity of lysine residues, which can lead to a higher degree of PEGylation (multi-PEGylation).[1][5] While this can be desirable for some applications, extensive modification of the protein surface can sometimes compromise its conformational stability and lead to aggregation.[5]
Q4: Does the size of the PEG molecule influence aggregation?
A4: Yes, the molecular weight (MW) of the PEG can impact aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[1][6] Even a smaller 5 kDa PEG showed a significant improvement in stability.[1][6] The hydrophilic nature of the PEG chain and the steric hindrance it provides are thought to be the primary mechanisms for this stabilizing effect.[1] However, the effect of PEG MW can be protein-specific, and different sizes may affect protein conformation differently.[1]
Q5: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?
A5: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers possess reactive groups at both ends, carrying an inherent risk of cross-linking multiple protein molecules, which directly leads to aggregation.[1] If aggregation is a persistent issue with a bifunctional linker, switching to a monofunctional alternative is a crucial troubleshooting step.[1]
Section 2: Troubleshooting Guide
My protein is aggregating as soon as I add the PEG reagent. What should I do first?
Immediate aggregation upon addition of the PEG reagent suggests that the reaction conditions are suboptimal for your specific protein. The first step is to systematically evaluate and optimize these conditions through small-scale screening experiments before proceeding to larger batches.[1]
A decision-making workflow for troubleshooting this issue is presented below:
Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.
Optimization of Reaction Conditions
A systematic approach to optimizing reaction conditions is crucial. It is recommended to vary one parameter at a time while keeping others constant to identify the root cause of aggregation.
Table 1: Recommended Starting Ranges for Optimizing PEGylation Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation.[1][5] |
| pH | 6.0 - 8.0 | The optimal pH depends on the pKa of the target reactive groups and the stability profile of the protein.[1][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the aggregation process.[2] |
Advanced Troubleshooting Strategies
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, consider the following strategies:
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time.[1] This helps to maintain a lower instantaneous concentration of the PEG reagent, which can favor controlled modification over aggregation.[1]
-
Use of Stabilizing Excipients: The addition of certain additives to the reaction buffer can help stabilize the protein and prevent aggregation.[1] These excipients work through various mechanisms, such as preferential exclusion and suppression of non-specific protein-protein interactions.[1]
Table 2: Common Stabilizing Excipients for PEGylation Reactions
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine (B1666218) | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Section 3: Experimental Protocols
Protocol 1: Screening PEGylation Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize protein aggregation.
Materials:
-
Purified protein stock solution of known concentration
-
Activated PEG reagent
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if you are targeting amine groups on the protein. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]
-
Stabilizing excipients (optional, from Table 2)
-
96-well plates or microcentrifuge tubes
-
Analytical instruments for aggregation analysis (SEC, DLS)
Procedure:
-
Experimental Design: Design a matrix of experiments to test different combinations of protein concentration, PEG:protein molar ratio, pH, and temperature.[1]
-
Reaction Setup:
-
In separate wells or tubes, add the appropriate volume of the protein stock solution.
-
Add the corresponding reaction buffer and any excipients being tested.
-
Equilibrate the reactions to the desired temperature (e.g., 4°C or room temperature).
-
-
Initiate Reaction: Add the activated PEG reagent to each reaction to achieve the desired molar ratio. Mix gently.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours), with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., a high concentration of a primary amine like Tris or glycine if targeting NHS esters).
-
Analysis: Analyze a sample from each reaction for the degree of aggregation using SEC and/or DLS.
-
Data Interpretation: Compare the results from the different conditions to identify the optimal parameters that yield the desired PEGylated product with minimal aggregation.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC column suitable for the size range of your protein and its potential aggregates
-
HPLC system with a UV detector
-
Mobile phase (e.g., Phosphate-Buffered Saline)[1]
-
Low-protein-binding 0.1 or 0.22 µm filters[1]
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein, dimers, and any higher molecular weight species.
-
Integrate the area of each peak.[1]
-
Calculate the percentage of each species by dividing the area of that peak by the total area of all peaks.
-
Section 4: Visualizing the PEGylation Process and Challenges
The following diagram illustrates the potential outcomes of a PEGylation reaction, highlighting the formation of desired and undesired products.
Caption: Potential products of a PEGylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG8-NHS Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using m-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for this compound conjugation?
There is no single optimal reaction time, as it is highly dependent on the specific molecules being conjugated and the reaction conditions. However, for the NHS ester reaction with a primary amine, incubation times typically range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1] It is crucial to monitor the progress of the reaction to determine the optimal time for your specific application.[1]
Q2: What are the ideal pH conditions for the conjugation reaction?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][][3] A slightly alkaline pH ensures that the primary amines are deprotonated and therefore more nucleophilic, which is necessary for the reaction to proceed efficiently.[3] At a lower pH, the amino groups are protonated, which inhibits the reaction. Conversely, at a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[3]
Q3: Which buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.[4][5]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0[3]
-
Bicarbonate or Carbonate buffer (0.1 M) at a pH of 8.3-8.5[3]
-
Borate buffer[3]
-
HEPES buffer[3]
Buffers to Avoid:
Q4: How should I prepare and store the this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6] To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[4][5] It is recommended to dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][7] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[4] Discard any unused reconstituted reagent.[4]
Q5: How can I prevent hydrolysis of the NHS ester?
Hydrolysis of the NHS ester is a major competing reaction to aminolysis (the desired reaction with the amine).[][8] The rate of hydrolysis increases with pH.[9] To minimize hydrolysis:
-
Prepare the this compound solution immediately before use.[4]
-
Work efficiently once the reagent is dissolved.
-
Maintain the reaction pH within the optimal range of 7.2-8.5.[][3]
The half-life of an NHS ester is about 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was exposed to moisture or was in solution for too long before use. | Prepare reagent solutions immediately before use.[1] Ensure you are using anhydrous solvents for initial dissolution. |
| Incorrect reaction pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too rapid). | Ensure the reaction buffer pH is between 7.2 and 8.5.[3] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) are competing with your target molecule. | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[1][3] | |
| Inactive protein/molecule: The amine on the target molecule is not available for reaction. | Confirm the presence and accessibility of free amines on your target molecule. | |
| Insufficient molar excess of this compound: Not enough reagent to drive the reaction to completion. | Increase the molar ratio of the this compound to the target molecule. A 5 to 20-fold molar excess is a common starting point.[1] | |
| Protein Precipitation during Labeling | High concentration of organic solvent: The organic solvent (e.g., DMSO, DMF) used to dissolve the this compound is denaturing the protein. | Keep the final volume of the organic solvent in the reaction mixture low, ideally less than 10%.[1][7] |
| High degree of labeling: Extensive PEGylation can alter the properties of the protein, leading to aggregation. | Reduce the molar excess of the this compound.[1] | |
| Protein instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature). | Optimize reaction conditions for protein stability, for example, by performing the reaction at 4°C. |
Experimental Protocols & Data
General Protocol for Protein PEGylation with this compound
This protocol outlines the covalent attachment of this compound to a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)[3][7]
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)[7]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)[7]
-
Purification system (e.g., size-exclusion chromatography or dialysis)[7]
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange.[7]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.[7]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent.[4][7]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1][7]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours or at 4°C for 2 hours to overnight.[1][6][7]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.[1][7]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight to improve stability for sensitive proteins.[1] |
| Reaction Time | 30 min - 2 hours at RT; 2 hours - overnight at 4°C | Progress should be monitored to determine the optimal time for your specific application.[1][6][7] |
| Molar Excess of this compound | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[3] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Used to stop the reaction by consuming excess NHS ester.[1] |
Visualizations
Caption: A typical experimental workflow for protein PEGylation using this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: NHS Ester Reactions with Proteins
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing N-hydroxysuccinimide (NHS) esters for protein modification. Our goal is to help you overcome common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester with a protein?
A1: The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][][3] The primary amines on a protein are the N-terminal α-amine and the ε-amino group of lysine (B10760008) residues.[4][5]
Q2: What are the most common side reactions when using NHS esters to label proteins?
A2: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form a carboxylic acid and NHS.[1][][6] This reaction is a major competitor to the desired aminolysis, especially at higher pH and lower protein concentrations.[1][] Other potential side reactions include reactions with the hydroxyl groups of tyrosine, serine, and threonine residues, and the imidazole (B134444) group of histidine, although these are generally less frequent than aminolysis and hydrolysis.[7][8][9][10]
Q3: What is the optimal pH for NHS ester labeling of proteins?
A3: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][11][12] A slightly alkaline pH is necessary to ensure that the primary amines on the protein are deprotonated and thus nucleophilic.[11][13][14] However, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can reduce labeling efficiency.[1][13]
Q4: Can I use Tris buffer for my NHS ester labeling reaction?
A4: It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[11][13] These buffers will compete with the primary amines on your target protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[11] Recommended buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[1][13]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a frequent problem in NHS ester conjugation reactions. The following guide will help you identify and address the potential causes.
Potential Causes & Solutions:
| Cause | Recommended Action |
| NHS Ester Hydrolysis | NHS esters are susceptible to hydrolysis. Prepare fresh solutions of the NHS ester immediately before use.[4] If the NHS ester is not water-soluble, dissolve it in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][13] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down the rate of hydrolysis relative to aminolysis.[1][11] |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[1][11] Use a calibrated pH meter for accurate measurement. |
| Presence of Competing Nucleophiles | Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[11][13] Also, ensure your protein sample is free from other nucleophilic contaminants. |
| Poor Reagent Solubility | Ensure the NHS ester is fully dissolved in the reaction mixture. If solubility is an issue, a small amount of a co-solvent like DMSO or DMF can be used, but the final concentration should be kept low (typically <10%).[1] |
| Steric Hindrance | The accessibility of primary amines on the protein surface can affect labeling efficiency.[11] If you suspect steric hindrance, you may need to use a linker with a longer spacer arm between the NHS ester and the label. |
| Inactive NHS Ester | NHS esters can degrade over time, especially if not stored properly. Store NHS esters in a desiccated environment at the recommended temperature. You can test the activity of your NHS ester using a simple hydrolysis assay (see Experimental Protocols).[15][16] |
Issue 2: Protein Precipitation During or After Labeling
Protein precipitation can occur due to changes in the protein's properties upon labeling.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Over-labeling | The addition of too many label molecules, especially hydrophobic ones, can alter the protein's solubility and lead to aggregation.[11] Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. |
| Change in Protein pI | The reaction of NHS esters with primary amines neutralizes the positive charge of the amino groups. This can shift the isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, the protein may precipitate. Check the pH of your buffer and adjust if necessary. |
| Presence of Aggregates in Starting Material | Ensure your initial protein solution is free of aggregates by using techniques like size-exclusion chromatography or dynamic light scattering. |
| Solvent Effects | If using an organic co-solvent like DMSO or DMF, keep the final concentration as low as possible, as it can denature some proteins. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
Table 2: Relative Reactivity of NHS Esters with Amino Acid Side Chains
| Amino Acid | Reactive Group | Relative Reactivity |
| Lysine | ε-amino group | High |
| N-terminus | α-amino group | High |
| Tyrosine | Hydroxyl group | Low to Moderate[7][8][10] |
| Serine | Hydroxyl group | Low to Moderate[7][8][10] |
| Threonine | Hydroxyl group | Low to Moderate[7][8][10] |
| Histidine | Imidazole group | Low[17] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.3-8.5.[13][14] A typical protein concentration is 1-10 mg/mL.[13]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as DMSO or DMF.[5][13]
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. The molar ratio of NHS ester to protein will depend on the desired degree of labeling and should be optimized for each specific system. A common starting point is a 5- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][5] Protect from light if using a fluorescent label.
-
Purification: Remove the unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[13][18]
Protocol 2: Assay for NHS Ester Activity
This protocol allows for a qualitative assessment of the reactivity of your NHS ester reagent.
-
Prepare Solutions:
-
Dissolve 1-2 mg of the NHS ester in 2 mL of an amine-free buffer.
-
Prepare a control tube with 2 mL of the same buffer.[15]
-
-
Initial Absorbance: Measure the absorbance of both solutions at 260 nm.
-
Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis.[16]
-
Final Absorbance: Immediately measure the absorbance of the base-treated solution at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm after base treatment indicates the presence of active NHS ester, as the released NHS has a strong absorbance at this wavelength.[15][16]
Visualizations
Caption: Primary and side reaction pathways of NHS esters.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
how to improve solubility of m-PEG8-NHS ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG8-NHS ester conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The methoxy-terminated PEG8 chain is hydrophilic, and its introduction can help to increase the solubility and stability of the conjugated molecule.[3][4]
Q2: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2][5] It is generally not recommended to dissolve it directly in aqueous buffers due to its susceptibility to hydrolysis.[6]
Q3: How should I store this compound?
It is crucial to store this compound at -20°C in a desiccated environment to prevent degradation from moisture.[2][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid condensation of moisture onto the reagent.[7][8]
Q4: Why is my this compound not dissolving in my aqueous reaction buffer?
m-PEG8-NHS esters, especially those with shorter PEG chains, can have limited solubility in aqueous buffers. Direct dissolution in aqueous solutions is generally not recommended. The standard procedure is to first dissolve the this compound in a water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution.[6][9] This stock solution is then added to the aqueous reaction buffer containing the molecule to be conjugated.[10]
Q5: What is NHS ester hydrolysis and how can I minimize it?
NHS ester hydrolysis is a competing reaction where the N-hydroxysuccinimide (NHS) ester reacts with water, becoming non-reactive towards primary amines.[6] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[6] To minimize hydrolysis, it is recommended to prepare the this compound stock solution immediately before use and to perform the conjugation reaction at a pH between 7.2 and 8.5.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound conjugates, with a focus on solubility problems.
Problem 1: The this compound precipitates out of solution when added to the aqueous reaction buffer.
| Possible Cause | Suggested Solution |
| High concentration of the organic stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[10] Higher concentrations can cause the PEG conjugate to precipitate and may also denature proteins. |
| Low temperature of the reaction buffer. | If you are performing the reaction at 4°C, try adding the this compound stock solution to a buffer that is at room temperature first, and then cooling the entire reaction mixture. |
| The buffer composition is unfavorable. | High salt concentrations can sometimes decrease the solubility of PEGylated compounds.[2] Consider using a buffer with a lower salt concentration if precipitation is observed. |
| The protein or molecule to be conjugated is precipitating. | The addition of PEG can sometimes induce precipitation of the target molecule.[11] See the troubleshooting section on "Protein Precipitation during PEGylation" for more details. |
Problem 2: The reaction yield is low, and I suspect a solubility issue.
| Possible Cause | Suggested Solution |
| Incomplete dissolution of the this compound. | Ensure the this compound is fully dissolved in the organic solvent before adding it to the reaction buffer. Gentle vortexing or brief sonication of the stock solution may help. |
| Hydrolysis of the NHS ester due to slow dissolution. | Prepare the stock solution immediately before use. Do not store the reagent in solution.[6] |
| Suboptimal reaction buffer. | Ensure the pH of your reaction buffer is between 7.2 and 8.5 for efficient conjugation.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[7][9] |
Problem 3: The conjugated protein precipitates during or after the reaction.
| Possible Cause | Suggested Solution |
| High degree of PEGylation. | A high ratio of PEG to protein can sometimes lead to aggregation. Try reducing the molar excess of the this compound in the reaction. |
| Change in the protein's isoelectric point (pI). | PEGylation can alter the pI of a protein. If the reaction buffer pH is close to the new pI, the protein may precipitate. Try performing the reaction at a different pH. |
| Use of stabilizing excipients. | Consider adding stabilizing agents such as sucrose, arginine, or a low concentration of a non-ionic detergent (e.g., Polysorbate 20) to the reaction buffer to help prevent protein aggregation.[12] |
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][5] |
| Dimethylformamide (DMF) | Soluble | [1][2][5] |
| Dichloromethane (DCM) | Soluble | [1][2][5] |
| Note: While specific mg/mL values are not consistently reported, "soluble" generally implies that concentrations of at least 10 mg/mL can be achieved. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 4 | 4-5 hours | [5] |
| 8.0 | 25 | 1 hour | [6] |
| 8.6 | 4 | 10 minutes | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Prepare Anhydrous Solvent: Use a high-quality, anhydrous grade of DMSO or DMF.[9]
-
Prepare Stock Solution: Immediately before use, dissolve the required amount of this compound in the anhydrous organic solvent to create a concentrated stock solution (e.g., 10 mg/mL).[10] Ensure the reagent is completely dissolved.
-
Add to Reaction: Add the stock solution dropwise to your aqueous reaction buffer containing the molecule to be conjugated, while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
Protocol 2: Troubleshooting Protein Precipitation During PEGylation
If you observe precipitation of your protein during the PEGylation reaction, consider the following optimization steps:
-
Vary the Molar Ratio: Perform a series of small-scale reactions with varying molar ratios of this compound to your protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that provides sufficient PEGylation without causing precipitation.
-
Optimize the Buffer pH: Test a range of pH values for your reaction buffer (e.g., 7.2, 7.5, 8.0, 8.5) to identify the pH at which your protein remains most stable during the reaction.
-
Include a Stabilizing Excipient: Prepare your reaction buffer with a known protein stabilizer. Common examples include:
-
Sucrose (e.g., 0.25 M)
-
Arginine (e.g., 50 mM)
-
Polysorbate 20 (e.g., 0.01%)
-
-
Stepwise Addition: Instead of adding the this compound stock solution all at once, try adding it in several smaller aliquots over a period of 30-60 minutes. This can help to avoid localized high concentrations of the PEG reagent that might trigger precipitation.[12]
Visualizations
References
- 1. This compound | 756525-90-3 [amp.chemicalbook.com]
- 2. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 3. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Precipitation Problems with Concentrating Proteins with PEG - Protein and Proteomics [protocol-online.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG8-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted m-PEG8-NHS ester following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual unreacted this compound and its hydrolysis byproducts can lead to several issues in downstream applications. These include batch-to-batch variability, potential side reactions, and interference with analytical techniques. For therapeutic applications, ensuring the purity of the PEGylated biomolecule is a critical regulatory requirement.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG linkers like this compound are size-based separation techniques. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1]
Q3: How do I quench the PEGylation reaction before purification?
A3: The reaction can be stopped by adding a quenching reagent that contains primary amines. Common choices include Tris, glycine, or ethanolamine (B43304) at a final concentration of 20-50 mM. These molecules will react with and cap any remaining active NHS esters, rendering them inert.
Q4: Which purification method is the most suitable for my experiment?
A4: The optimal purification method depends on factors such as your sample volume, the molecular weight of your biomolecule, the required final purity, and available equipment. See the comparison table below for guidance.
Comparison of Purification Methods
The following table summarizes the key characteristics of the primary methods for removing unreacted this compound to help you select the most appropriate technique for your needs.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size).[2] | Diffusion across a semi-permeable membrane based on a concentration gradient.[3] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling.[4] |
| Primary Separation Target | Unreacted PEG linker, salts, and small molecule byproducts from the larger bioconjugate.[5] | Small molecules (unreacted PEG, salts) from the larger bioconjugate. | Buffer exchange, removal of small molecules, and sample concentration.[5] |
| Typical Protein Recovery | >90% | >95% | >95% |
| Final Purity | High to Very High | High | Good to High |
| Processing Time | Fast (minutes to a few hours).[6] | Slow (hours to days).[6] | Fast (hours).[6] |
| Scalability | Limited by column size | Easily scalable | Highly scalable |
| Sample Dilution | Can be significant | Minimal | Can concentrate the sample |
| Advantages | High resolution for size differences, gentle on proteins, predictable.[5] | Simple setup, gentle on samples, cost-effective for small scale. | Fast, scalable, good for large volumes and initial cleanup, allows for concentration.[5] |
| Disadvantages | Limited sample volume capacity, potential for sample dilution.[5] | Time-consuming, requires large volumes of buffer, potential for sample loss with small volumes.[7] | Requires specialized equipment, potential for membrane fouling, not a high-resolution technique.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of PEGylated Product | Product adsorption to the SEC column matrix: Your protein may be interacting with the stationary phase. | Add modifiers to the mobile phase, such as arginine or a non-ionic surfactant, to reduce non-specific binding. Consider using a column with a different base matrix.[8] |
| Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large or the membrane is damaged: Your product may be leaking through the membrane. | Use a dialysis membrane with an MWCO that is significantly smaller than your product but large enough for the unreacted PEG to pass through. Ensure the membrane is intact before use.[8] | |
| Precipitation of the product: The buffer conditions (pH, ionic strength) may not be optimal, leading to aggregation and loss of your PEGylated molecule. | Optimize the buffer pH and ionic strength to maintain the solubility of your PEGylated product.[8] | |
| Unreacted this compound Still Present in the Final Product | Inefficient dialysis: The dialysis time may be too short, or the volume of the dialysis buffer may be insufficient. | Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume).[8] |
| Poor resolution in SEC: The column length or pore size may not be optimal for separating your product from the small unreacted PEG. | Use a longer column or a column with a smaller pore size to improve the resolution. A slower flow rate often improves resolution.[8] | |
| Incomplete quenching of the reaction: The quenching reagent may not have been added in sufficient excess or for a long enough time. | Ensure the quenching reagent is added in at least a 10-fold molar excess to the unreacted PEG and allow it to react for at least one hour.[8] | |
| Product Aggregation After Purification | Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation. | For SEC, reduce the flow rate to lower the pressure. Ensure the mobile phase is optimized for the stability of your product.[8] |
| Instability of the PEGylated molecule: The PEGylation may have altered the stability of your molecule. | Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions (pH, ionic strength) for optimal stability.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, like the PEGylated protein, elute first, while smaller molecules, like the unreacted this compound, are retained longer.
Materials:
-
SEC column with an appropriate fractionation range for your biomolecule.
-
HPLC or chromatography system with a UV detector.
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[6]
-
Sample Preparation: Centrifuge or filter (0.22 µm) the quenched reaction mixture to remove any particulates.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[6]
-
Elution and Fraction Collection: Perform an isocratic elution with the mobile phase. Collect fractions based on the UV chromatogram. The PEGylated protein will typically elute in the first major peak, followed by smaller molecules.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired product. Pool the fractions containing the pure PEGylated protein.
Protocol 2: Dialysis
This technique uses a semi-permeable membrane to separate molecules based on size. The larger PEGylated protein is retained within the dialysis tubing or cassette, while the smaller unreacted this compound diffuses out into a larger volume of buffer.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for an antibody).
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, which may include hydration and rinsing.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, leaving some headspace.
-
Dialysis: Immerse the sealed dialysis device in a beaker containing at least 200-500 times the sample volume of dialysis buffer. Stir the buffer gently at 4°C.[6]
-
Buffer Exchange: Perform the dialysis for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least three to four times. An overnight dialysis step is often recommended for complete removal.[1]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified sample to a clean tube.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of m-PEG8-NHS Ester Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of m-PEG8-NHS ester and its conjugation products.
Troubleshooting Guide
Characterizing the products of this compound conjugation reactions can be challenging due to the inherent properties of both the PEG reagent and the resulting conjugates. The following table outlines common issues, their potential causes, and recommended solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2][3] | - Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[2][4] - Avoid preparing stock solutions for long-term storage.[5] - Perform the conjugation reaction at a slightly acidic to neutral pH (7.2-7.5) to balance reactivity and hydrolysis.[2][4] |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[4][5] | - Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation reaction.[4] | |
| Inactive target molecule: The primary amine on the target protein or molecule may not be accessible or available for reaction. | - Confirm the presence and accessibility of free primary amines on your target molecule. - Ensure the protein is correctly folded and not denatured. | |
| Heterogeneous Product Mixture | Multiple reaction sites: Proteins often have multiple primary amines (lysine residues and the N-terminus) available for conjugation, leading to a mixture of products with varying degrees of PEGylation.[1][6][7] | - Optimize the molar ratio of this compound to the target molecule to control the extent of labeling.[8][9] A 5- to 20-fold molar excess is a common starting point.[4][9] - Consider site-specific conjugation strategies if a homogeneous product is required. |
| Presence of unreacted materials and byproducts: The final reaction mixture can contain unreacted this compound, hydrolyzed PEG, and unreacted target molecules.[10] | - Purify the conjugate using techniques like Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Tangential Flow Filtration (TFF) to separate the desired product from impurities.[10] | |
| Difficulty in Characterizing by HPLC-UV | Lack of a UV chromophore: Polyethylene glycol (PEG) does not have a significant UV chromophore, making it difficult to detect and quantify using standard HPLC with UV detection.[8][11] | - Employ alternative HPLC detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector.[8][11][12][] - Utilize Liquid Chromatography-Mass Spectrometry (LC/MS) for both separation and mass determination.[14][15] |
| Inaccurate Mass Determination by Mass Spectrometry | Broad peaks and complex spectra: The heterogeneity of PEGylated products can lead to broad peaks and complex mass spectra, making it challenging to determine the exact mass and degree of PEGylation.[6][15] | - Use high-resolution mass spectrometry (HRMS) for more accurate mass measurements.[16][17] - Employ deconvolution software to interpret the complex spectra of multiply charged ions.[16] - Consider tandem MS (MS/MS) techniques to identify the sites of PEGylation.[14][15] |
| Product Aggregation or Precipitation | Hydrophobicity of the conjugate: While PEG itself is hydrophilic, the overall properties of the conjugate can lead to aggregation, especially at high concentrations. | - Optimize buffer conditions (pH, ionic strength) to maintain the solubility of the conjugate. - The hydrophilic nature of the PEG spacer is intended to increase the solubility of the resulting conjugate.[10][18][19] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often cited as ideal for NHS ester labeling.[1] However, it's a trade-off, as the rate of NHS ester hydrolysis also increases with higher pH.[2][3] A common starting point is a pH of 7.2-7.5.[2]
Q2: How should I dissolve and store this compound?
A2: this compound can be difficult to dissolve directly in aqueous buffers.[2][4] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][18] The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[2] It is not recommended to prepare and store stock solutions due to the rapid hydrolysis of the NHS ester.[5]
Q3: How can I monitor the progress of my conjugation reaction?
A3: The progress of the conjugation reaction can be monitored by several analytical techniques. HPLC, particularly with mass spectrometry detection (LC/MS), is a powerful tool to observe the appearance of the PEGylated product and the disappearance of the starting materials.[14][15] SDS-PAGE can also be used to visualize the increase in molecular weight of a protein upon PEGylation.
Q4: What are the common impurities I should expect in my final product?
A4: Common impurities include unreacted this compound, the hydrolyzed form of the ester, and any unreacted amine-containing starting material.[10] Additionally, if multiple reaction sites are available on your target molecule, you will have a mixture of species with different degrees of PEGylation.
Q5: How do I quench the conjugation reaction?
A5: To stop the reaction, you can add a quenching reagent that contains primary amines to react with any excess this compound. Common quenching agents include Tris or glycine, typically at a final concentration of 20-50 mM.[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the characterization of this compound products.
Key Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
Materials:
-
Protein to be PEGylated
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of any primary amines.
-
This compound Solution Preparation: Immediately before use, weigh the required amount of this compound and dissolve it in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Conjugation Reaction: a. Calculate the volume of the this compound solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[5] b. Add the calculated volume of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[2][4] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][9]
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Purify the PEGylated protein from excess reagent and byproducts using a desalting column or size-exclusion chromatography.
Protocol 2: Characterization by HPLC-MS
Instrumentation and Columns:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer.
-
For separation of PEGylated proteins, a reversed-phase column (e.g., C4, C8) or a size-exclusion column (SEC) can be used.[8][20]
Mobile Phases:
-
Reversed-Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Size-Exclusion:
-
Isocratic mobile phase, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer, preferably one that is compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate if not using reversed-phase with acid).
-
Chromatography:
-
Reversed-Phase: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute with a gradient of increasing Mobile Phase B.
-
Size-Exclusion: Equilibrate the column and run isocratically.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Set the mass range to encompass the expected masses of the un-PEGylated protein and the various PEGylated forms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the un-PEGylated protein and the species with one, two, three, etc., PEG additions.
-
Deconvolute the mass spectra of the major peaks to determine their zero-charge masses.
-
Calculate the degree of PEGylation by comparing the masses of the modified and unmodified protein. The mass of an m-PEG8-NHS moiety addition is approximately 509.6 Da.[18]
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. enovatia.com [enovatia.com]
- 17. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 19. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Non-Specific Binding in Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding in their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of labeling experiments?
Non-specific binding (NSB) refers to the attachment of a primary or secondary antibody, or other detection reagents, to unintended targets within a sample, rather than the specific antigen of interest.[1][2] This can occur through various mechanisms, including hydrophobic, ionic, and other intermolecular forces.[3] NSB is a common source of high background signal, which can obscure the specific signal and lead to inaccurate data interpretation and false-positive results.[1][4]
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding in immunoassays:
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to surfaces or other proteins due to hydrophobic and electrostatic interactions.[3][5]
-
Fc Receptor Binding: Immune cells such as macrophages, monocytes, and B cells express Fc receptors on their surface that can bind the Fc region of antibodies non-specifically.[1][6][7][8] This is a significant source of background staining in cell-based assays like flow cytometry and immunofluorescence.
-
Endogenous Components: Tissues can contain endogenous biotin (B1667282), peroxidases, or phosphatases that can interact with detection reagents, leading to false-positive signals.[9] For example, tissues rich in endogenous biotin, like the liver and kidney, can produce high background when using biotin-based detection systems.
-
Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high is a frequent cause of non-specific binding.[10][11]
-
Insufficient Blocking: Failure to adequately block the non-specific binding sites on the solid phase (e.g., microplate wells, western blot membranes) or on the tissue sample itself can lead to high background.[12]
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to a higher background signal.[10][13]
-
Cross-Reactivity: Secondary antibodies may cross-react with endogenous immunoglobulins in the sample, particularly in "mouse-on-mouse" staining scenarios.[7]
Troubleshooting Guides
Issue: High Background Signal
High background noise can make it difficult to distinguish the specific signal from non-specific staining. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that provides a strong signal with low background.[7][10][11] | Reduced background while maintaining a strong specific signal. |
| Insufficient Blocking | Optimize the blocking step by increasing the incubation time, changing the blocking agent, or increasing its concentration.[12][14] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum. | A significant decrease in overall background fluorescence. |
| Inadequate Washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help.[10][13] | Lower background signal across the entire sample. |
| Fc Receptor Binding | Pre-incubate cells with an Fc blocking reagent or serum from the same species as the secondary antibody.[6][15][16] | Reduced non-specific antibody binding to immune cells. |
| Endogenous Biotin or Enzymes | For biotin-based detection, pre-treat the sample with avidin (B1170675) and then biotin to block endogenous biotin.[17][18] For HRP-based detection, quench endogenous peroxidase activity with hydrogen peroxide. | Elimination of false-positive signals from endogenous components. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[7] | Reduced background staining due to secondary antibody binding to endogenous immunoglobulins. |
Issue: No or Weak Specific Signal
A weak or absent signal can be just as problematic as high background. Here are some common culprits and how to address them.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Primary Antibody Concentration | The antibody concentration may be too low. Perform an antibody titration to find the optimal dilution.[19] | Increased specific signal intensity. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). | Detection of the primary antibody and a visible signal. |
| Inactive Reagents | Check the expiration dates of all reagents, including antibodies and detection substrates. Ensure they have been stored correctly. | A functional assay with a detectable signal. |
| Epitope Masking | For immunohistochemistry, antigen retrieval techniques may be necessary to unmask the epitope that the primary antibody recognizes. | Improved primary antibody binding and a stronger signal. |
| Inhibitors in Buffers | Ensure that buffers do not contain substances that could inhibit the detection enzyme (e.g., sodium azide (B81097) inhibits HRP). | Uninhibited enzyme activity leading to a proper signal. |
Experimental Protocols
Protocol 1: Antibody Titration for Immunofluorescence
This protocol helps determine the optimal dilution for a primary antibody to maximize the signal-to-noise ratio.
Materials:
-
Cells or tissue sections prepared for immunofluorescence
-
Primary antibody
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a dilution series of the primary antibody: Start with the manufacturer's recommended dilution and prepare a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). Also, include a "no primary antibody" control.
-
Block the samples: Incubate the prepared cells or tissue sections in blocking buffer for 60 minutes at room temperature.
-
Incubate with primary antibody: Remove the blocking buffer and incubate the samples with the different dilutions of the primary antibody overnight at 4°C. For the "no primary antibody" control, add only antibody diluent.
-
Wash: Wash the samples three times for 5 minutes each with PBS.
-
Incubate with secondary antibody: Incubate all samples with the fluorescently labeled secondary antibody at its predetermined optimal concentration for 1-2 hours at room temperature, protected from light.
-
Wash: Wash the samples three times for 5 minutes each with PBS, protected from light.
-
Mount: Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image and Analyze: Acquire images using consistent settings for all samples. The optimal primary antibody dilution is the one that provides the brightest specific staining with the lowest background.[3]
Protocol 2: Blocking Endogenous Biotin in Immunohistochemistry
This protocol is essential when using biotin-based detection systems on tissues known to have high levels of endogenous biotin (e.g., liver, kidney).[18]
Materials:
-
Deparaffinized and rehydrated tissue sections
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
PBS
Procedure:
-
Avidin Incubation: After antigen retrieval and before the primary antibody incubation, incubate the tissue sections with the avidin solution for 15 minutes at room temperature.[17][18]
-
Rinse: Briefly rinse the slides with PBS.
-
Biotin Incubation: Incubate the tissue sections with the biotin solution for 15 minutes at room temperature.[17][18] This step saturates the biotin-binding sites on the avidin molecules.
-
Rinse: Briefly rinse the slides with PBS.
-
Proceed with Staining: Continue with the standard immunohistochemistry protocol, starting with the blocking step before primary antibody incubation.
Protocol 3: Fc Receptor Blocking for Flow Cytometry
This protocol is crucial for reducing non-specific antibody binding to immune cells expressing Fc receptors.
Materials:
-
Single-cell suspension
-
Fc blocking reagent (e.g., purified anti-CD16/32 for mouse cells, or human IgG for human cells) or normal serum from the same species as the cells.[15]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Prepare Cell Suspension: Resuspend the cells in cold flow cytometry staining buffer.
-
Add Fc Block: Add the Fc blocking reagent to the cell suspension. For example, add 1 µg of anti-CD16/32 antibody per 10^6 mouse cells in 100 µL. Alternatively, use 10% human serum for human cells.[20]
-
Incubate: Incubate the cells for 10-15 minutes at 4°C.
-
Proceed with Staining: Without washing, proceed directly to the primary antibody staining step. The Fc block should remain present during the antibody incubation.[16]
Visualizations
Caption: Mechanisms and consequences of non-specific binding.
Caption: A logical workflow for troubleshooting high background.
Caption: A typical experimental workflow to minimize NSB.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. spbase.org [spbase.org]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Methods to Block Endogenous Detection | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. agrisera.com [agrisera.com]
- 14. benchchem.com [benchchem.com]
- 15. sinobiological.com [sinobiological.com]
- 16. 流式细胞分析实验方案主要步骤 [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 19. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 20. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: m-PEG8-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching m-PEG8-NHS ester reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an this compound reaction?
Quenching is a critical step to stop the PEGylation reaction decisively. It involves adding a reagent that rapidly consumes any unreacted this compound. This prevents further modification of your target molecule, which could otherwise lead to uncontrolled and heterogeneous products. Quenching ensures that the desired degree of PEGylation is achieved and maintained consistently across experiments.
Q2: What are the most common reagents for quenching NHS ester reactions?
The most common quenching reagents are small molecules containing a primary amine.[1] These reagents compete with the primary amines on your target molecule for the NHS ester.[2][3] Commonly used quenchers include:
-
Glycine (B1666218) [4][5]
-
Ethanolamine [5]
Tris and glycine are widely used due to their effectiveness, availability, and compatibility with biological samples.[4]
Q3: How do I choose the best quenching reagent for my experiment?
Both Tris and glycine are excellent choices for quenching this compound reactions.[4] Tris is often cited as a very efficient quenching agent.[8] The choice may also depend on the downstream purification process, as the quencher will become adducted to the excess PEG reagent and will need to be removed. For most applications, either Tris or glycine at a final concentration of 20-100 mM is effective.[4][9]
Q4: Can I quench the reaction simply by lowering the pH or through hydrolysis?
Yes, hydrolysis can also be used to quench the reaction. NHS esters are susceptible to hydrolysis, and this rate is highly dependent on pH.[10] By increasing the pH to 8.6 or higher, the half-life of the NHS ester is reduced to about 10 minutes, which effectively stops the reaction by converting the ester back to the unreactive carboxyl group.[5][10] However, this method is less controlled than active quenching with an amine-containing reagent and may not be suitable for all proteins or downstream applications. Relying solely on hydrolysis might not provide the immediate and complete termination of the reaction that active quenching does.
Quantitative Data Summary
The stability of the this compound is critically dependent on the pH of the reaction environment. The rate of hydrolysis, which competes with the desired amine reaction, increases significantly with higher pH.[10]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Note: These values are approximate and can vary based on the specific buffer conditions and the structure of the NHS ester.[2]
Visualizations
Reaction and Quenching Pathway
Caption: Reaction of this compound with a primary amine and subsequent quenching.
Experimental Protocols
Detailed Protocol for Quenching this compound Reaction
This protocol provides a general procedure for quenching the reaction after PEGylating a protein.
Materials:
-
PEGylated protein reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[2]
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)[1]
Procedure:
-
Perform the PEGylation Reaction: Follow your standard protocol for reacting your protein with this compound. Typical reactions are carried out for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][11]
-
Prepare Quenching Buffer: Ensure your quenching buffer is at the correct concentration and pH.
-
Add Quenching Reagent: Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction).[4]
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[4][9]
-
Purification: Proceed immediately to your purification workflow (e.g., size-exclusion chromatography or dialysis) to remove the quenched PEG, excess quenching reagent, and the NHS byproduct from your PEGylated protein.[1]
Troubleshooting Guide
Troubleshooting Low Labeling Efficiency and Quenching Issues
Caption: A logical workflow for troubleshooting common issues in PEGylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | Hydrolysis of NHS ester: The this compound is moisture-sensitive and can hydrolyze if not stored properly or if the reaction pH is too high for an extended period.[11] | Ensure the this compound is stored in a desiccated environment.[4] Prepare the reagent solution immediately before use.[11] Consider performing the reaction at 4°C to minimize hydrolysis.[2] |
| Incorrect Buffer: The reaction buffer contains primary amines (like Tris or glycine) which compete with the target protein.[2][3] | Use an amine-free buffer such as PBS, HEPES, or borate buffer within the optimal pH range of 7.2-8.5.[10][12] | |
| Low Protein Concentration: Dilute protein solutions can lead to less efficient PEGylation as the competing hydrolysis reaction becomes more prominent.[10] | If possible, increase the protein concentration to at least 1-2 mg/mL.[2] | |
| Reaction Does Not Stop After Quenching | Insufficient Quencher: The concentration of the quenching reagent may be too low to effectively consume all the excess this compound. | Ensure the final concentration of the quenching reagent (e.g., Tris or glycine) is between 20-100 mM.[4][9] |
| Ineffective Mixing: The quenching reagent was not adequately mixed into the reaction solution. | Gently vortex or pipette to mix thoroughly after adding the quenching buffer. | |
| Unexpected Side Products or Aggregation | Side Reactions: At higher pH values, NHS esters can have side reactions with tyrosine, serine, and threonine residues.[13] | Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to increase specificity for primary amines. |
| Protein Instability: The addition of PEG chains can sometimes affect protein stability, leading to aggregation.[14][15] | Optimize reaction conditions such as protein concentration, temperature, and buffer composition. Screen for excipients that may stabilize the PEGylated protein.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preferential Interactions and the Effect of Protein PEGylation | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize storage conditions for the long-term stability of proteins, nucleic acids, and small molecules.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
Issue: My protein is showing reduced activity or aggregation after storage.
-
Question: Was the protein stored at the optimal temperature? Answer: The ideal storage temperature depends on the protein and the storage duration. For short-term storage (days to weeks), 4°C is often sufficient for many proteins.[1] For long-term storage, -80°C is generally recommended to minimize enzymatic activity and degradation.[2] Storing proteins at -20°C can be suitable for shorter-term storage, but -80°C is preferable to slow down degradative reactions more effectively.[3]
-
Question: How many times has the protein been freeze-thawed? Answer: Repeated freeze-thaw cycles are a major cause of protein denaturation and aggregation.[2][4] It is highly recommended to aliquot protein solutions into single-use volumes before freezing to avoid these cycles.[2] If multiple uses from a single vial are necessary, it is crucial to handle the sample carefully and minimize the number of freeze-thaw cycles. Some studies have shown that certain serum analytes are stable for up to ten freeze-thaw cycles, but this varies significantly between different proteins.[5][6]
-
Question: Is a cryoprotectant included in the storage buffer? Answer: Cryoprotectants, such as glycerol (B35011) (typically at 10-50%) or sugars like trehalose (B1683222) and sucrose, are essential for preventing the formation of damaging ice crystals during freezing.[2][7] The addition of these agents helps to maintain the protein's native structure and biological activity.[2][8]
-
Question: What is the composition of the storage buffer? Answer: The buffer pH should be close to the protein's isoelectric point for maximum stability.[2] Additives such as reducing agents (e.g., DTT, β-mercaptoethanol) can prevent oxidation, while protease inhibitors can reduce degradation by contaminating proteases.[2][9]
Issue: My DNA/RNA sample appears degraded.
-
Question: What was the storage temperature for the nucleic acid? Answer: For long-term stability, nucleic acids should be stored at low temperatures. While storage at +4°C to -80°C is common, degradation is significantly lower at lower temperatures.[10] Lyophilization (freeze-drying) is another method, but degradation can still occur over time.[10] Traditionally, RNA is stored at -20°C, -80°C, or in liquid nitrogen to protect against degradation.[11] Recent studies suggest that storing nucleic acids at -70°C is a viable, energy-saving alternative to -80°C without significant loss of sample integrity.[12]
-
Question: Was the sample protected from nucleases? Answer: RNases are ubiquitous and can rapidly degrade RNA.[11] It is crucial to use nuclease-free water, reagents, and labware. Maintaining a sterile work environment is also recommended.[13] For DNA, while more stable than RNA, DNases can also be a source of degradation.
-
Question: How was the integrity of the nucleic acid assessed? Answer: The integrity of DNA and RNA can be evaluated using agarose (B213101) gel electrophoresis.[14][15] For RNA, the presence of sharp 28S and 18S ribosomal RNA bands (for eukaryotic samples) indicates good quality.[16] The Agilent 2100 Bioanalyzer provides a more quantitative measure of RNA integrity, giving an RNA Integrity Number (RIN).[11][14]
Issue: My small molecule compound shows decreased potency or has precipitated out of solution.
-
Question: How was the small molecule stored? Answer: The appropriate storage conditions are specific to each compound and are usually provided on the product's technical data sheet.[13] As a general guideline, compounds stored at -20°C are often stable for up to 3 years, while those at 4°C may be stable for up to 2 years.[13] It is important to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to degradation.[17]
-
Question: In what solvent is the small molecule dissolved? Answer: The choice of solvent is critical for solubility and stability.[18] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but it is important to be aware of its potential toxicity to cells and its ability to absorb water from the atmosphere, which can affect compound stability.[19]
-
Question: Were the "three S's" of small molecule handling considered? Answer: To ensure optimal performance, researchers should be mindful of S olvent, S olubility, and S tability.[18] The solvent can affect assay results, poor solubility can lead to inaccurate concentrations, and sensitivity to light or air can cause decomposition.[18]
Frequently Asked Questions (FAQs)
General Storage
-
Q1: What are the most common causes of sample degradation during storage? A1: The most common causes include improper temperature, repeated freeze-thaw cycles, exposure to light or oxygen, microbial contamination, and degradation by enzymes like proteases and nucleases.[2][20][21]
-
Q2: How important is aliquoting samples? A2: Aliquoting samples into single-use volumes is a critical practice to avoid repeated freeze-thaw cycles, which can significantly damage proteins and other biomolecules.[2] It also reduces the risk of contamination of the entire stock.[2]
-
Q3: What type of storage tubes should I use? A3: It is recommended to use low-binding polypropylene (B1209903) tubes to minimize the loss of dilute protein or nucleic acid samples due to adsorption to the tube walls.[2][22] For light-sensitive compounds, amber or opaque tubes should be used.[21]
Proteins
-
Q4: What is the ideal protein concentration for long-term storage? A4: Storing proteins at a higher concentration (e.g., 1-5 mg/mL) generally improves stability and reduces loss due to adsorption to the storage container.[1][2]
-
Q5: Should I add a carrier protein to my dilute protein solution? A5: For very dilute protein solutions (<1 mg/mL), adding a "carrier" or "filler" protein like bovine serum albumin (BSA) to a final concentration of 1-5 mg/mL can help prevent loss and degradation.[1]
Nucleic Acids
-
Q6: Is DNA or RNA more stable? A6: DNA is a more stable molecule than RNA. RNA is highly susceptible to degradation by ubiquitous ribonucleases (RNases) and through autocatalytic cleavage.[11]
-
Q7: Can I store DNA and RNA in water? A7: While possible for short-term storage, it is generally better to store nucleic acids in a buffer solution (e.g., TE buffer) to maintain a stable pH and chelate divalent cations that can act as cofactors for nucleases.
Small Molecules
-
Q8: How should I prepare a stock solution of a small molecule? A8: Before opening the vial, centrifuge it to collect all the powder at the bottom.[13] Use an appropriate solvent as indicated on the technical data sheet to prepare the stock solution.[13] Once prepared, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[13]
-
Q9: How can I ensure my small molecule is sterile for cell culture experiments? A9: After dissolving the compound, the stock solution can be sterilized by filtering it through a 0.2 μm microfilter.[13]
Data Presentation: Recommended Storage Conditions
Table 1: General Recommendations for Protein Storage
| Storage Duration | Temperature | Key Considerations |
| Short-term (days to weeks) | 4°C | Use a sterile buffer with protease inhibitors.[1][20] |
| Long-term (months to years) | -80°C | Aliquot into single-use volumes. Use a cryoprotectant (e.g., 10-50% glycerol).[2][7] |
| Short-term (frozen) | -20°C | Suitable for some proteins, but -80°C is generally better for long-term stability.[2][20] |
Table 2: General Recommendations for Nucleic Acid Storage
| Nucleic Acid | Storage Duration | Temperature | Key Considerations |
| DNA | Short-term | 4°C | In TE buffer. |
| DNA | Long-term | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[23] |
| RNA | Short-term | -80°C | Use nuclease-free reagents and consumables.[11] |
| RNA | Long-term | -80°C or Liquid Nitrogen | Desiccation is also a viable option for room temperature storage.[11] |
Table 3: General Recommendations for Small Molecule Storage
| Form | Storage Duration | Temperature | Key Considerations |
| Powder (Solid) | Years | 4°C or -20°C | Refer to the manufacturer's data sheet.[13] Allow to warm to room temperature before opening.[17] |
| Stock Solution | Up to 1 month | -20°C | Aliquot into single-use volumes.[13] |
| Stock Solution | Up to 6 months | -80°C | Aliquot into single-use volumes.[13] |
Experimental Protocols
Protocol 1: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm).
Methodology:
-
Prepare the protein sample and a matching buffer blank. The protein concentration should be in the range of 0.1-2 mg/mL.
-
Load the protein sample into the sample cell and the buffer blank into the reference cell of the DSC instrument.
-
Set the experimental parameters, including the starting and ending temperatures, and the scan rate (e.g., 1°C/min).
-
Initiate the temperature scan. The instrument will measure the heat capacity of the sample as a function of temperature.[24]
-
The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the melting temperature (Tm).[25][26] A higher Tm indicates greater thermal stability.[25]
Protocol 2: Evaluating RNA Integrity using Denaturing Agarose Gel Electrophoresis
Objective: To visually assess the integrity of a total RNA sample.
Methodology:
-
Prepare a 1-1.5% denaturing agarose gel containing formaldehyde.
-
Prepare the RNA sample by mixing it with a denaturing loading buffer containing formamide (B127407) and formaldehyde.
-
Heat the RNA sample at 65°C for 5-15 minutes, then immediately place it on ice.
-
Load the denatured RNA sample onto the gel alongside an RNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Green.[16]
-
Visualize the RNA bands under UV light. Intact eukaryotic total RNA will show two distinct, sharp bands corresponding to the 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.[16] The presence of smearing below these bands indicates RNA degradation.
Protocol 3: Determining Small Molecule Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of a small molecule over time under specific storage conditions.
Methodology:
-
Prepare a stock solution of the small molecule at a known concentration.
-
Develop an HPLC method that can separate the parent compound from potential degradation products. This involves selecting an appropriate column, mobile phase, and detection wavelength.
-
Establish a calibration curve by injecting known concentrations of the pure compound.
-
Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, remove an aliquot, bring it to room temperature, and inject it into the HPLC system.
-
Quantify the amount of the parent compound remaining by comparing its peak area to the calibration curve.
-
The percentage of the compound remaining over time indicates its stability under the tested conditions.[27]
Mandatory Visualization
Caption: A troubleshooting workflow for identifying and resolving common causes of sample degradation.
Caption: Key factors influencing the long-term stability of protein samples during storage.
Caption: A general experimental workflow for assessing the long-term stability of a sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. text2fa.ir [text2fa.ir]
- 4. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 8. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Long Term Storage of Dry versus Frozen RNA for Next Generation Molecular Studies | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. captivatebio.com [captivatebio.com]
- 14. Methods of RNA Quality Assessment [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Check RNA Integrity | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. susupport.com [susupport.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. journals.asm.org [journals.asm.org]
- 24. youtube.com [youtube.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. linseis.com [linseis.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: NHS Ester Reactivity in Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions. Below you will find information to help you optimize your conjugation experiments and resolve common issues related to buffer components.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with a pH of 8.3-8.5 often considered ideal for many applications.[1][2] The reaction is highly pH-dependent.[1][2] At a lower pH, the primary amine groups on the target molecule are protonated, which makes them less reactive.[1][2] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine (aminolysis) and reduces the overall efficiency.[1][2]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[1] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate and may require longer incubation times.[4]
Recommended Buffers for NHS Ester Reactions:
-
0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
0.1 M Sodium Phosphate, pH 8.0-8.5[5]
-
0.1 M HEPES, pH 8.0-8.5[5]
Q3: Are there any buffers I should avoid?
Yes, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[1][3] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][3]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[3] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1] It is crucial to use high-quality, amine-free DMF.[1]
Q5: How does temperature affect the NHS ester reaction?
NHS ester conjugations are typically performed at room temperature or at 4°C.[3] Performing the reaction at a lower temperature (4°C) can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can be helpful if hydrolysis is a suspected issue.[1]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. For many applications, the 8.3-8.5 range is ideal.[1][2] |
| Amine-Containing Buffers | Ensure that no buffers containing primary amines (e.g., Tris, glycine) were used. If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, borate, bicarbonate) before starting the conjugation.[1][3] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use.[1] Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate.[1] |
| Low Protein Concentration | Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[3] It is recommended to use a protein concentration of at least 2 mg/mL. |
| Inactive NHS Ester | The NHS ester reagent may have degraded due to improper storage (e.g., exposure to moisture). Store NHS esters in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles. |
Issue 2: Protein Aggregation/Precipitation During Labeling
| Potential Cause | Troubleshooting Steps |
| High Organic Solvent Concentration | A high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester may be causing the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%.[3] |
| Protein Instability | The protein may be unstable at the reaction pH or temperature. Consider using a buffer at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may require a longer reaction time.[4] |
Issue 3: Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in pH.[2] Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2] |
| Variable Reagent Quality | Impurities in the NHS ester or solvents can affect the reaction outcome. Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[1] |
Quantitative Data Summary
The stability of an NHS ester in aqueous solution is a critical factor for successful conjugation, as it directly competes with the desired aminolysis reaction. The primary degradation pathway is hydrolysis, which is highly dependent on the pH and temperature of the buffer.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[3][7] |
| 7.0 | 25 | 4-5 hours[8] |
| 8.0 | 25 | 1 hour[8] |
| 8.6 | 4 | 10 minutes[3][7] |
| 8.6 | 25 | 10 minutes[8] |
Note: Half-life can vary based on the specific NHS ester compound and buffer composition.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.
1. Buffer Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[2]
2. Protein Solution Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in an amine-containing buffer, perform a buffer exchange.
3. NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[1]
4. Conjugation Reaction:
-
Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for each specific application. A common starting point is a 10- to 20-fold molar excess of the ester.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]
5. Quenching (Optional):
-
To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added.[1][3]
6. Purification:
-
Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Visualizations
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. nanocomposix.com [nanocomposix.com]
Technical Support Center: m-PEG8-NHS Ester Bioconjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to ensure successful bioconjugation experiments using m-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the target amine groups are deprotonated and sufficiently nucleophilic while minimizing the competing hydrolysis of the NHS ester.[2][3][4] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly.[1][4][5]
Q2: What buffers should I avoid in my conjugation reaction?
It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6] These buffer components will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and the introduction of unwanted PEGylated species.[1] Amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate are recommended.[1][2][4][6]
Q3: How should I dissolve and store the this compound reagent?
The this compound is moisture-sensitive and not readily soluble in aqueous buffers.[2][6] It should be stored desiccated at -20°C upon receipt.[6][7] For use, it is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[2][3][7] Do not prepare and store aqueous stock solutions, as the NHS-ester moiety will readily hydrolyze.[6] If a stock solution in anhydrous solvent is prepared, it should be stored under inert gas at -20°C or -80°C and used within a month or up to 6 months, respectively.[8][9]
Q4: My protein is precipitating during or after the PEGylation reaction. What could be the cause?
Protein precipitation can occur for a few reasons:
-
High Degree of Labeling: Excessive PEGylation can alter the physicochemical properties of the protein, leading to aggregation.[2] To resolve this, try reducing the molar excess of the this compound in the reaction.[2]
-
High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% to avoid denaturing the protein.[2][3]
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be suitable for your specific protein's stability.[2] Ensure the buffer conditions are optimized for your protein of interest.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low conjugation efficiency is a common issue that can be traced back to several factors. Use the following guide to diagnose and resolve the problem.
Experimental Workflow for this compound Bioconjugation
Caption: A typical experimental workflow for protein bioconjugation.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of m-PEG-NHS Esters: Unraveling the Impact of PEG Chain Length on Bioconjugate Performance
In the realm of bioconjugation and drug development, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the ultimate efficacy and pharmacokinetic profile of a therapeutic molecule. This guide provides an objective, data-driven comparison of methoxy-PEG-N-hydroxysuccinimidyl (m-PEG-NHS) esters with varying PEG chain lengths—specifically PEG4, PEG8, and PEG12—to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to m-PEG-NHS Esters and the Significance of PEG Length
m-PEG-NHS esters are amine-reactive reagents widely employed for the covalent modification of proteins, peptides, and other biomolecules.[1] The methoxy (B1213986) (m) group at one terminus renders the PEG chain inert, while the N-hydroxysuccinimidyl (NHS) ester at the other end reacts efficiently with primary amines (such as the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[2] This process, known as PEGylation, can significantly enhance the therapeutic properties of a biomolecule by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity.[3][4]
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the desired characteristics of the bioconjugate. Shorter PEG linkers, such as PEG4, may be advantageous where minimal steric hindrance is desired, while longer chains like PEG12 can provide a more pronounced shielding effect.[3][5] This guide will delve into the quantitative and qualitative differences imparted by these distinct PEG lengths.
Chemical and Physical Properties
The fundamental difference between m-PEG4-NHS, m-PEG8-NHS, and m-PEG12-NHS esters lies in the number of repeating ethylene (B1197577) glycol units, which directly impacts their molecular weight and spacer arm length. These properties, in turn, influence the overall physicochemical characteristics of the resulting bioconjugate.
| Property | m-PEG4-NHS Ester | m-PEG8-NHS Ester | m-PEG12-NHS Ester |
| Molecular Formula | C14H23NO8 | C22H39NO12 | C30H55NO16 |
| Molecular Weight | 333.34 g/mol | 509.55 g/mol | 685.76 g/mol |
| Spacer Arm Length | ~17.9 Å | ~32.3 Å | ~46.7 Å |
Comparative Performance Analysis
The choice of PEG linker length represents a trade-off between various performance metrics, including pharmacokinetic profile, in vivo efficacy, and in vitro potency. The optimal length is highly dependent on the specific application, the nature of the biomolecule being modified, and the desired therapeutic outcome.
Pharmacokinetics and In Vivo Efficacy
Longer PEG chains generally lead to a more favorable pharmacokinetic profile by increasing the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs circulation half-life.[5] This extended exposure can translate to enhanced in vivo efficacy.
| Parameter | m-PEG4 Linker | m-PEG8 Linker | m-PEG12 Linker |
| Circulation Half-Life | Shorter | Intermediate | Longer |
| Renal Clearance | Faster | Slower | Slowest |
| In Vivo Efficacy | May be reduced due to rapid clearance | Often significantly improved | Can be further enhanced, especially for smaller targeting moieties |
| Tumor Accumulation | Lower | Higher | Potentially highest |
Note: The data presented is a synthesis of trends observed across multiple studies and may vary depending on the specific conjugate and experimental model.
For instance, in the context of antibody-drug conjugates (ADCs), a study demonstrated that increasing the PEG linker length from PEG2/4 to PEG8/12/24 resulted in a significant increase in tumor weight reduction in a xenograft model, from 35-45% to 75-85%, respectively.[6]
In Vitro Potency and Cellular Uptake
While longer PEG chains can enhance in vivo performance, they may also introduce steric hindrance, which can potentially interfere with the binding of the bioconjugate to its target receptor and reduce in vitro potency.[5]
| Parameter | m-PEG4 Linker | m-PEG8 Linker | m-PEG12 Linker |
| In Vitro Cytotoxicity | Generally higher | May be moderately reduced | Can be further reduced |
| Steric Hindrance | Minimal | Moderate | More significant |
| Target Binding Affinity | Less likely to be impacted | May be slightly reduced | Potential for greater impact |
A study on affibody-drug conjugates showed that increasing the PEG chain length from 4 kDa to 10 kDa led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[7] Although these PEG chains are significantly longer than those discussed in this guide, the trend highlights the potential for reduced in vitro activity with increasing PEG length.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.
General Protocol for Protein PEGylation with m-PEG-NHS Ester
This protocol provides a general framework for the conjugation of an m-PEG-NHS ester to a protein. Optimization of the molar ratio of PEG reagent to protein is recommended for each specific application.[8][9]
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
m-PEG-NHS ester (PEG4, PEG8, or PEG12)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Equilibrate the vial of m-PEG-NHS ester to room temperature before opening.[9]
-
Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[9]
-
Add the desired molar excess of the m-PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or SEC.[10]
Characterization of PEGylated Proteins
Confirmation of successful PEGylation and characterization of the conjugate are critical steps.
-
SDS-PAGE: A shift to a higher apparent molecular weight compared to the unmodified protein indicates successful PEGylation.[10]
-
HPLC/UPLC: Size-exclusion (SEC) and reversed-phase (RP) chromatography can be used to separate and quantify the PEGylated protein, unreacted protein, and free PEG reagent.[11][12]
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the conjugate and the degree of PEGylation.[11]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the bioconjugate, providing information on its size and aggregation state.[11]
In Vitro Cytotoxicity Assay (for ADCs)
This protocol outlines a typical MTT assay to determine the in vitro potency of an ADC.[13]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC constructs with varying PEG linkers
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the ADCs and control antibodies in complete cell culture medium.
-
Replace the medium in the wells with the ADC dilutions and incubate for a predetermined period (e.g., 72-96 hours).[13]
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values to compare the cytotoxicity of the different ADC constructs.[13]
Visualizing the Concepts
Diagrams generated using Graphviz can help to illustrate key experimental workflows and concepts.
Conclusion
The selection of the appropriate m-PEG-NHS ester linker is a critical decision in the design of bioconjugates. This choice represents a balance between enhancing in vivo stability and circulation time, and maintaining high in vitro potency. Shorter linkers like m-PEG4-NHS ester may be optimal for applications where minimizing steric hindrance is paramount. Intermediate linkers such as this compound often provide a good balance of improved pharmacokinetics and retained biological activity. Longer linkers like m-PEG12-NHS ester can offer the greatest benefits in terms of in vivo half-life but may have a more pronounced impact on in vitro potency. Ultimately, the ideal PEG linker length is application-dependent and should be determined empirically through a thorough evaluation of a range of linker options.
References
- 1. PEG NHS ester | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Beyond the Standard: A Comparative Guide to NHS Ester Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals seeking to move beyond the limitations of N-hydroxysuccinimide (NHS) ester chemistry, this guide offers an objective comparison of leading alternative bioconjugation strategies. We delve into the performance of maleimide (B117702) chemistry, "click" chemistry, enzyme-mediated ligation, and tyrosine-specific conjugation, providing a comprehensive overview supported by experimental data to inform your selection of the most suitable technique for your application.
Traditional NHS ester chemistry, while widely adopted for its simplicity in targeting primary amines on biomolecules, is often hampered by its susceptibility to hydrolysis and the potential for non-specific reactions, leading to heterogeneous products.[1][2] The demand for more robust, stable, and site-specific bioconjugates has spurred the development of a diverse toolkit of alternative conjugation chemistries. This guide provides a detailed comparison of these alternatives, focusing on key performance indicators such as reaction efficiency, stability of the resulting linkage, and the impact on protein function.
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation strategy is a critical decision that influences the homogeneity, stability, and ultimately, the in vivo performance of the resulting conjugate. The following tables provide a quantitative comparison of key performance metrics for NHS ester chemistry and its alternatives.
Table 1: Quantitative Comparison of Key Performance Metrics
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) | Sortase-Mediated Ligation | Tyrosine-Specific Conjugation |
| Target Functional Groups | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes | C-terminal LPXTG motif & N-terminal Glycine | Tyrosine residues |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[3] | Very fast (minutes to a few hours at room temperature)[3] | CuAAC: Very fast (often complete in 30-60 minutes).[3] SPAAC: Fast (some reactions complete in under an hour).[3] | Slower (hours to 24 hours for high yield)[4] | Variable, can be fast (minutes to hours) depending on the method. |
| Typical Reaction Yield | Generally high, but can be variable. | Typically very high and quantitative.[5] | CuAAC: >95%.[6] SPAAC: High to quantitative. | Up to 90% within 24 hours.[4] | 50-83% reported for photoredox catalysis.[7] |
| Specificity & Stoichiometry | Can react with multiple lysines, leading to heterogeneity.[3] | Highly selective for thiols at pH 6.5-7.5.[3] | Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry.[3][5] | Highly site-specific, leading to homogeneous products.[8] | Can achieve single-site selectivity.[7] |
| Stability of Linkage | Stable amide bond.[3] | Thioether bond can be unstable and reversible in vivo (retro-Michael addition).[3] | Triazole ring is highly stable and considered irreversible.[3] | Stable peptide bond.[9] | Stable C-C or C-N bond. |
| pH Sensitivity | Optimal at pH 7-9.[3] | Optimal at pH 6.5-7.5; reactivity with amines at higher pH.[3] | Generally insensitive to pH (typically 4-11).[3] | Optimal at pH 7.5-8.5. | Method-dependent, some are optimal at neutral or slightly acidic pH. |
| Biocompatibility | Generally good for in vitro applications. | The reversibility of the maleimide-thiol linkage can lead to deconjugation in vivo. | SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, but this can be mitigated with ligands.[3] | Excellent, as it is an enzymatic reaction.[8] | Generally good, with some methods utilizing biocompatible catalysts. |
Table 2: In Vivo and In Vitro Stability of Bioconjugate Linkages
| Linkage Type | Chemistry | In Vitro Stability (e.g., Plasma/Serum) | In Vivo Stability | Key Considerations |
| Amide | NHS Ester | Generally stable. | Stable. | Susceptible to hydrolysis before conjugation. |
| Thioether (from Maleimide) | Maleimide | Susceptible to retro-Michael addition, leading to payload loss.[10][11] | Can be unstable, with potential for premature drug release. | "Next-generation" maleimides offer improved stability. |
| Triazole | Click Chemistry | Highly stable.[3] | Highly stable.[3] | Considered a permanent, non-cleavable linkage. |
| Peptide Bond | Sortase-Mediated Ligation | Highly stable. | Highly stable. | Formed under enzymatic control, mimicking natural peptide bonds. |
| C-C or C-N Bond | Tyrosine Conjugation | Stable. | Expected to be stable. | Stability is inherent to the strong covalent bond formed. |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these bioconjugation techniques.
Detailed Experimental Protocols
To facilitate the practical application of these techniques, detailed experimental protocols for key bioconjugation methods are provided below.
Maleimide-Thiol Conjugation Protocol
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a degassed buffer such as PBS, Tris, or HEPES, pH 7.0-7.5).
-
Maleimide-functionalized molecule (10 mM stock solution in anhydrous DMSO or DMF).
-
Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide and byproducts by size-exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the Cu(I)-catalyzed click chemistry reaction.
Materials:
-
Azide-modified biomolecule.
-
Alkyne-modified payload.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM).
-
Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM).
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and alkyne-modified payload in the reaction buffer.
-
Catalyst Preparation: Prepare a premix of CuSO₄ and the ligand.
-
Initiation: Add the CuSO₄/ligand premix to the reaction mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using a suitable method to remove the copper catalyst and unreacted components.
-
Characterization: Confirm the formation of the triazole linkage and assess the purity of the conjugate.
Sortase-Mediated Ligation Protocol
This protocol provides a general workflow for the site-specific ligation of two proteins using Sortase A.
Materials:
-
Protein of interest with a C-terminal LPXTG motif.
-
Payload or another protein with an N-terminal poly-glycine (G)n sequence (n ≥ 2).
-
Sortase A enzyme.
-
Reaction buffer (e.g., Tris-HCl, NaCl, CaCl₂, pH 7.5).
Procedure:
-
Reaction Mixture: Combine the LPXTG-containing protein, the (G)n-containing payload, and Sortase A in the reaction buffer. The molar ratio of the reactants may need to be optimized.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for several hours to overnight.
-
Purification: Purify the ligated protein conjugate from the unreacted substrates and Sortase A, often using affinity chromatography if one of the proteins has an affinity tag.
-
Characterization: Verify the successful ligation and purity of the product by SDS-PAGE and mass spectrometry.
Conclusion
The field of bioconjugation has evolved significantly, offering a range of powerful alternatives to traditional NHS ester chemistry. The choice of conjugation strategy is a critical decision that should be guided by the specific requirements of the application, including the desired level of site-specificity, the required stability of the linkage, and the nature of the biomolecules involved.
-
Maleimide chemistry offers rapid and efficient conjugation to thiols but can suffer from in vivo instability.
-
Click chemistry provides highly stable and bioorthogonal linkages with excellent specificity and yield.
-
Sortase-mediated ligation enables the formation of native peptide bonds with absolute site-specificity, resulting in homogeneous products.
-
Tyrosine conjugation is an emerging strategy that allows for the modification of native proteins at less common and often surface-exposed residues.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal bioconjugation chemistry for their specific needs, ultimately leading to the development of more effective and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. adcreview.com [adcreview.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison: m-PEG8-NHS Ester vs. Maleimide Chemistry for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The precise and stable conjugation of molecules to antibodies is fundamental to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), as well as robust diagnostic and research reagents. The choice of conjugation chemistry is a critical decision that dictates the homogeneity, stability, and ultimate functionality of the final product. This guide provides an objective, data-driven comparison of two prevalent bioconjugation strategies: m-PEG8-NHS ester chemistry, which targets primary amines, and maleimide (B117702) chemistry, which targets thiols.
Fundamental Chemistry and Reaction Mechanisms
The primary difference between these two methods lies in the amino acid residues they target on an antibody.
This compound Chemistry: N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target unprotonated primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain.[1][] The reaction, an acylation, proceeds optimally at a slightly alkaline pH (8.0-9.0) and results in the formation of a highly stable amide bond.[1][][4] The inclusion of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer helps to increase the solubility of the resulting conjugate in aqueous media.[5] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust method for achieving a high degree of labeling.[1]
Maleimide Chemistry: In contrast, maleimide chemistry is highly specific for thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues.[6][7] The reaction, a Michael addition, occurs under near-neutral pH conditions (6.5-7.5) and forms a stable thioether bond.[1][6] This pH range is critical, as the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines at neutral pH, ensuring high chemoselectivity.[6] At pH values above 7.5, the maleimide group can begin to show reactivity towards amines and is more susceptible to hydrolysis.[8][9]
Performance Comparison: A Head-to-Head Analysis
The choice between NHS ester and maleimide chemistry involves a trade-off between labeling density, site-specificity, and conjugate stability.
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus)[1] | Thiols / Sulfhydryls (Cysteine)[6] |
| Reaction Type | Acylation[1] | Michael Addition[6] |
| Optimal pH | 8.0 - 9.0[][4] | 6.5 - 7.5[1][6] |
| Specificity | Lower (targets abundant lysines)[1] | Higher (targets less abundant cysteines)[1] |
| Bond Formed | Stable Amide Bond[1][] | Stable Thioether Bond[6][] |
| Bond Stability | Highly stable and effectively irreversible.[1][] | Generally stable, but can be susceptible to retro-Michael addition, leading to deconjugation.[1][11] |
Specificity and Site-Selectivity
NHS Ester: Due to the high prevalence of lysine residues on the surface of antibodies, NHS ester chemistry often results in a heterogeneous mixture of conjugates, with the payload attached at various positions.[1][12] This lack of site-specificity can be a significant drawback, as modification of lysine residues within or near the antigen-binding site (Fab region) can impair the antibody's function and affinity.[13]
Maleimide: Maleimide chemistry offers superior site-specificity. Cysteine residues are far less abundant than lysines, and the inter-chain disulfide bonds are often targeted for conjugation after a mild reduction step.[13] This confines the conjugation to specific regions of the antibody, typically the hinge region, away from the antigen-binding sites.[14] Furthermore, modern genetic engineering techniques allow for the introduction of cysteine residues at specific, desired locations on the antibody, enabling precise control over the conjugation site and the drug-to-antibody ratio (DAR).[1][]
Stability of the Resulting Conjugate
NHS Ester: The amide bond formed via NHS ester chemistry is highly stable and not prone to cleavage under typical physiological conditions.[1][] This ensures that the conjugated payload remains attached to the antibody.
Maleimide: While the thioether bond formed by maleimide chemistry is also covalent and generally stable, it can be susceptible to a retro-Michael addition reaction.[1][15] This is particularly relevant in vivo, where high concentrations of thiol-containing molecules like glutathione (B108866) can promote the reversal of the bond, leading to premature release of the payload.[1][11] This has been a known issue in the ADC field, potentially causing off-target toxicity.[11] To address this, next-generation maleimides, such as N-aryl maleimides, have been developed that form more stable conjugates, exhibiting significantly less deconjugation in serum over time.[16][17]
Summary of Quantitative Experimental Parameters
The following table summarizes typical quantitative parameters derived from established protocols for both conjugation chemistries. These values serve as a starting point for optimization.
| Parameter | This compound | Maleimide |
| Antibody Concentration | 2 - 10 mg/mL | 1 - 10 mg/mL[][18] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate)[4] | Thiol-free (e.g., PBS, HEPES, Tris)[18][19] |
| Optimal pH | 8.0 - 9.0[4] | 7.0 - 7.5[18][19] |
| Reagent:Antibody Molar Ratio | 5:1 to 20:1[4] | 10:1 to 20:1[7][19] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[4][8] | Room Temperature (20-25°C) or 4°C[7][18] |
| Reaction Time | 30 - 60 minutes at RT; up to 2h[4][20] | 2 hours at RT; or overnight at 4°C[7][21] |
| Quenching Reagent | 1 M Tris or Glycine (amine source)[20] | 10 mM Cysteine or 2-Mercaptoethanol (thiol source)[][8] |
Detailed Experimental Protocols
Below are generalized protocols for conjugating a payload to an IgG antibody using either this compound or maleimide chemistry.
Experimental Workflow: this compound Conjugation
1. Antibody Preparation:
-
It is critical that the antibody is in an amine-free buffer.[4] If the antibody solution contains buffers like Tris or glycine, or stabilizers like BSA, a buffer exchange must be performed.[4][20]
-
Use a spin column, dialysis, or tangential flow filtration to exchange the antibody into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[22]
-
Adjust the antibody concentration to 2-10 mg/mL.[4]
2. This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[20]
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][23] This solution should be used promptly as the NHS ester is susceptible to hydrolysis.[12]
3. Conjugation Reaction:
-
Add the calculated volume of the 10 mM NHS ester stock solution to the antibody solution to achieve a molar ratio of 5:1 to 20:1 (reagent:antibody).[4]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
4. Quench Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM.[20] Incubate for 15-30 minutes.
5. Purification:
-
Separate the antibody conjugate from excess, unreacted reagent and byproducts. Size-exclusion chromatography (e.g., Sephadex G-25 spin columns) is a common and effective method.[][20]
6. Characterization:
-
Determine the concentration of the purified antibody conjugate using absorbance at 280 nm (A280).
-
Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the payload at its λmax and the protein at 280 nm, applying a correction factor for the payload's absorbance at 280 nm.[4]
Experimental Workflow: Maleimide Conjugation
1. Antibody Preparation and Reduction:
-
If conjugating to native free cysteines, this step may be skipped. To target inter-chain disulfides, a mild reduction is necessary.
-
Exchange the antibody into a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).[19][24]
-
Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[]
-
Incubate for 30-60 minutes at room temperature.[] TCEP is preferred over DTT as it does not contain a thiol group that would compete in the subsequent maleimide reaction.
2. Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting spin column to prevent re-oxidation of the disulfide bonds and to avoid TCEP reacting with the maleimide.[]
3. Maleimide-Payload Preparation:
-
Prepare a 10 mM stock solution of the maleimide-activated payload in anhydrous DMSO.[][19]
4. Conjugation Reaction:
-
Add the maleimide stock solution to the purified, reduced antibody at a molar ratio of 5:1 to 20:1 (reagent:antibody).[][7]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[7][21]
5. Quench Reaction:
-
Add a thiol-containing molecule, such as L-cysteine, to a final concentration of ~10 mM to react with and cap any unreacted maleimide groups.[]
6. Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography or affinity chromatography to remove all excess reagents.[]
7. Characterization:
-
Determine the DOL using UV-Vis spectrophotometry as described for the NHS ester method. Alternatively, Hydrophobic Interaction Chromatography (HIC) is an excellent method for determining the distribution of species with different drug-to-antibody ratios.[11]
Conclusion and Recommendations
Both this compound and maleimide chemistries are powerful tools for antibody conjugation, but their suitability depends entirely on the application's specific requirements.
-
Choose this compound Chemistry when:
-
A high degree of labeling is desired.
-
Site-specificity is not a primary concern.
-
The application involves polyclonal antibodies or situations where some heterogeneity is acceptable.
-
The primary goal is robust and simple labeling for applications like ELISAs or Western blotting.
-
-
Choose Maleimide Chemistry when:
-
Site-specific conjugation is critical to preserve antibody function, particularly for therapeutic applications like ADCs.[6]
-
A homogeneous product with a well-defined drug-to-antibody ratio is required.
-
The antibody has been specifically engineered with cysteine mutation sites for precise payload attachment.[]
-
The goal is to create highly defined conjugates for sensitive quantitative assays or in vivo use.
-
For drug development professionals, the trend is overwhelmingly towards site-specific conjugation methods like maleimide chemistry to produce more homogeneous, stable, and efficacious antibody-drug conjugates with improved therapeutic indices.[11] For general research applications, the simplicity and high labeling efficiency of this compound chemistry ensure it remains a valuable and widely used technique.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 19. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. biotium.com [biotium.com]
- 22. biotium.com [biotium.com]
- 23. broadpharm.com [broadpharm.com]
- 24. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to the Validation of m-PEG8-NHS Ester Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the efficacy, safety, and batch-to-batch consistency of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of protein drugs. The m-PEG8-NHS ester is a commonly used reagent that reacts with primary amines (such as lysine (B10760008) residues and the N-terminus) on a protein to form a stable amide bond. Validating the successful conjugation and characterizing the resulting PEGylated protein is paramount. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose.[1][2]
This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.
Mass Spectrometry for the Definitive Analysis of PEGylation
Mass spectrometry provides unambiguous confirmation of PEGylation by directly measuring the mass of the intact protein before and after conjugation.[2] The addition of each this compound moiety results in a predictable mass increase, allowing for the determination of the degree of PEGylation (the number of PEG chains attached to a single protein molecule). The two most common MS techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1]
Table 1: Comparison of Mass Spectrometry Techniques for PEGylation Analysis
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. | Analyte in solution is nebulized and ionized, forming highly charged droplets. |
| Information Obtained | Average molecular weight, degree of PEGylation, heterogeneity.[1][3] | Accurate molecular weight, degree of PEGylation, can be coupled to liquid chromatography (LC) for separation of species.[1] |
| Advantages | High tolerance to salts and buffers, simple sample preparation, good for analyzing complex mixtures.[1] | Higher resolution and mass accuracy, easily coupled with LC for online separation and analysis (LC-MS), amenable to automation.[1] |
| Disadvantages | Lower resolution compared to ESI-MS, potential for fragmentation. | Less tolerant to salts and detergents, spectra can be complex due to multiple charging.[1] |
| Typical Use Case | Rapid screening of conjugation reactions, determining the distribution of PEGylated species.[1] | Detailed characterization of purified PEGylated proteins, quantitative analysis.[1] |
Comparison with Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques are also employed to assess PEGylation. However, these methods often provide indirect evidence of conjugation and may lack the precision of MS.
Table 2: Performance Comparison of PEGylation Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, ESI) | Measures the mass-to-charge ratio of ionized molecules. | Direct and accurate determination of molecular weight and degree of PEGylation.[1][3] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility. | High resolution separation of different PEGylated species.[4][5] | Can be less accurate for determining the precise number of PEG units. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Useful for monitoring the increase in size upon PEGylation and for purification.[6] | Indirect method, resolution may not be sufficient to separate species with a small difference in PEGylation. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can separate unreacted protein from PEGylated products.[6] | The addition of PEG can significantly alter retention times, making method development challenging. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Simple and widely available method to visualize an increase in molecular weight.[4] | Low resolution, provides only a qualitative assessment of PEGylation.[4] |
| Colorimetric Assays (e.g., TNBSA) | Quantifies the number of unreacted primary amines. | Simple and inexpensive. | Indirect and can be inaccurate for quantifying the degree of PEGylation.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of this compound conjugation.
Protocol 1: this compound Conjugation to a Protein
This protocol describes the covalent attachment of this compound to primary amines on a protein.[5][7]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)[5][8]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7][8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)[9]
-
Purification system (e.g., size-exclusion chromatography or dialysis)[10]
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange.[5]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5][9]
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[9]
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.[10]
Protocol 2: Mass Spectrometry Analysis of PEGylated Protein
This protocol outlines the general procedure for analyzing the PEGylated protein using MALDI-TOF or ESI-Q-TOF mass spectrometry.
For MALDI-TOF MS Analysis: [3][11]
-
Sample Preparation: Mix the purified PEGylated protein solution (0.1-1 mg/mL) with a suitable matrix solution (e.g., sinapic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.[11][12]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[11]
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflectron mode, depending on the mass range and required resolution.
For ESI-Q-TOF MS Analysis: [10]
-
Sample Preparation: Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in a buffer suitable for mass spectrometry (e.g., 50% acetonitrile (B52724), 0.1% formic acid in water).[10]
-
LC-MS Analysis: Inject the sample onto a reverse-phase column (e.g., C4 or C8). Elute the protein using a gradient of increasing acetonitrile concentration. The eluent is introduced into the electrospray ionization (ESI) source of a Q-TOF mass spectrometer.[10]
-
Mass Spectrometry Parameters (Typical):
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify the peaks corresponding to the unmodified protein and the different PEGylated species.[10]
Visualizing the Workflow and Comparison
To better illustrate the processes and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Workflow for this compound conjugation and MS validation.
Caption: Comparison of analytical techniques for PEGylation validation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. covalx.com [covalx.com]
- 12. researchgate.net [researchgate.net]
Assessing the Biological Activity of m-PEG8-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biologics and small molecules. The m-PEG8-NHS ester is a popular reagent for this purpose, featuring an eight-unit PEG chain that confers hydrophilicity and a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins and other molecules.[1] This guide provides a comparative analysis of the biological activity of this compound conjugates against unconjugated molecules and conjugates with alternative linkers, supported by experimental data and detailed protocols.
Impact on Biological Activity: A Comparative Overview
PEGylation with this compound can significantly alter the biological activity of a molecule. The hydrophilic PEG chain can increase solubility and stability, extend plasma half-life by reducing renal clearance, and decrease immunogenicity by shielding epitopes from the immune system.[2] However, the addition of a PEG chain can also introduce steric hindrance, potentially reducing the binding affinity of the molecule to its target and, consequently, its in vitro potency.[2] The optimal biological effect is a balance between these competing factors and is highly dependent on the specific parent molecule, the site of PEGylation, and the overall structure of the conjugate.
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from studies comparing the biological activity of molecules with and without PEGylation, and with PEG linkers of varying lengths.
Table 1: In Vitro Performance Comparison of Unconjugated vs. m-PEG8-Conjugated Molecules
| Parameter | Unconjugated Molecule | m-PEG8-Conjugated Molecule | Rationale for Difference |
| Aqueous Solubility | Low to Moderate | High | The hydrophilic ethylene (B1197577) glycol units of the PEG8 linker increase the overall hydrophilicity of the conjugate.[2] |
| Cell Permeability | Variable | Generally Increased | The flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.[2] |
| In Vitro Potency (IC50/DC50) | Potentially Higher | May be slightly reduced | The PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target protein. However, improved solubility can sometimes counteract this effect.[2] |
| Metabolic Stability | Variable | Generally Increased | The PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life in vitro. |
Table 2: In Vivo Performance Comparison of Unconjugated vs. m-PEG8-Conjugated Molecules
| Parameter | Unconjugated Molecule | m-PEG8-Conjugated Molecule | Rationale for Difference |
| Bioavailability | Variable | Generally Increased | Improved solubility and stability lead to better absorption and distribution in vivo. |
| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.[3] |
| In Vivo Efficacy | Variable | Potentially Enhanced | The improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.[4] |
| Immunogenicity | Can be immunogenic | Reduced | The PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.[2] |
Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | [5] |
| 16 (PEG4) | 1 | >95 | [5] | |
| 20 | 25 | ~80 | [5] | |
| 28 | 100 | ~60 | [5] | |
| TBK1 | 9 | Inactive | - | [5] |
| 12 (PEG3) | 25 | ~80 | [5] | |
| 15 | 100 | ~60 | [5] | |
| CDK9 | 11 | >1000 | - | [5] |
| 14 (PEG4) | 10 | >90 | [5] | |
| 17 | 50 | ~70 | [5] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the biological activity of this compound conjugates. The following sections provide protocols for key experiments.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein via Western blot.[6]
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC with this compound linker (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course. Include a vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane in blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.
Protocol 2: Cell Viability (MTT) Assay for Antibody-Drug Conjugates (ADCs)
This protocol describes how to evaluate the cytotoxicity of an ADC with an this compound linker using an MTT assay.[7][8][9][10]
Materials and Reagents:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
ADC with this compound linker
-
Vehicle control
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC. Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a PEGylated enzyme inhibitor.[11][12]
Materials and Reagents:
-
Enzyme of interest
-
Substrate for the enzyme
-
PEGylated inhibitor (with this compound linker)
-
Unconjugated inhibitor
-
Assay buffer
-
96-well plates or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the assay buffer and different concentrations of the PEGylated and unconjugated inhibitors. Add the enzyme to each well and pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value for both the PEGylated and unconjugated inhibitors.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for ADC cytotoxicity (MTT) assay.
References
- 1. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Amide Linkages vs. Alternatives in Bioconjugate Design
A Comparative Guide for Researchers and Drug Developers
In the intricate world of bioconjugation, the choice of chemical linkage is a critical determinant of the stability, efficacy, and safety of the resulting molecule. For researchers, scientists, and drug development professionals, understanding the relative stability of different covalent bonds is paramount. This guide provides an objective comparison of the stability of amide bonds against other commonly employed linkages—esters, thioethers, and oximes—supported by experimental data and detailed methodologies.
The amide bond, characterized by its exceptional stability, serves as the gold standard in many bioconjugation applications.[1] This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1][2][3] However, the specific requirements of a bioconjugate, such as the need for cleavability under certain physiological conditions, often necessitate the use of alternative linkages.
Quantitative Comparison of Linkage Stability
The stability of a bioconjugate linkage is not absolute and is highly dependent on its chemical environment, including pH, temperature, and the presence of enzymes. The following tables summarize the available quantitative data on the stability of amide, ester, thioether, and oxime linkages under various conditions.
Table 1: Hydrolytic Stability of Bioconjugate Linkages
| Linkage Type | Condition | Half-life (t½) or % Degradation | Reference |
| Amide | pH 7.4, 37°C | Very high (generally stable) | [1] |
| Acidic/Basic pH | Requires harsh conditions for hydrolysis | [3] | |
| Ester | pH 7.4, 37°C (in plasma) | Rapidly cleaved (e.g., 100% cleavage by 4 days for some) | [4] |
| Lysosomal conditions (pH ~4.5-5.0) | Can be designed to be cleaved | [4] | |
| Thioether (Maleimide-derived) | pH 7.4, 37°C | Susceptible to retro-Michael addition and thiol exchange | [5] |
| N-terminal Cys conjugation (forms thiazine) | Markedly slower degradation than standard thioether | [6] | |
| Oxime | pH 7.4, 37°C | High hydrolytic stability | [5][7] |
| Acidic pH (e.g., pH 4.5) | Hydrolysis rate increases | [8] | |
| Hydrazone | pH 7.4, 37°C | Less stable than oximes; stability is tunable | [1][7] |
| Acidic pH (e.g., pH 5.5) | Rapid hydrolysis (e.g., complete disappearance within 2 min for some) | [1] |
Table 2: Enzymatic and In Vivo Stability of Bioconjugate Linkages
| Linkage Type | Condition | Stability Metric | Reference |
| Amide | In vivo (human plasma) | Generally stable to proteases | [9] |
| Mouse serum | Some valine-citrulline-PABC amide linkers show instability | [9] | |
| Ester | In vivo (mouse/human plasma) | Susceptible to esterase-mediated cleavage | [4] |
| Thioether (Maleimide-derived) | In vivo | Can undergo retro-Michael reaction leading to drug release | [5] |
| Conjugation site can modulate in vivo stability | [10] | ||
| Oxime | In vivo | Generally considered stable | [5][7] |
| Dipeptide (e.g., Val-Cit) | In vivo (mouse circulation) | Linker half-life of ~144 hours (6.0 days) | [9] |
| In vivo (cynomolgus monkey) | Apparent linker half-life of ~230 hours (9.6 days) | [9] |
Experimental Protocols for Stability Assessment
Accurate assessment of bioconjugate stability is crucial for predicting its in vivo behavior. The following are detailed methodologies for key experiments cited in the comparison.
Hydrolytic Stability Assay using High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the stability of a bioconjugate in aqueous buffers at different pH values.
a. Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.5, 7.4, 9.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubator or water bath at 37°C
b. Procedure:
-
Prepare stock solutions of the bioconjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of typically 1 mg/mL.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
Immediately quench the reaction by adding an equal volume of the quenching solution to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of intact bioconjugate remaining.
-
The percentage of intact bioconjugate at each time point is calculated relative to the amount at time zero. The half-life can be determined by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.[11][12]
Plasma Stability Assay using ELISA
This protocol is suitable for assessing the stability of antibody-drug conjugates (ADCs) in plasma.[13][14]
a. Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., human, mouse, rat)
-
ELISA plates
-
Coating antigen (e.g., target antigen for the antibody)
-
Detection antibodies (e.g., anti-human IgG-HRP for total antibody and anti-drug-HRP for conjugated antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
b. Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take aliquots of the plasma samples.
-
To measure total antibody:
-
Coat ELISA plates with the target antigen.
-
Add diluted plasma samples.
-
Detect with an anti-human IgG-HRP antibody.
-
-
To measure conjugated antibody:
-
Coat ELISA plates with the target antigen.
-
Add diluted plasma samples.
-
Detect with an anti-drug-HRP antibody.
-
-
Develop the plates with a suitable substrate and measure the absorbance.
-
The amount of conjugated and total antibody is determined from a standard curve.
-
The drug-to-antibody ratio (DAR) can be calculated over time to assess linker stability. A decrease in DAR indicates drug-linker cleavage.[13]
In Vivo Stability Assessment
This protocol provides a general workflow for evaluating the stability of a bioconjugate in a living organism.[8]
a. Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
b. Procedure:
-
Administer the bioconjugate to the animal model via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.), collect blood samples.
-
Process the blood to obtain plasma or serum.
-
Analyze the plasma/serum samples to quantify:
-
Total antibody concentration (e.g., by ELISA).
-
Intact bioconjugate concentration (e.g., by LC-MS or ELISA).
-
Free drug concentration (e.g., by LC-MS/MS).
-
-
The pharmacokinetic profiles of the total antibody and the intact bioconjugate are determined. The difference between these profiles indicates the extent of drug-linker cleavage in vivo.[8]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for HPLC-based hydrolytic stability assay.
Caption: Workflow for ELISA-based plasma stability assay.
Caption: General workflow for in vivo stability assessment.
Conclusion
The choice of linkage in a bioconjugate is a multifaceted decision that requires a thorough understanding of the desired stability profile. Amide bonds offer exceptional stability, making them ideal for applications where the conjugate must remain intact. However, for applications requiring controlled release of a payload, other linkages such as esters, thioethers, and oximes provide a range of stabilities that can be tuned to the specific biological environment. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of bioconjugate stability, enabling researchers to make informed decisions in the design and development of novel biotherapeutics.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
In the realm of advanced drug development, particularly for bioconjugates such as antibody-drug conjugates (ADCs), the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of therapeutic success. The dispersity of the PEG linker—whether it is monodisperse or polydisperse—profoundly influences the physicochemical properties, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Monodisperse PEG linkers, characterized by a single, defined molecular weight, offer significant advantages over their polydisperse counterparts, which consist of a mixture of polymer chains with varying lengths. The homogeneity of monodisperse PEGs leads to a more uniform drug product with improved batch-to-batch reproducibility, enhanced pharmacokinetics, reduced immunogenicity, and potentially greater therapeutic efficacy. While polydisperse PEGs have been historically used and are less expensive to produce, the trend is shifting towards the precision offered by monodisperse linkers for developing safer and more effective therapeutics.
Structural Differences and Their Implications
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution, which is quantified by the polydispersity index (PDI).
-
Monodisperse PEGs are pure compounds with a PDI of 1.0, meaning every molecule has the exact same molecular weight and chain length.[1][2][][4]
-
Polydisperse PEGs are a heterogeneous mixture of polymers with a PDI greater than 1.0, typically ranging from 1.01 to 1.10 for pharmaceutical-grade materials.[2][4][5]
This structural difference has significant downstream consequences for drug development. The heterogeneity of polydisperse PEGs can lead to a complex mixture of final drug conjugates, complicating purification, characterization, and potentially leading to variable biological activity.[5][6] In contrast, the uniform nature of monodisperse PEGs results in a single, well-defined conjugate, simplifying analytics and ensuring consistent product quality.[7]
Performance Comparison: Experimental Data
The theoretical advantages of monodisperse PEG linkers are borne out by experimental evidence across several key performance parameters.
Pharmacokinetics and Biodistribution
Studies have demonstrated that the uniformity of monodisperse PEG linkers leads to more predictable and favorable pharmacokinetic (PK) profiles. A comparative study on PEGylated gold nanoparticles (AuNPs) revealed that those functionalized with monodisperse PEGs exhibited a significantly prolonged blood circulation half-life compared to their polydisperse counterparts.[8]
| Parameter | Polydisperse PEG-AuNPs | Monodisperse PEG-AuNPs | Reference |
| Blood Circulation Half-life | Shorter | Significantly Prolonged | [8] |
| Tumor Accumulation | Lower | Enhanced | [8] |
| Protein Adsorption | Increased | Markedly Lower | [8] |
This enhanced circulation time and reduced protein adsorption, a phenomenon known as the "stealth effect," is attributed to the uniform and dense layer of PEG chains on the nanoparticle surface, which more effectively shields it from opsonization and clearance by the reticuloendothelial system (RES).[5][8]
Immunogenicity
The potential for PEG to induce an immune response, leading to the formation of anti-PEG antibodies, is a growing concern in drug development.[5] These antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing adverse effects.[5] While direct comparative data on antibody titers is limited, the heterogeneity of polydisperse PEGs is thought to contribute to their immunogenicity.[9] The presence of various chain lengths and potential impurities can create a more complex antigen for the immune system to recognize.[5][6] Monodisperse PEGs, with their well-defined structure, are expected to present a more uniform and less immunogenic epitope, thereby reducing the risk of an anti-PEG immune response.[5][9]
Efficacy in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the choice of linker is critical for achieving a high therapeutic index. The use of monodisperse PEG linkers in ADCs offers several advantages that can contribute to enhanced efficacy:
-
Homogeneity and Defined Drug-to-Antibody Ratio (DAR): Monodisperse PEGs lead to the production of a homogeneous ADC product with a specific DAR, simplifying characterization and ensuring batch-to-batch consistency.[7] In contrast, polydisperse PEGs result in a mixture of ADCs with a range of DARs and PEG chain lengths, which can complicate manufacturing and regulatory approval.[7]
-
Improved Solubility and Stability: The hydrophilic nature of PEG helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the stability of the ADC.[7] Monodisperse PEGs provide a consistent level of hydrophilicity, which is crucial for optimizing the formulation.
-
Enhanced Targeting and Reduced Off-Target Toxicity: More soluble and stable ADCs are better able to reach tumor cells.[7] The uniform nature of ADCs constructed with monodisperse PEGs can lead to more predictable and consistent tumor targeting and less off-target toxicity.[7]
While direct comparative in vitro cytotoxicity data (IC50 values) from a single study is scarce, the culmination of these benefits suggests that ADCs with monodisperse PEG linkers are likely to exhibit a superior therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of monodisperse and polydisperse PEG linkers are provided below.
Synthesis of Monodisperse PEG Linkers
The synthesis of monodisperse PEGs is a more controlled and stepwise process compared to the polymerization methods used for polydisperse PEGs.[7] Common routes involve the iterative addition of ethylene (B1197577) glycol units with protecting and activating groups.[7]
Exemplary Two-Route Synthesis:
-
Route 1: An ethylene glycol with a protected group at one end and an active group at the other is used for a condensation reaction with another ethylene glycol molecule.
-
Route 2: A PEG molecule with both an activating and a protecting group undergoes a condensation reaction with a PEG of a specific molecular weight.
These methods require careful control of reaction conditions and raw materials.[7]
Characterization of PEG Linker Dispersity
The polydispersity of a PEG linker can be determined using various analytical techniques.
Size Exclusion Chromatography (SEC) with Evaporative Light Scattering Detection (ELSD):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an SEC column (e.g., BEH200 and BEH450 in series) and an ELSD.[10]
-
Mobile Phase: A volatile mobile phase, such as 200 mM ammonium (B1175870) formate (B1220265) with 5% (v/v) acetonitrile, is used.[10]
-
Analysis: The sample is injected into the SEC system. The components are separated based on their hydrodynamic volume. The ELSD detects the separated components, and the resulting chromatogram reveals the molecular weight distribution. A single sharp peak indicates a monodisperse sample, while a broad peak signifies a polydisperse mixture.[10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Sample Preparation: The PEG sample is mixed with a suitable matrix (e.g., sinapic acid) and a cationizing agent (e.g., sodium trifluoroacetate) and spotted onto a MALDI target plate.[11]
-
Analysis: The sample is irradiated with a laser, causing desorption and ionization of the PEG molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. The resulting mass spectrum shows the distribution of different PEG oligomers in the sample.[12]
In Vitro Cytotoxicity Assay for ADCs
This assay determines the potency of an ADC in killing cancer cells.
MTT Assay Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Anti-PEG Antibody ELISA
This assay is used to detect and quantify anti-PEG antibodies in serum or plasma samples.
General ELISA Protocol:
-
Coating: Coat a 96-well microplate with a PEG-containing antigen.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated antigen.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the anti-PEG antibodies.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Conclusion
The choice between monodisperse and polydisperse PEG linkers has profound implications for the development of bioconjugates. The use of monodisperse PEGs offers a clear path towards more homogeneous, reproducible, and well-characterized therapeutic products. The experimental evidence strongly suggests that the benefits of monodisperse PEGs, including improved pharmacokinetics, reduced immunogenicity, and enhanced therapeutic potential, outweigh the higher initial cost, particularly for complex biologics like ADCs. As the demand for safer and more effective drugs increases, the adoption of monodisperse PEG linkers is poised to become a standard in the pharmaceutical industry.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. covalx.com [covalx.com]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Bioconjugation: A Literature Review of m-PEG8-NHS Ester Applications
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a suitable linker is a critical decision that can significantly impact the efficacy, stability, and overall success of a therapeutic or diagnostic agent. This guide provides an in-depth, objective comparison of methoxy-poly(ethylene glycol)8-N-hydroxysuccinimidyl ester (m-PEG8-NHS ester) with other relevant alternatives, supported by experimental data and detailed protocols to empower informed decision-making in your research and development endeavors.
The strategic covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established and widely utilized strategy to enhance the therapeutic properties of biomolecules. By increasing hydrodynamic size and masking surface epitopes, PEGylation can improve solubility, reduce immunogenicity, and extend the circulating half-life of proteins, peptides, and other biologics. The this compound is a discrete PEG linker, meaning it has a defined structure and molecular weight, which offers greater homogeneity in the final conjugate compared to traditional polydisperse PEGs. Its N-hydroxysuccinimidyl (NHS) ester reactive group efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues and N-termini of proteins.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent is a balance of several factors, including reaction efficiency, the stability of the resulting linkage, and the impact on the biological activity of the conjugated molecule. Below, we compare this compound with other common bioconjugation strategies.
m-PEG-NHS Esters of Varying Lengths
The length of the PEG chain is a critical parameter that can influence the physicochemical and pharmacokinetic properties of the resulting conjugate. While direct head-to-head quantitative comparisons of discrete m-PEG-NHS esters of varying lengths in a single study are not abundant in the readily available literature, the general principles of how PEG length affects protein conjugates are well-documented.
| Feature | m-PEG4-NHS Ester | This compound | m-PEG12-NHS Ester |
| Hydrodynamic Size Increase | Smallest | Moderate | Largest |
| Solubility Enhancement | Good | Better | Best |
| Steric Hindrance | Low | Moderate | High |
| Potential Impact on Activity | Lower risk of interference | Moderate risk of interference | Higher risk of interference |
| In Vivo Half-life Extension | Modest | Significant | More Pronounced |
This table summarizes the expected relative performance based on established principles of PEGylation. Specific outcomes are highly dependent on the protein being modified.
This compound vs. Other Chemistries
Beyond varying the PEG chain length, alternative conjugation chemistries offer distinct advantages and disadvantages compared to the NHS ester-based approach.
| Feature | This compound | Maleimide-PEG8-NHS Ester | Click Chemistry (e.g., DBCO-PEG-NHS) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) and Thiols (-SH) | Primary amines (-NH₂) for initial modification, followed by Azide/Alkyne |
| Reaction Specificity | Reacts with all accessible primary amines, potentially leading to a heterogeneous product. | NHS ester reacts with amines; Maleimide (B117702) specifically reacts with thiols, allowing for more site-specific conjugation if free thiols are available or engineered. | Highly specific and bioorthogonal, leading to a homogenous product. |
| Reaction Kinetics | NHS ester reaction is relatively fast (30-60 minutes at room temperature).[1] | NHS ester reaction is fast; maleimide-thiol reaction is also very fast (minutes to a few hours).[1] | Copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions are very fast, often completing in under an hour.[1] |
| Linkage Stability | The amide bond formed is highly stable.[1] | The amide bond is stable; the thioether bond from the maleimide reaction can be susceptible to retro-Michael addition in vivo.[1] | The triazole ring formed is extremely stable.[1] |
| Biocompatibility | Generally good for in vitro and in vivo applications. | The potential for deconjugation of the maleimide-thiol linkage in vivo is a consideration.[1] | SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, but this can be mitigated with specific ligands.[1] |
| Yield | Generally high but can be variable, leading to a distribution of PEGylated species. | High, but can also result in a heterogeneous mixture from the NHS ester reaction component. | Typically very high and quantitative. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol describes a general method for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a PEG-based Linker
This protocol outlines the steps for creating an ADC using a linker that incorporates a PEG chain and NHS ester chemistry for conjugation to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer
-
Drug-linker construct with an NHS ester reactive group (e.g., a derivative of this compound attached to a cytotoxic drug)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation: Prepare the mAb at a suitable concentration in the conjugation buffer.
-
Drug-Linker Preparation: Dissolve the drug-linker construct in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add a calculated molar excess of the drug-linker solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time to achieve the desired drug-to-antibody ratio (DAR).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Purification: Purify the ADC from unreacted drug-linker, antibody, and other impurities using a suitable chromatography method such as SEC or HIC.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.
Visualizing Workflows and Pathways
Understanding the experimental process and the mechanism of action of the resulting bioconjugates is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for protein PEGylation and the mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a therapeutic modality where PEG linkers are often employed.
Conclusion
The this compound is a valuable and versatile tool in the bioconjugation toolbox. Its discrete nature offers advantages in terms of product homogeneity, while the NHS ester chemistry provides a reliable method for attaching the PEG linker to proteins and other amine-containing molecules. The choice of PEG linker length is a critical consideration, with m-PEG8 often representing a good balance between increased hydrodynamic size, improved pharmacokinetic properties, and retained biological activity. When compared to other conjugation chemistries, NHS ester-based methods are robust and produce stable linkages, though they may lack the site-specificity of approaches like maleimide or click chemistry. Ultimately, the optimal choice of a PEGylation reagent will depend on the specific application, the nature of the molecule being modified, and the desired properties of the final conjugate. Careful consideration of the factors outlined in this guide, supported by empirical testing, will enable researchers to make informed decisions and advance the development of novel and effective bioconjugates.
References
A Comparative Guide to Protein PEGylation: Case Studies with m-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. Poly(ethylene glycol) (PEG) conjugation, or PEGylation, stands out as a leading method for improving the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides a detailed comparison of m-PEG8-NHS ester, a discrete PEGylation reagent, with other PEGylation strategies, supported by experimental data and protocols to inform your research and development.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent has a profound impact on the resulting conjugate's stability, bioactivity, and in vivo performance. While direct, head-to-head case studies detailing the specific performance of this compound against other discrete length m-PEG-NHS esters are not extensively available in publicly accessible literature, we can infer performance based on established principles of PEGylation and data from studies comparing different PEG chain lengths and types.
Key performance indicators are summarized below, comparing short-chain discrete PEGs (like this compound) to longer-chain PEGs and polydisperse PEG reagents.
| Feature | This compound (Short-chain, Discrete) | Longer-chain PEG-NHS Esters (e.g., 10 kDa) | Polydisperse PEG-NHS Esters |
| Homogeneity | High (Monodisperse) | High (if discrete) or Low (if polydisperse) | Low (Polydisperse) |
| Characterization | Straightforward, defined mass | More complex due to size | Challenging, average MW |
| Impact on Solubility | Moderate increase | Significant increase | Variable, significant increase |
| Impact on Hydrodynamic Size | Moderate increase | Significant increase | Significant, but variable increase |
| In Vivo Half-life | Moderate extension | Significant extension[1] | Significant, but variable extension |
| Tissue Penetration | Potentially better than long chains | Can be limited by size | Variable |
| Steric Hindrance | Lower, may preserve more bioactivity | Higher, may reduce bioactivity | Variable, can reduce bioactivity |
| Immunogenicity | Lower risk due to defined structure[2] | Generally low, but depends on structure | Higher risk of anti-PEG antibodies[2] |
Case Study Insights: The Impact of PEG Chain Length in Antibody-Drug Conjugates (ADCs)
While not specific to this compound, a study on Affibody-drug conjugates provides valuable insights into the effect of PEG chain length on conjugate performance. In this research, a 10 kDa PEG chain linker resulted in an 11.2-fold increase in the conjugate's half-life compared to a non-PEGylated version, whereas a 4 kDa PEG linker led to a 2.5-fold increase.[1] However, the longer PEG chain also led to a greater reduction in in vitro cytotoxicity.[1] This highlights a critical trade-off in PEGylation: longer PEG chains significantly enhance circulation time but can also introduce greater steric hindrance, potentially lowering the biological activity of the conjugated protein. The optimal PEG length, therefore, depends on the specific therapeutic application and the desired balance between pharmacokinetics and potency.
Experimental Protocols
Successful and reproducible PEGylation requires meticulous attention to experimental detail. Below are protocols for a typical protein PEGylation experiment using an m-PEG-NHS ester and subsequent analysis.
Protocol 1: NHS Ester-Mediated Protein PEGylation
This protocol outlines a general procedure for the conjugation of an m-PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Analysis of PEGylation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the degree and efficiency of PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Appropriate HPLC system (e.g., with a UV detector)
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) column
-
Mobile phase
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified PEGylated protein and the unmodified control in the mobile phase.
-
Chromatographic Separation:
-
SEC: Separate the reaction mixture based on hydrodynamic volume. The PEGylated protein will elute earlier than the unmodified protein.
-
RPC: Separate based on hydrophobicity. The retention time will depend on the specific protein and the degree of PEGylation.
-
-
Data Analysis: Compare the chromatograms of the PEGylated and unmodified protein. The appearance of new, earlier-eluting peaks in SEC or peaks with altered retention times in RPC indicates successful PEGylation. The degree of PEGylation can be estimated by the relative areas of the peaks corresponding to different PEGylation states (e.g., mono-, di-, tri-PEGylated).
Protocol 3: Mass Spectrometry Analysis
Mass spectrometry (MS) provides a definitive measurement of the mass of the PEGylated protein, confirming the covalent attachment of the PEG moiety and determining the degree of PEGylation.
Procedure:
-
Sample Preparation: Prepare the purified PEGylated protein sample, often by buffer exchange into a volatile buffer suitable for MS analysis.
-
Mass Analysis: Introduce the sample into the mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Data Interpretation: The mass spectrum of the PEGylated protein will show a mass increase corresponding to the addition of one or more PEG chains. For this compound, each successful conjugation will add approximately 427.5 Da (the mass of the m-PEG8 moiety). By comparing the mass of the PEGylated protein to the unmodified protein, the number of attached PEG chains can be determined.
Visualizing the Process
To better understand the workflow and the chemical reaction, the following diagrams are provided.
Caption: A typical experimental workflow for protein PEGylation.
Caption: Reaction of this compound with a protein's primary amine.
References
A Comparative Guide to Analytical Methods for Quality Control of m-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount. This guide provides a comprehensive comparison of analytical methods for the quality control of m-PEG8-NHS ester, a commonly used PEGylation reagent for modifying proteins, peptides, and other molecules. We will delve into various techniques, presenting their principles, experimental protocols, and comparative data to assist in selecting the most appropriate methods for your specific needs.
Introduction to this compound and its Quality Control
This compound consists of a monomethylated polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) glycol units, capped with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts with primary amines on biomolecules to form stable amide bonds. The quality of this reagent is critical as impurities or degradation can lead to inefficient conjugation, side reactions, and variability in the final product. Key quality attributes to assess include purity, identity, activity of the NHS ester, and stability.
Key Analytical Methods for Quality Control
Several analytical techniques can be employed to ensure the quality of this compound. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, functional assays are crucial to determine the reactivity of the NHS ester.
Comparison of Analytical Methods
| Analytical Method | Parameter Assessed | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Purity, presence of impurities (e.g., m-PEG8-acid) | High sensitivity and resolving power for separating closely related species.[1] Well-established and widely available. | Requires a chromophore for UV detection; m-PEG itself lacks a strong chromophore.[1] May require derivatization or specialized detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution, aggregation | Useful for analyzing higher molecular weight PEGylated products.[1] | Limited resolution for small molecules like this compound. |
| ¹H NMR Spectroscopy | Identity, purity, structural confirmation | Provides detailed structural information.[2] Can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the analyte.[3] | Lower sensitivity compared to HPLC.[4][5] Spectral overlap can be an issue in complex mixtures.[4][5] |
| Mass Spectrometry (MS) | Identity (molecular weight confirmation) | Highly sensitive and provides accurate molecular weight information.[6] Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[7] | May not be ideal for quantifying impurities without appropriate standards. Ionization efficiency can vary between compounds. |
| UV-Vis Spectrophotometry | Activity of NHS ester (indirectly) | Simple, rapid, and accessible method for assessing hydrolysis.[8][9] | Indirect measurement of activity. Can be prone to interference from other UV-absorbing compounds.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., ester carbonyl) | Provides information about the chemical bonds present in the molecule. | Primarily a qualitative technique and not suitable for quantification of purity. |
Quantitative Data Summary
The following table summarizes typical specifications and data for this compound from various suppliers.
| Parameter | Specification/Value | Analytical Method | Reference |
| Molecular Weight | 509.54 g/mol (Chemical Formula: C₂₂H₃₉NO₁₂) | Calculation | [10] |
| Purity | ≥95% to >98% | HPLC, NMR | [2][11][12][13] |
| Appearance | White to off-white solid or oil | Visual Inspection | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | Manual Testing | [10][11][13] |
| Storage Condition | -20°C | N/A | [10][11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify this compound from its potential impurities, such as the hydrolyzed form (m-PEG8-carboxylic acid).
-
Instrumentation: HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or CAD.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase A.
Identity and Purity Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure and assess the purity of the this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis:
-
Identity: Compare the observed chemical shifts and coupling patterns with the expected structure of this compound. Key signals include the methoxy (B1213986) group (~3.38 ppm), the PEG backbone (~3.64 ppm), and the succinimide (B58015) protons (~2.84 ppm).[14]
-
Purity: Integrate the characteristic peaks of the this compound and compare them to the integrals of any impurity peaks. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.[3]
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak corresponding to the expected mass of this compound (e.g., [M+H]⁺, [M+Na]⁺). The observed mass should be within the acceptable error range of the theoretical mass.
NHS Ester Activity Assay (Hydrolysis Method)
This assay indirectly assesses the activity of the NHS ester by measuring its hydrolysis to N-hydroxysuccinimide (NHS), which can be detected by UV spectrophotometry.[9]
-
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 8.5)
-
0.1 N NaOH
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Dissolve a known concentration of the this compound in the amine-free buffer.
-
Immediately measure the absorbance at 260 nm (A_initial).
-
Add a small volume of 0.1 N NaOH to the solution to rapidly hydrolyze the NHS ester.
-
Immediately measure the absorbance at 260 nm again (A_final).
-
-
Interpretation: A significant increase in absorbance after hydrolysis indicates the presence of an active NHS ester, as the released NHS has a strong absorbance at 260 nm.[9] This method is useful for a qualitative or semi-quantitative assessment of activity.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the chemical reaction of this compound.
Caption: General experimental workflows for the quality control of this compound.
Caption: Reaction of this compound with a primary amine on a biomolecule.
Stability and Storage Considerations
This compound is susceptible to hydrolysis, especially in the presence of moisture.[15] The rate of hydrolysis increases with increasing pH.[15] Therefore, it is crucial to store the reagent under desiccated conditions at -20°C.[10][11][12][13] When preparing solutions, use anhydrous solvents and prepare them immediately before use to minimize degradation.[15]
Conclusion
A comprehensive quality control strategy for this compound should ideally involve a combination of orthogonal analytical methods. HPLC is excellent for purity assessment and detecting small impurities, while NMR provides invaluable structural confirmation and can be used for absolute quantification. Mass spectrometry is essential for verifying the molecular identity. Finally, a functional assay for NHS ester activity ensures the reagent's reactivity for its intended purpose. By implementing these methods, researchers can ensure the quality and consistency of their PEGylation reactions, leading to more reliable and reproducible results in their drug development and research endeavors.
References
- 1. lcms.cz [lcms.cz]
- 2. file.leyan.com [file.leyan.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. This compound, 756525-90-3 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Performance of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of three distinct PEGylated proteins: Peginterferon alfa-2a, Pegfilgrastim, and Pegloticase. The information is curated to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic, pharmacodynamic, and immunogenic profiles of these therapeutics. Supporting experimental data is summarized, and detailed methodologies for key experiments are provided.
Data Presentation: Comparative In Vivo Performance
The following tables summarize the key quantitative data for Peginterferon alfa-2a, Pegfilgrastim, and Pegloticase, focusing on their pharmacokinetic parameters and immunogenicity. These tables are designed for easy comparison of the in vivo performance of these different PEGylated proteins.
Comparative Pharmacokinetic Parameters
| Parameter | Peginterferon alfa-2a | Pegfilgrastim | Pegloticase |
| Mean Terminal Half-Life (t½) | ~160 hours[1] | ~15 to 80 hours | ~14 days[2] |
| Apparent Clearance (CL/F) | ~0.001 L/h/kg | Neutrophil-mediated, concentration-dependent | Not explicitly stated, but weight affects clearance[3] |
| Volume of Distribution (Vd) | 6 to 14 Liters[1] | Not explicitly stated, but weight affects volume of distribution[3] | Not explicitly stated, but weight affects volume of distribution[3] |
| Time to Maximum Concentration (Tmax) | 72 to 96 hours[1] | Dose-dependent, ~16-20 hours[4] | Not applicable (IV administration) |
| Bioavailability | 84% (subcutaneous)[1] | Not explicitly stated | Not applicable (IV administration) |
Comparative Immunogenicity
| Protein | Incidence of Anti-Drug Antibodies (ADAs) | Neutralizing Antibody (NAb) Formation | Key Immunogenicity Observations |
| Peginterferon alfa-2a | Varies; can be a significant clinical issue[5] | Can occur and may impact treatment response[5] | Prior treatment with standard interferon-α may increase the seroconversion rate to PEG-IFN-α.[5] |
| Pegfilgrastim | Low incidence; biosimilars show similar immunogenicity to the reference product.[6][7] | Not detected in several studies.[7] | ADAs are often directed against the PEG moiety.[7] |
| Pegloticase | High incidence (up to 92% of patients)[8] | Can occur and is associated with loss of efficacy. | A significant portion of the antibody response is directed against the PEG moiety.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols offer a foundational understanding of how the in vivo performance of PEGylated proteins is assessed.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of a PEGylated protein in a rat model.
Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution of a PEGylated protein.
Materials:
-
PEGylated protein of interest
-
Sprague-Dawley rats (male, 250-300g)
-
Vehicle for administration (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for protein quantification (e.g., ELISA)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
For intravenous (IV) administration, anesthetize the rats and administer the PEGylated protein via a tail vein injection.
-
For subcutaneous (SC) administration, inject the PEGylated protein under the skin in the dorsal region.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours) post-administration.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the PEGylated protein in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine parameters like Cmax, Tmax, AUC, t½, CL/F, and Vd.
ELISA for Detecting Anti-PEG Antibodies in Mouse Serum
This protocol describes a general method for detecting the presence of anti-PEG antibodies in serum samples from mice treated with a PEGylated protein.
Objective: To assess the immunogenicity of a PEGylated protein by detecting the formation of antibodies against the PEG moiety.
Materials:
-
96-well microplate
-
PEG-coated plates or reagents for coating (e.g., biotinylated PEG and streptavidin-coated plates)
-
Mouse serum samples (from treated and control animals)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with PEG. Alternatively, use pre-coated plates.
-
Blocking: Block the wells with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted mouse serum samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.
-
Washing: Wash the wells to remove unbound antibodies and other serum components.
-
Detection Antibody Incubation: Add an HRP-conjugated anti-mouse IgG antibody to the wells. This antibody will bind to any mouse anti-PEG antibodies captured on the plate.
-
Washing: Wash the wells again to remove any unbound detection antibody.
-
Substrate Addition: Add TMB substrate to the wells. The HRP enzyme will convert the substrate, producing a color change.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the in vivo performance of PEGylated proteins.
Signaling Pathways
Caption: Peginterferon-alfa signaling via the JAK-STAT pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic and pharmacodynamic analysis of pegloticase in subjects with hyperuricemia and treatment-failure gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development and specificities of anti-interferon neutralizing antibodies in patients with chronic hepatitis C treated with pegylated interferon-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. Immunogenicity and safety of a proposed pegfilgrastim biosimilar MSB11455 versus the reference pegfilgrastim Neulasta® in healthy subjects: A randomized, double‐blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to m-PEG8-NHS Ester: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step that can significantly influence the pharmacokinetic profile, efficacy, and overall success of a therapeutic or research compound. Among the myriad of options, methoxy-polyethylene glycol-succinimidyl ester with an eight-unit PEG chain (m-PEG8-NHS ester) has emerged as a widely used reagent. This guide provides a comprehensive cost-benefit analysis of this compound, offering an objective comparison with alternative PEGylation strategies, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The decision to use this compound should be weighed against other available PEGylation reagents, which differ in their reactive groups, PEG chain length, and overall architecture. These alternatives include reagents with different functional groups for conjugation (e.g., maleimide), varying PEG chain lengths, branched PEG structures, and those designed for click chemistry.
Key Benefits of this compound:
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2] This reaction is relatively rapid, typically proceeding to completion within 30-60 minutes at room temperature.[3]
-
Hydrophilicity: The eight-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[4]
-
Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.[5][6]
Considerations and Drawbacks:
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, which can compete with the amine reaction and potentially lower the conjugation efficiency.[7][8]
-
Non-Specific Conjugation: Since lysine residues are often abundant on the surface of proteins, NHS ester reactions can lead to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.[3]
The following tables provide a quantitative comparison of this compound with other common PEGylation reagents based on key performance metrics.
| Feature | This compound | Mal-PEG8-NHS Ester | Branched PEG-NHS Ester | DBCO-PEG-NHS Ester (Click Chemistry) |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) & Thiols (-SH) | Primary Amines (-NH2) | Azides (-N3) via copper-free click chemistry |
| Reaction Kinetics | Fast (30-60 min at RT)[3] | NHS reaction is fast; Maleimide-thiol reaction is very fast (minutes to a few hours)[3] | Fast (similar to linear NHS esters) | Very fast (can be complete in minutes) |
| Specificity & Stoichiometry | Can lead to heterogeneous products due to multiple lysine residues.[3] | NHS ester is non-specific; Maleimide is highly selective for thiols.[3] | Can offer a higher drug-to-antibody ratio (DAR) with fewer attachment sites.[9] | Highly specific and bioorthogonal, allowing for precise control over stoichiometry.[3] |
| Stability of Linkage | Stable amide bond.[3] | Stable amide bond; Thioether bond can be reversible in vivo.[3] | Stable amide bond. | Highly stable triazole ring.[3] |
| pH Sensitivity | Optimal at pH 7-9.[3] | NHS ester optimal at pH 7-9; Maleimide optimal at pH 6.5-7.5.[3] | Optimal at pH 7-9. | Generally insensitive to pH (typically 4-11).[3] |
| Biocompatibility | Good for in vitro applications. | Good for in vitro applications. | Can provide a superior "stealth" effect, reducing immunogenicity.[9] | Excellent for in vivo applications due to bioorthogonality. |
Cost Analysis
The cost of PEGylation reagents is a significant factor in the overall budget of a research project. The price can vary widely depending on the complexity of the reagent, the length of the PEG chain, and the supplier. Below is a comparative cost summary of various PEGylation reagents.
| Reagent | Supplier Example(s) | Price Range (per gram) |
| This compound | BroadPharm[4] | $540 |
| m-PEG4-NHS ester | Precise PEG[3] | Varies by supplier |
| m-PEG12-NHS ester | Precise PEG[10] | Varies by supplier |
| Mal-PEG8-NHS ester | BroadPharm[11] | $310 |
| Branched PEG Reagents | JenKem Technology[12] | Varies by structure and MW |
| DBCO-PEG4-NHS Ester | Vector Labs[13] | $132 - $1,986 (for various quantities) |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade materials and are intended for comparative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and consistent PEGylation. The following sections provide methodologies for key experiments involving this compound and its characterization.
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol describes the covalent attachment of this compound to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[7]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[14]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.[14] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified protein and its PEGylated forms.
-
Load the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein into separate wells.
-
Run the gel under standard denaturing and reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel. The extent of PEGylation can be qualitatively assessed by the appearance of higher molecular weight bands corresponding to mono-, di-, tri-, and poly-PEGylated species. Note that PEG-SDS interactions can sometimes lead to smeared or broadened bands.[15]
Protocol 3: Characterization of PEGylated Protein by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the detailed analysis of PEGylation reactions.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. PEGylated proteins will elute earlier than their unmodified counterparts. SEC-HPLC can be used to determine the degree of PEGylation and the presence of aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. While useful, RP-HPLC can be challenging for PEGylated proteins due to the hydrophilic nature of PEG.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their charge. PEGylation can shield the surface charges of a protein, altering its retention time on an IEX column. This method is particularly useful for separating PEGylation isomers.
Visualizing the Process: Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the underlying chemical reactions.
Conclusion
The cost-benefit analysis of using this compound in research reveals a trade-off between cost, ease of use, and the desired characteristics of the final conjugate. While this compound provides a straightforward and effective method for PEGylating proteins and other amine-containing molecules, researchers must consider the potential for product heterogeneity. For applications requiring precise control over the site of conjugation and stoichiometry, more advanced and often more expensive alternatives like click chemistry reagents may be more suitable. The choice of PEGylation strategy should be guided by the specific goals of the research, the nature of the molecule being modified, and budgetary constraints. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize the performance of their PEGylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. The cost offsets and cost-effectiveness associated with pegylated drugs: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of PEGylated Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, has emerged as a cornerstone in drug development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. By increasing the hydrodynamic size and shielding the molecule from enzymatic degradation and immune recognition, PEGylation can extend the circulating half-life, improve stability, and reduce the immunogenicity of the parent compound.[1][2] However, the use of PEGylated compounds is not without its regulatory challenges. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific considerations for the development and approval of these modified therapeutics, focusing on aspects ranging from chemistry and manufacturing controls (CMC) to non-clinical safety and clinical immunogenicity.
This guide provides a comparative analysis of the key regulatory considerations for PEGylated therapeutics, offering insights into the performance of PEGylated versus non-PEGylated compounds, a review of emerging alternatives to PEGylation, and detailed experimental protocols for critical safety and characterization assays.
Performance Comparison: The Impact of PEGylation
The primary motivation for PEGylating a therapeutic is to improve its performance in vivo. This is most evident in the altered pharmacokinetic profiles and, in many cases, a reduction in the immunogenic potential of the parent molecule.
Pharmacokinetic Profile Enhancement
PEGylation significantly alters the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The increased hydrodynamic volume of the PEG-drug conjugate reduces renal clearance, thereby prolonging its circulation time in the bloodstream.[3]
| Parameter | Non-PEGylated Therapeutic | PEGylated Therapeutic | Fold Change (Approx.) | Reference |
| Half-life (t½) | Interferon alfa-2a: ~2-3 hours | Peginterferon alfa-2a (40 kDa PEG): ~77 hours | ~25-38x | [4] |
| Clearance (CL) | Anakinra: ~4.5 L/h | 40 kDa linear PG-modified anakinra: ~1.1 L/h | ~4x reduction | [5][6] |
| Volume of Distribution (Vd) | Interferon alfa-2a: ~10 L | Peginterferon alfa-2a: ~10 L | No significant change | [4] |
| Blood Concentration (1h post-injection) | 111In-proticles: 0.06 ± 0.01 % ID/g | 111In-PEG-proticles: 0.23 ± 0.01 % ID/g | ~3.8x higher | [7][8] |
Immunogenicity Profile
While one of the goals of PEGylation is to reduce the immunogenicity of therapeutic proteins by masking epitopes, the PEG moiety itself can be immunogenic.[9] The development of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug and, in some cases, hypersensitivity reactions.[2] Regulatory agencies, therefore, emphasize a thorough assessment of the immunogenicity of both the therapeutic protein and the PEG component.[9][10]
| Drug Name (Brand Name) | Drug Class | Indication | Incidence of Anti-Drug Antibodies (ADA) | Incidence of Anti-PEG Antibodies | Key Findings & Citations |
| Pegnivacogin | PEGylated aptamer | Anticoagulation | Not explicitly reported | Not explicitly reported | Increases in APTT may be related to the PEG moiety.[1] |
| Pegloticase (Krystexxa®) | PEGylated uricase | Chronic Gout | High incidence of infusion reactions and loss of response associated with high-titer ADAs. | A significant portion of ADAs are directed against the PEG moiety. | Pre-existing anti-PEG antibodies may contribute to the rapid development of ADAs.[1] |
| Pegfilgrastim (Neulasta®) | PEGylated G-CSF | Neutropenia | Low incidence of binding antibodies; neutralizing antibodies are rare. | The majority of ADAs in a biosimilar study were directed against the PEG moiety. | No filgrastim-specific neutralizing antibodies were detected in a comparative study of a biosimilar.[1] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Chronic Hepatitis C | 5.0% incidence of neutralizing antibodies in one study for a related product (Pegasys). | Not specified | A biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies.[1] |
Regulatory Framework: Key Considerations for Approval
PEGylated therapeutics are generally considered new molecular entities by regulatory agencies, requiring a comprehensive data package for approval. Key areas of regulatory scrutiny include the characterization of the PEGylated molecule, non-clinical safety assessment, and clinical immunogenicity evaluation.
Chemistry, Manufacturing, and Controls (CMC)
Ensuring the consistent quality of a PEGylated product is a critical regulatory requirement. The EMA provides specific guidance on the description of the composition of PEGylated proteins in the Summary of Product Characteristics (SPC).[11]
Key CMC Characterization Parameters:
-
Degree of PEGylation: The number of PEG molecules conjugated to the protein.
-
Site(s) of PEGylation: Identification of the specific amino acid residues where PEG is attached.
-
Molar Mass Distribution: Characterization of the polydispersity of the PEG polymer and the final conjugate.[11]
-
Quantification of Free PEG: Measurement of unconjugated PEG in the final product.[11]
-
Isoform Pattern: Analysis of the different PEGylated forms of the protein.
Caption: CMC workflow for PEGylated biologics.
Non-Clinical Safety Assessment
The non-clinical safety evaluation of PEGylated products focuses on the potential toxicity of both the parent molecule and the PEG moiety. A key concern for regulatory agencies is the observation of cellular vacuolation in tissues following the administration of some PEGylated compounds.[3][12]
Key Non-Clinical Studies:
-
Pharmacology: Studies to demonstrate the intended biological activity of the PEGylated molecule.
-
Pharmacokinetics: Characterization of the ADME properties of the conjugate.
-
Toxicology: Repeated-dose toxicity studies in relevant animal species to assess potential target organ toxicity, including histopathological evaluation for vacuolation.[4] The EMA has specific recommendations for non-clinical studies for products intended for pediatric use.[12]
Caption: Non-clinical safety evaluation workflow.
Clinical Immunogenicity Assessment
The potential for immunogenicity is a critical aspect of the clinical evaluation of PEGylated therapeutics. The FDA and EMA require a comprehensive immunogenicity assessment strategy that can distinguish between antibodies directed against the therapeutic protein and those targeting the PEG moiety.[9][10]
Key Aspects of Immunogenicity Assessment:
-
Validated Assays: Development and validation of sensitive and specific assays to detect anti-drug antibodies (ADAs), including anti-PEG antibodies.
-
Clinical Trial Monitoring: Regular monitoring of patients for the development of ADAs throughout clinical trials.
-
Correlation with Clinical Outcomes: Evaluation of the potential impact of ADAs on pharmacokinetics, efficacy, and safety.[10]
Alternatives to PEGylation
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative half-life extension technologies. These alternatives aim to provide similar benefits to PEGylation with an improved safety profile.
| Technology | Description | Advantages | Disadvantages |
| Polyglycerolation (PG) | Conjugation with linear or hyperbranched polyglycerol. | Biodegradable, potentially lower immunogenicity. | Less established technology compared to PEGylation. |
| HESylation | Conjugation with hydroxyethyl (B10761427) starch (HES). | Biodegradable, lower viscosity at high concentrations compared to PEGylated proteins.[13][14] | Concerns about the safety of HES as a plasma expander have been raised.[14] |
| PASylation | Genetic fusion with proline-alanine-serine (PAS) polypeptide sequences. | Biodegradable, produced recombinantly ensuring homogeneity. | Potential for immunogenicity of the PAS sequence itself. |
| XTENylation | Genetic fusion with extended, unstructured recombinant polypeptide (XTEN). | Biodegradable, precise control over chain length and composition. | Potential for immunogenicity of the XTEN sequence. |
| Polysarcosination | Conjugation with polysarcosine (pSar), a non-ionic, hydrophilic polymer. | Biocompatible, potentially low immunogenicity. | Less explored in clinical settings compared to other alternatives. |
Head-to-Head Comparison: HESylation vs. PEGylation of Anakinra
A study directly comparing HESylated and PEGylated anakinra provides valuable insights into the performance of these two technologies.[13][14]
| Parameter | PEGylated Anakinra | HESylated Anakinra | Finding |
| Secondary Structure | No significant effect | No significant effect | Both technologies preserve the protein's secondary structure. |
| Binding Affinity | Reduced by one order of magnitude | Reduced by one order of magnitude, but more affine than PEGylated version | Both reduce affinity, but HESylation has a lesser impact. |
| Viscosity (at 75 mg/mL) | Higher | Approximately 40% lower | HESylation offers a significant advantage for high-concentration formulations. |
| Thermal Stability | Increased apparent melting temperature | Increased apparent melting temperature | Both improve thermal stability. |
| Monomer Recovery (8 weeks at 40°C) | Lower | Superior | HESylated anakinra demonstrates better stability. |
Experimental Protocols
Detection of Anti-PEG Antibodies (Direct ELISA)
Accurate detection of anti-PEG antibodies is crucial for assessing the immunogenicity of PEGylated therapeutics. The following is a general protocol for a direct Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
High-binding 96-well microplates
-
PEGylated antigen for coating (e.g., PEG-BSA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Patient serum samples and controls
-
HRP-conjugated anti-human IgG and IgM secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat microplate wells with the PEGylated antigen overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash plates three times.
-
Sample Incubation: Add diluted patient serum and controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash plates three times.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG or IgM and incubate for 1 hour at room temperature.
-
Washing: Wash plates five times.
-
Substrate Development: Add TMB substrate and incubate in the dark until color develops.
-
Stopping Reaction: Add stop solution.
-
Reading: Read the absorbance at 450 nm.
Histopathological Evaluation of Tissue Vacuolation
This protocol outlines the general steps for preparing tissue samples for the microscopic evaluation of cellular vacuolation.
Procedure:
-
Tissue Collection and Fixation: Euthanize the animal and collect target tissues. Fix tissues in 10% neutral buffered formalin.
-
Trimming: Trim fixed tissues to an appropriate size for processing.
-
Dehydration: Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clearing: Remove ethanol using a clearing agent such as xylene.
-
Paraffin (B1166041) Infiltration: Infiltrate the tissue with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut thin sections (4-5 µm) of the tissue using a microtome.
-
Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist examines the slides under a light microscope to assess for the presence, distribution, and severity of cellular vacuolation.
Signaling Pathway Visualization
JAK-STAT Signaling Pathway for PEGylated Interferons
PEGylated interferons, such as peginterferon alfa-2a and -2b, exert their antiviral and anti-proliferative effects through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
Caption: Peginterferon signaling via JAK-STAT.
Conclusion
The development of PEGylated therapeutics offers significant clinical benefits but requires a thorough understanding of the associated regulatory considerations. A comprehensive approach to CMC, non-clinical safety, and clinical immunogenicity is paramount for successful regulatory approval. While PEGylation remains a gold standard for half-life extension, the emergence of alternative technologies provides promising avenues for the development of next-generation biotherapeutics with potentially improved safety and efficacy profiles. This guide serves as a foundational resource for navigating the complex and evolving landscape of PEGylated drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonclinical Safety Assessment of a Long-Acting Recombinant PEGylated Factor Eight (BAY 94-9027) With a 60 kDa PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. gmp-navigator.com [gmp-navigator.com]
- 12. researchgate.net [researchgate.net]
- 13. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of m-PEG8-NHS Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and effective disposal of m-PEG8-NHS ester, a common PEGylation reagent. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be considered chemical waste and segregated from regular trash.[4]
1. Waste Assessment and Segregation:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[5]
-
Quantity Assessment: The disposal route may differ for small research-scale quantities versus large bulk quantities.[5]
-
Waste Segregation: Designate a specific, clearly labeled waste container for this compound. Do not mix with other chemical waste streams unless explicitly permitted by your institution's guidelines.[5][6]
2. Managing Different Waste Streams:
-
Unused or Expired Solid this compound:
-
Solutions of this compound (e.g., in DMSO, DMF, or aqueous buffers):
-
Collect all solutions in a sealed, labeled hazardous waste container.[4]
-
No Drain Disposal: Never dispose of solutions containing this compound down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[4] The NHS ester moiety can be deactivated by hydrolysis, but this does not necessarily render the entire compound non-hazardous.[4]
-
-
Contaminated Labware and Debris (e.g., pipette tips, gloves, vials):
3. Waste Collection and Storage:
-
Container: Use a chemically compatible, sealed container, preferably the original one if it's in good condition.[5][6] Containers should not be filled beyond 75% capacity to allow for expansion.[6]
-
Labeling: Clearly label the waste container with "this compound waste," the date of accumulation, and any other information required by your institution.[4][5]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6][7]
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Disposal must be in accordance with all federal, state, and local regulations.[1]
Quantitative Data Summary
Specific quantitative disposal limits for this compound, such as concentration thresholds for sewer disposal, are generally not available in standard safety data sheets as they are highly dependent on local regulations and institutional policies. The primary guidance is qualitative, based on the hazard classification of the waste.
| Parameter | Guideline | Source |
| pH for Aqueous Waste Neutralization | Adjust to between 5.0 and 9.0 before considering sewer disposal (requires institutional approval). | [8] |
| Maximum Satellite Accumulation | Typically up to 55 gallons of hazardous waste. For acutely toxic chemicals, this may be limited to one quart. | [9] |
| Container Fill Level | Do not exceed 75% capacity. | [6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, absorb the material with a non-combustible absorbent material like diatomite or universal binders.[1][6] Decontaminate the affected surfaces by scrubbing with alcohol.[1][6] Collect all contaminated materials and place them in the designated hazardous waste container.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for m-PEG8-NHS Ester
This guide provides immediate safety, handling, and disposal protocols for m-PEG8-NHS ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining product integrity.
Immediate Safety and Hazard Information
This compound is a reactive compound that requires careful handling. Based on data for similar N-hydroxysuccinimide (NHS) ester compounds, it should be treated as potentially hazardous.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink, or smoke when using this product.[1][2]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area (e.g., fume hood). | Avoids inhalation of dust or aerosols, preventing respiratory tract irritation. |
Operational Plan: Handling and Storage
The integrity and reactivity of this compound are highly dependent on proper handling and storage, primarily due to its moisture sensitivity.
Logistical Information Summary:
| Parameter | Specification | Source |
| CAS Number | 756525-90-3 | [3] |
| Molecular Weight | ~509.6 g/mol | [3] |
| Appearance | Colorless to yellow solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Shipping | Ambient Temperature | [3] |
| Storage (Solid) | -20°C, desiccated | [3] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Workflow for Handling this compound
Experimental Protocol: General Protein Labeling
This protocol outlines a general procedure for conjugating this compound to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein: Dissolve the protein in a suitable amine-free buffer at a known concentration. Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction efficiency.
-
Reagent Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use, as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved this compound to the protein solution. The optimal molar ratio depends on the protein and desired degree of labeling and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing during incubation is recommended.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by purifying the protein conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][5] |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Quench Excess Reagent: Before disposal, ensure any unreacted this compound is quenched. This can be done by adding an excess of an amine-containing buffer like Tris or glycine.
-
Collect Waste: Collect all solutions containing the reagent, including reaction mixtures and washes, into a designated and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and tubes as solid chemical waste.
-
Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour chemical waste down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
